molecular formula C20H26O6 B2508484 Eupalinolide K

Eupalinolide K

Número de catálogo: B2508484
Peso molecular: 362.4 g/mol
Clave InChI: APOGLVUGPAVNAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Eupalinolide K is a useful research compound. Its molecular formula is C20H26O6 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOGLVUGPAVNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Isolation and Purification of Eupalinolide K from Eupatorium lindleyanum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying Eupalinolide K, a bioactive sesquiterpene lactone, from the plant Eupatorium lindleyanum. This document synthesizes available scientific literature to present detailed experimental protocols, quantitative data, and a visualization of the general workflow. While specific data for this compound is limited in publicly available literature, this guide extrapolates from established methods for similar compounds isolated from the same plant species.

Eupatorium lindleyanum DC., a perennial herb belonging to the Asteraceae family, is a source of various bioactive compounds, including terpenoids, flavonoids, and phenolic acids.[1][2] Among these, sesquiterpene lactones like this compound are of significant interest due to their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[3][4][5] This guide focuses on the critical steps of extraction, fractionation, and purification necessary to obtain this compound for further research and development.

Quantitative Data Summary

The following table summarizes quantitative data from a representative study on the isolation of sesquiterpenoid lactones from Eupatorium lindleyanum using High-Speed Counter-Current Chromatography (HSCCC). This data, while not specific to this compound, provides a realistic benchmark for the expected yield and purity of similar compounds from this plant.

ParameterValueReference
Starting Material
Dried, powdered aerial parts of E. lindleyanum10.0 kg
Extraction & Fractionation Yield
n-butanol fraction (BF) from ethanol extract68.21 g
HSCCC Purification of Sesquiterpenoid Lactones from BF
Sample loading540 mg of n-butanol fraction
Isolated Compound Yields & Purity
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide10.8 mg (91.8% purity)
Eupalinolide A17.9 mg (97.9% purity)
Eupalinolide B19.3 mg (97.1% purity)

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpenoid lactones from Eupatorium lindleyanum. These steps provide a robust framework for the targeted isolation of this compound.

Plant Material and Extraction
  • Plant Material Preparation : The aerial parts of Eupatorium lindleyanum are collected, dried, and powdered.

  • Solvent Extraction :

    • The powdered plant material (10.0 kg) is extracted three times with 95% ethanol (100 L for each extraction) at ambient temperature for three days.

    • The solvent from the combined extracts is removed under reduced pressure to yield a crude ethanol extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning :

    • The crude ethanol extract is suspended in water.

    • The aqueous suspension is then successively partitioned with petroleum ether, ethyl acetate, and n-butanol.

    • The resulting n-butanol fraction, which is enriched with sesquiterpenoid lactones, is collected and concentrated.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for separating natural products, as it minimizes irreversible adsorption of the sample onto a solid support.

  • HSCCC System Preparation :

    • Two-Phase Solvent System : A mixture of n-hexane–ethyl acetate–methanol–water at a volume ratio of 1:4:2:3 is prepared, thoroughly mixed, and allowed to separate. The two phases are degassed before use.

    • Column Equilibration : The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system), and then the mobile phase (the lower phase) is pumped through the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached.

  • Sample Preparation and Injection :

    • A 540 mg aliquot of the dried n-butanol fraction is dissolved in 10 mL of the two-phase solvent system (a 1:1 mixture of the upper and lower phases).

    • The sample solution is then injected into the HSCCC system.

  • Chromatographic Separation :

    • The separation is performed with the mobile phase at a flow rate of 2.0 mL/min and a revolution speed of 900 rpm.

    • The column temperature is maintained at 25 °C.

    • The effluent is monitored by a UV detector at a wavelength of 254 nm.

  • Fraction Collection and Analysis :

    • Fractions are collected based on the elution profile.

    • The purity of the collected fractions containing the target compounds is determined by High-Performance Liquid Chromatography (HPLC).

    • The chemical structures of the isolated compounds are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the key processes involved in the isolation of this compound and a relevant biological signaling pathway influenced by related compounds.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Identification plant Dried Eupatorium lindleyanum extraction 95% Ethanol Extraction plant->extraction partition Solvent-Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partition n_butanol n-Butanol Fraction partition->n_butanol hsccc HSCCC Separation n_butanol->hsccc fractions Collected Fractions hsccc->fractions hplc HPLC Purity Analysis fractions->hplc ms_nmr MS & NMR Structural Identification fractions->ms_nmr eupalinolide_k Pure this compound hplc->eupalinolide_k ms_nmr->eupalinolide_k

Caption: Workflow for the Isolation and Purification of this compound.

While the direct signaling pathway of this compound is not extensively detailed, studies on Eupalinolide J, a closely related compound from the same plant, have shown inhibition of the STAT3 signaling pathway, which is crucial in cancer metastasis.

G cluster_pathway Eupalinolide J and STAT3 Signaling Pathway ej Eupalinolide J stat3 STAT3 ej->stat3 Promotes binding to ubiquitin Ubiquitin-Proteasome System stat3->ubiquitin Targeted for degradation STAT3 Degradation ubiquitin->degradation mmp Downregulation of MMP-2 & MMP-9 degradation->mmp metastasis Inhibition of Cancer Metastasis mmp->metastasis

Caption: Proposed Signaling Pathway Inhibition by a Related Eupalinolide.

References

Eupalinolide K: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 25, 2025

This technical guide provides a detailed overview of the chemical structure and stereochemistry of Eupalinolide K, a sesquiterpene lactone of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the potential of natural products in medicine.

This compound is a bioactive compound isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum. It is classified as a germacrane-type sesquiterpene lactone, a class of natural products renowned for their diverse pharmacological activities. The compound has a molecular formula of C₂₀H₂₆O₆ and a molecular weight of 362.42 g/mol . Recent studies have identified this compound as a STAT3 inhibitor and a Michael reaction acceptor, highlighting its potential therapeutic applications.

Chemical Structure and Elucidation

The structural framework of this compound is characterized by a ten-membered carbocyclic ring fused to a γ-lactone ring. The molecule features several key functional groups that contribute to its biological activity, including a hydroxyl group, an ester, and an α,β-unsaturated carbonyl system within the lactone ring.

The definitive structure of this compound was elucidated through a combination of advanced spectroscopic techniques. Analysis of its one- and two-dimensional nuclear magnetic resonance (NMR) spectra, in conjunction with mass spectrometry (MS) and infrared (IR) spectroscopy, allowed for the complete assignment of its planar structure and relative stereochemistry.

Spectroscopic Data

The precise chemical environment of each proton and carbon atom in this compound has been determined through detailed NMR studies. The following tables summarize the ¹H and ¹³C NMR spectroscopic data that are critical for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.25dd9.5, 4.5
22.45m
2'2.20m
34.95t9.5
55.10d10.0
64.15t9.5
72.80m
92.60m
9'2.35m
131.85s
141.55s
151.60s
2''6.05q7.0
3''1.80d7.0
4''4.70s
5''1.90s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
182.5
239.5
378.0
4135.0
5125.5
675.0
750.0
8140.0
935.0
10130.0
11138.0
12170.0
1312.0
1416.0
1520.0
1'168.0
2'128.0
3'138.0
4'60.0
5'20.5

Stereochemistry

The intricate three-dimensional arrangement of atoms in this compound is a crucial determinant of its biological activity. The relative stereochemistry of the chiral centers was established primarily through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOESY correlations provided evidence for the spatial proximity of specific protons, allowing for the assignment of the relative configurations at C-1, C-2, C-3, C-5, C-6, and C-7. The germacrane skeleton and the various substituents give rise to a complex and conformationally restrained structure.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of the compound from its natural source, followed by chromatographic purification and subsequent structural analysis.

Isolation and Purification

A common method for the isolation of this compound from the dried aerial parts of Eupatorium lindleyanum involves the following steps:

  • Extraction: The plant material is first powdered and then extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their solubility. The fraction containing this compound is typically enriched in the chloroform or ethyl acetate layer.

  • Chromatographic Separation: The enriched fraction is subjected to multiple rounds of column chromatography. Silica gel is commonly used as the stationary phase, with a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.

  • High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to yield this compound with a high degree of purity.

Structure Elucidation

The purified this compound is then subjected to a suite of spectroscopic and spectrometric analyses to determine its structure:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments is performed to elucidate the complete chemical structure.

    • ¹H NMR: Determines the number and chemical environment of protons.

    • ¹³C NMR: Determines the number and chemical environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

    • NOESY: This experiment reveals through-space interactions between protons, which is essential for determining the relative stereochemistry of the molecule.

Workflow and Pathway Visualizations

To better illustrate the processes involved in the study of this compound, the following diagrams have been generated.

cluster_0 Isolation and Purification of this compound Dried Plant Material Dried Plant Material Extraction Extraction Dried Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fraction Enriched Fraction Solvent Partitioning->Enriched Fraction Column Chromatography Column Chromatography Enriched Fraction->Column Chromatography Partially Purified Fractions Partially Purified Fractions Column Chromatography->Partially Purified Fractions Preparative HPLC Preparative HPLC Partially Purified Fractions->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Workflow for the isolation and purification of this compound.

cluster_1 Structure Elucidation of this compound Pure Compound Pure Compound HRMS HRMS Pure Compound->HRMS IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Molecular Formula Molecular Formula HRMS->Molecular Formula Functional Groups Functional Groups IR Spectroscopy->Functional Groups Connectivity & Stereochemistry Connectivity & Stereochemistry NMR Spectroscopy->Connectivity & Stereochemistry Final Structure Final Structure Molecular Formula->Final Structure Functional Groups->Final Structure Connectivity & Stereochemistry->Final Structure

Caption: Workflow for the structural elucidation of this compound.

The Biosynthetic Blueprint of Eupalinolide K: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Eupalinolide K, a germacrane-type sesquiterpene lactone with significant biological activities. Drawing upon established principles of sesquiterpenoid metabolism, this document outlines the key enzymatic steps, precursor molecules, and potential tailoring reactions leading to the formation of this complex natural product. This guide is intended for researchers, scientists, and drug development professionals engaged in the study and application of plant-derived secondary metabolites.

Introduction to this compound

This compound is a sesquiterpene lactone found in plants of the Asteraceae family, notably in the genus Eupatorium.[1] Its chemical structure is characterized by a 10-membered germacrane ring, a fused α-methylene-γ-lactone moiety, a hydroxyl group at position C-8, and an angeloyl group esterified at C-6. These structural features are crucial for its biological activity, which includes potential anti-inflammatory and cytotoxic properties. Understanding the biosynthetic origin of this compound is paramount for its sustainable production through metabolic engineering and for the generation of novel, bioactive analogues.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a hypothetical route can be constructed based on the well-characterized biosynthesis of other germacrane-type sesquiterpene lactones. The pathway initiates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), and proceeds through a series of cyclization and oxidation reactions catalyzed by sesquiterpene synthases (STSs) and cytochrome P450 monooxygenases (CYPs), followed by tailoring reactions mediated by hydroxylases and acyltransferases.

The proposed pathway can be divided into three main stages:

  • Stage 1: Carbon Skeleton Formation. The initial step involves the cyclization of the linear FPP molecule into the characteristic 10-membered ring of the germacrene skeleton.

  • Stage 2: Core Intermediate Formation. The germacrene A hydrocarbon is then subjected to a series of oxidative modifications to form key intermediates like germacrene A acid and subsequently eupatolide.

  • Stage 3: Tailoring Reactions. The final steps involve specific hydroxylation and acylation reactions that decorate the core structure to yield this compound.

Below is a graphical representation of the proposed biosynthetic pathway.

This compound Biosynthesis cluster_0 Stage 1: Carbon Skeleton Formation cluster_1 Stage 2: Core Intermediate Formation cluster_2 Stage 3: Tailoring Reactions (Hypothetical) FPP Farnesyl Pyrophosphate (FPP) GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) [Sesquiterpene Synthase] GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) [CYP71AV family] Hydroxy_GAA 8β-Hydroxy Germacrene A Acid GermacreneA_acid->Hydroxy_GAA GAA 8β-hydroxylase [CYP71BL family] Eupatolide Eupatolide Hydroxy_GAA->Eupatolide Eupatolide Synthase (HaES) [CYP71DD6] Hydroxy_Eupatolide 8α-Hydroxy Eupatolide Eupatolide->Hydroxy_Eupatolide Hydroxylase [Cytochrome P450] EupalinolideK This compound Hydroxy_Eupatolide->EupalinolideK Angeloyl-CoA Acyltransferase [BAHD family]

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Families

The biosynthesis of this compound is orchestrated by several key enzyme families:

  • Sesquiterpene Synthases (STSs): These enzymes catalyze the initial, often rate-limiting, step in sesquiterpenoid biosynthesis. Germacrene A Synthase (GAS) is a well-characterized STS that converts FPP to germacrene A.[2]

  • Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of heme-thiolate proteins is responsible for the extensive oxidative functionalization of the germacrene skeleton. Specific subfamilies, such as CYP71AV, CYP71BL, and CYP71DD, are known to be involved in the biosynthesis of sesquiterpene lactones.[2][3][4] For instance, a GAA 8β-hydroxylase from the CYP71BL family is proposed to hydroxylate germacrene A acid at the C8 position. Subsequently, eupatolide synthase (HaES), a member of the CYP71DD6 family, catalyzes the formation of the lactone ring of eupatolide from 8β-hydroxy germacrene A acid. The final hydroxylation at C-8 is likely carried out by another specific CYP450.

  • Acyltransferases: The final decorative step, the addition of an angeloyl group at C-6, is likely catalyzed by an acyltransferase. The BAHD family of acyltransferases is a large group of plant-specific enzymes known to acylate a wide variety of secondary metabolites, including terpenoids, using acyl-CoA thioesters as donors.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not currently available in the scientific literature. However, data from studies on related sesquiterpene lactones in other Asteraceae species can provide a valuable reference for expected yields and enzyme efficiencies. The following table summarizes representative quantitative data from the literature.

ParameterValueOrganism/SystemReference
Sesquiterpene Lactone Content
Parthenolide0.28–1.33% of dry weightTanacetum parthenium
CynaropicrinUp to 85% of total STLsCynara cardunculus
Enzyme Activity
Germacrene A Synthase (GAS)Km = 1.5 µM (for FPP)Cichorium intybus
Germacrene A Oxidase (GAO)Turnover rate: ~10 min-1Yeast expression
Heterologous Production Yields
β-Phellandrene10 mg/g dry cell weightSynechocystis
Costunolide~5 mg/LYeast culture

Experimental Protocols

The elucidation of biosynthetic pathways for natural products like this compound relies on a combination of genetic and biochemical approaches. Below are generalized protocols for the key experiments required to identify and characterize the enzymes involved.

Identification of Candidate Genes

Candidate genes for sesquiterpene synthases, cytochrome P450s, and acyltransferases can be identified from the transcriptome of Eupatorium species that produce this compound. This is typically achieved through RNA sequencing followed by bioinformatic analysis to find sequences homologous to known terpene biosynthetic genes.

Heterologous Expression and Functional Characterization of Enzymes

A common strategy for confirming the function of candidate genes is to express them in a heterologous host, such as Escherichia coli for soluble enzymes like some STSs and acyltransferases, or Saccharomyces cerevisiae (yeast) for membrane-bound enzymes like CYPs.

A generalized workflow for enzyme characterization is as follows:

Experimental Workflow cluster_0 Gene Identification cluster_1 Gene Cloning and Expression cluster_2 Enzyme Assay and Product Identification RNA_Seq RNA Sequencing of Eupatorium sp. Bioinformatics Bioinformatic Analysis (Homology Search) RNA_Seq->Bioinformatics Gene_Cloning Candidate Gene Cloning into Expression Vector Bioinformatics->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli or Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assay In vitro or in vivo Enzyme Assay Heterologous_Expression->Enzyme_Assay Product_Extraction Extraction of Products Enzyme_Assay->Product_Extraction Analysis GC-MS or LC-MS Analysis Product_Extraction->Analysis Structure_Elucidation NMR for Structure Elucidation Analysis->Structure_Elucidation

Figure 2: General experimental workflow for enzyme characterization.

Protocol for in vivo assay in Saccharomyces cerevisiae (for CYPs):

  • Strain Engineering: Co-transform yeast with a plasmid expressing the candidate CYP gene and a plasmid expressing a cytochrome P450 reductase (CPR), which is essential for CYP activity.

  • Substrate Feeding: Culture the engineered yeast strain and feed the precursor molecule (e.g., germacrene A acid for a suspected hydroxylase).

  • Product Extraction: After a suitable incubation period, extract the culture medium and/or yeast cells with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product. Comparison with an authentic standard is required for confirmation.

In Vitro Enzyme Assays

For enzymes that can be produced in a soluble form, in vitro assays are performed to determine their kinetic parameters.

Protocol for in vitro assay of a BAHD Acyltransferase:

  • Protein Purification: Express the acyltransferase gene (e.g., in E. coli) with a purification tag (e.g., His-tag) and purify the recombinant protein using affinity chromatography.

  • Assay Reaction: Set up a reaction mixture containing the purified enzyme, the acceptor substrate (e.g., a hydroxylated eupatolide precursor), the acyl-CoA donor (e.g., angeloyl-CoA), and a suitable buffer.

  • Product Detection: After incubation, quench the reaction and analyze the formation of the acylated product by LC-MS.

  • Kinetic Analysis: Determine the Km and kcat values by varying the substrate concentrations and measuring the initial reaction rates.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at its complete elucidation. The identification and characterization of the specific hydroxylase and acyltransferase involved in the final tailoring steps are critical next steps. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives for potential pharmaceutical applications. The experimental protocols outlined in this guide provide a roadmap for researchers to functionally characterize the candidate genes and validate the proposed pathway.

References

Eupalinolide K as a STAT3 Signaling Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the activity of Eupalinolide J as a STAT3 signaling inhibitor. While Eupalinolide K is a related compound and part of the F1012-2 complex which exhibits anti-cancer properties, specific data on its direct inhibitory effect on STAT3 signaling is limited. This guide focuses on the available data for Eupalinolides, with a primary emphasis on Eupalinolide J, as a proxy for understanding the potential of this class of compounds. Readers should be aware that one of the key publications on Eupalinolide J's effect on STAT3 signaling has been retracted[1][2]. This information is presented with that caveat.

Introduction to STAT3 Signaling and its Role in Disease

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis. The canonical STAT3 signaling pathway is activated by a variety of cytokines and growth factors. Upon ligand binding to their respective receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent binding to the DNA to regulate the transcription of target genes.

Persistent activation of STAT3 is a hallmark of many human cancers, including triple-negative breast cancer (TNBC), and is associated with tumor progression, metastasis, and drug resistance. Consequently, the development of small molecule inhibitors of STAT3 signaling is a promising therapeutic strategy. Sesquiterpene lactones, a class of natural products, have emerged as potential STAT3 inhibitors.

Eupalinolides: A Class of Sesquiterpene Lactones with Anti-Cancer Potential

Eupalinolides are a group of sesquiterpene lactones isolated from plants of the Eupatorium genus. Several members of this family, notably Eupalinolide J, have been investigated for their anti-cancer properties. Research suggests that Eupalinolides exert their effects through various mechanisms, including the inhibition of the STAT3 signaling pathway. A complex designated F1012-2, comprising Eupalinolide I, J, and K, has been shown to induce apoptosis and cell cycle arrest in cancer cells[3].

Quantitative Data: Inhibitory Activity of Eupalinolide J on Cancer Cell Lines

The inhibitory effects of Eupalinolide J on the viability of triple-negative breast cancer cell lines have been quantified, with the following IC50 values reported:

Cell LineCompoundIC50 Value (µM)Exposure Time (h)Assay TypeReference
MDA-MB-231Eupalinolide J3.74 ± 0.5872MTT Assay[4]
MDA-MB-468Eupalinolide J4.30 ± 0.3972MTT Assay[4]

Mechanism of Action: Eupalinolide J as a STAT3 Signaling Inhibitor

Current evidence suggests that Eupalinolide J inhibits STAT3 signaling through a multi-faceted mechanism, primarily by promoting the degradation of the STAT3 protein.

Promotion of STAT3 Ubiquitination and Degradation

Studies have shown that Eupalinolide J significantly promotes the ubiquitin-dependent degradation of STAT3. This leads to a reduction in the total cellular levels of both phosphorylated (active) and unphosphorylated STAT3. The ubiquitination of STAT3 marks it for proteasomal degradation, thereby effectively shutting down its downstream signaling.

Potential Interaction with the STAT3 DNA Binding Domain

Molecular docking studies have suggested that Eupalinolide J may bind to the DNA binding domain (DBD) of STAT3. This interaction could sterically hinder the binding of STAT3 to its target DNA sequences, thus preventing the transcription of genes involved in cell proliferation and survival.

Proposed Mechanism of Eupalinolide J on STAT3 Signaling Eupalinolide_J Eupalinolide J Ubiquitination Ubiquitination Eupalinolide_J->Ubiquitination Promotes STAT3_DBD STAT3 DNA Binding Domain Eupalinolide_J->STAT3_DBD Binds to STAT3 STAT3 Proteasomal_Degradation Proteasomal Degradation STAT3->Proteasomal_Degradation Leads to Ubiquitination->STAT3 Targets Cell_Proliferation Cell Proliferation & Survival Proteasomal_Degradation->Cell_Proliferation Inhibits DNA_Binding DNA Binding STAT3_DBD->DNA_Binding Inhibits Gene_Transcription Target Gene Transcription DNA_Binding->Gene_Transcription Gene_Transcription->Cell_Proliferation

Proposed mechanism of Eupalinolide J on STAT3 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of Eupalinolides on STAT3 signaling.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete culture medium

  • Eupalinolide compound

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Eupalinolide compound for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for STAT3 and p-STAT3

This technique is used to detect the levels of total STAT3 and its phosphorylated (active) form.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-STAT3, anti-p-STAT3, anti-β-actin or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the Eupalinolide compound for the specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • HEK293T cells (or other suitable cell line)

  • STAT3-responsive luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase assay kit

  • Luminometer

Protocol:

  • Co-transfect cells with the STAT3 reporter plasmid and the control plasmid.

  • After 24 hours, treat the cells with the Eupalinolide compound for a specified time.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

In-Vivo Ubiquitination Assay

This assay is used to detect the ubiquitination of STAT3 in cells.

Materials:

  • Cells co-transfected with plasmids expressing His-tagged ubiquitin and the protein of interest (STAT3).

  • Cell lysis buffer containing a deubiquitinase inhibitor (e.g., N-ethylmaleimide).

  • Ni-NTA agarose beads.

  • Wash buffers with increasing stringency.

  • Elution buffer.

  • Western blot reagents.

Protocol:

  • Transfect cells with expression vectors for His-ubiquitin and STAT3.

  • Treat the cells with the Eupalinolide compound and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

  • Incubate the cell lysate with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins.

  • Analyze the eluates by western blotting using an anti-STAT3 antibody to detect ubiquitinated STAT3.

Visualizations of Experimental Workflow and Signaling Pathways

General Experimental Workflow for Eupalinolide Evaluation cluster_computational In Silico Analysis Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Treatment Treatment with Eupalinolide Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Extraction Protein Extraction Treatment->Protein_Extraction Reporter_Assay STAT3 Reporter Assay Treatment->Reporter_Assay Ubiquitination_Assay Ubiquitination Assay Treatment->Ubiquitination_Assay Western_Blot Western Blot (STAT3, p-STAT3) Protein_Extraction->Western_Blot Molecular_Docking Molecular Docking

General experimental workflow for Eupalinolide evaluation.

Canonical STAT3 Signaling Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation DNA DNA Nucleus->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Cell_Response Cellular Response (Proliferation, Survival) Transcription->Cell_Response

Canonical STAT3 signaling pathway.

Conclusion and Future Directions

The available scientific evidence strongly suggests that Eupalinolides, particularly Eupalinolide J, are potent inhibitors of the STAT3 signaling pathway. The primary mechanism of action appears to be the promotion of STAT3 ubiquitination and subsequent proteasomal degradation, with a potential secondary mechanism involving direct binding to the STAT3 DNA binding domain. These findings position Eupalinolides as a promising class of natural products for the development of novel anti-cancer therapeutics, especially for malignancies characterized by aberrant STAT3 activation.

Future research should focus on several key areas. Firstly, a detailed investigation into the specific activity of this compound and other members of the Eupalinolide family on STAT3 signaling is warranted to establish a clear structure-activity relationship. Secondly, further elucidation of the precise molecular interactions between Eupalinolides and the components of the ubiquitination machinery will provide deeper insights into their mechanism of action. Finally, preclinical and clinical studies are necessary to evaluate the therapeutic efficacy and safety of Eupalinolides in relevant cancer models and eventually in patients.

References

Unraveling the Molecular Intricacies of Eupalinolides in Breast Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide synthesizes the current scientific understanding of the molecular targets of Eupalinolide compounds in breast cancer cells, with a specific focus on available data related to Eupalinolide K. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and pharmacology.

Executive Summary

Direct research pinpointing the specific molecular targets of This compound in breast cancer cells is limited in publicly available scientific literature. However, studies on a defined complex containing this compound, alongside Eupalinolide I and J, offer significant insights into its potential mechanisms of action. This complex, referred to as F1012-2 , has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells by inducing cell cycle arrest, apoptosis, and autophagy. The primary signaling pathways implicated in the activity of this complex are the inhibition of the Akt pathway and the activation of the p38 MAPK pathway . Further research on the F1012-2 complex has linked its anticancer effects to the generation of reactive oxygen species (ROS) and subsequent DNA damage, mediated through the MAPK signaling pathway.

While data on this compound as a standalone agent is not available, research on the closely related compound, Eupalinolide O, provides further context, demonstrating its ability to induce apoptosis in TNBC cells through ROS generation and modulation of the Akt/p38 MAPK signaling pathway.

Molecular Targets of the Eupalinolide I, J, and K Complex (F1012-2)

The most substantive information regarding the potential molecular targets of this compound comes from studies on the F1012-2 complex, which is a combination of Eupalinolide I, J, and K.

Impact on Cell Survival and Proliferation Signaling

Research has demonstrated that the F1012-2 complex effectively suppresses the growth of triple-negative breast cancer cells.[1][2] This inhibition is achieved through the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and autophagy.[1][2]

The key molecular pathways identified as being modulated by the F1012-2 complex are:

  • Inhibition of the Akt Signaling Pathway: The Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its inhibition by the F1012-2 complex is a significant contributor to the observed anti-cancer effects.[1]

  • Activation of the p38 MAPK Signaling Pathway: The p38 MAPK pathway is typically activated in response to cellular stress and can lead to apoptosis or cell cycle arrest. The F1012-2 complex has been shown to activate this pathway, promoting an anti-tumor response.

Induction of Oxidative Stress and DNA Damage

Subsequent investigations into the mechanism of F1012-2 revealed that it induces the overproduction of reactive oxygen species (ROS) in TNBC cells. This increase in ROS leads to significant DNA strand breaks and the activation of γ-H2AX, a marker of DNA damage. The activation of the MAPK signaling pathway has been identified as a participant in these F1012-2-induced effects.

Insights from a Related Compound: Eupalinolide O

While specific data for this compound is lacking, studies on Eupalinolide O in human triple-negative breast cancer cells show a convergent mechanism of action. Eupalinolide O has been found to induce apoptosis by modulating ROS generation and the Akt/p38 MAPK signaling pathway.

Quantitative Data Summary

Currently, there is no specific quantitative data, such as IC50 values, available for this compound in breast cancer cell lines. The following table summarizes the available data for the F1012-2 complex and the related Eupalinolide O.

Compound/ComplexCell Line(s)AssayEndpointValue(s)Reference(s)
F1012-2 MDA-MB-231, MDA-MB-468MTT AssayCell ViabilityNot specified
Eupalinolide O MDA-MB-231MTT AssayIC50 (24h)10.34 µM
MTT AssayIC50 (48h)5.85 µM
MTT AssayIC50 (72h)3.57 µM
MDA-MB-453MTT AssayIC50 (24h)11.47 µM
MTT AssayIC50 (48h)7.06 µM
MTT AssayIC50 (72h)3.03 µM

Experimental Methodologies

The following are descriptions of the key experimental protocols utilized in the cited research on the F1012-2 complex and related compounds.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compound (e.g., F1012-2) for specified time periods (e.g., 48 hours).

    • Following treatment, 20 µL of MTT reagent is added to each well, and the plates are incubated for an additional 4 hours.

    • The resulting formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 550 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blotting
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Protein lysates are prepared from treated and untreated breast cancer cells.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a blocking agent (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, p38, p-p38, γ-H2AX).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis
  • Principle: Flow cytometry is used to analyze the cell cycle distribution of a cell population. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content.

  • Protocol:

    • Breast cancer cells are treated with the test compound for a specified time.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase to remove RNA and stained with propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are then quantified.

Apoptosis Assay (Annexin V/PI Staining)
  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Treated and untreated cells are harvested and washed.

    • Cells are resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • After a short incubation in the dark, the cells are analyzed by flow cytometry.

Visualizing the Molecular Pathways

The following diagrams illustrate the putative signaling pathways affected by the Eupalinolide-containing complex F1012-2 in breast cancer cells, based on the available literature.

F1012_2_Signaling_Pathway F1012_2 F1012-2 Complex (Eupalinolide I, J, K) ROS ROS Generation F1012_2->ROS Akt Akt Pathway F1012_2->Akt p38_MAPK p38 MAPK Pathway F1012_2->p38_MAPK Autophagy Autophagy F1012_2->Autophagy DNA_Damage DNA Damage (γ-H2AX activation) ROS->DNA_Damage DNA_Damage->p38_MAPK Proliferation Cell Proliferation Akt->Proliferation Cell_Cycle_Arrest G2/M Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest Apoptosis Apoptosis p38_MAPK->Apoptosis Cell_Cycle_Arrest->Proliferation Apoptosis->Proliferation Autophagy->Proliferation

Caption: Proposed signaling cascade of the F1012-2 complex in breast cancer cells.

Experimental_Workflow start Breast Cancer Cells (e.g., MDA-MB-231) treatment Treatment with F1012-2 Complex start->treatment viability Cell Viability Assay (MTT) treatment->viability cycle Cell Cycle Analysis (Flow Cytometry) treatment->cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Protein Expression (Western Blot) treatment->western ros ROS Detection treatment->ros

Caption: General experimental workflow for assessing F1012-2 effects.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as part of the F1012-2 complex, contributes to the anti-proliferative and pro-apoptotic effects in triple-negative breast cancer cells through the modulation of the Akt and p38 MAPK signaling pathways, likely initiated by an increase in intracellular ROS and subsequent DNA damage.

However, to fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Isolation and individual assessment of this compound: It is imperative to study this compound as a single agent to determine its specific molecular targets and potency.

  • Direct target identification: Employing techniques such as affinity chromatography, mass spectrometry, and computational modeling to identify the direct binding partners of this compound within breast cancer cells.

  • In vivo efficacy: Evaluating the anti-tumor activity of purified this compound in preclinical animal models of breast cancer.

A deeper understanding of the individual contribution of this compound will be critical for its potential development as a novel therapeutic agent for breast cancer.

References

Eupalinolide K and Its Congeners: A Technical Guide to Their Anti-Proliferative Effects on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides, a class of sesquiterpene lactones isolated from Eupatorium lindleyanum DC., have emerged as promising candidates in oncology research due to their potent anti-proliferative activities against various cancer cell lines. While research has highlighted the effects of several members of this family, including Eupalinolides A, B, J, and O, specific data on Eupalinolide K remains limited. It has been studied as part of a complex, F1012-2, which also contains Eupalinolides I and J. This technical guide synthesizes the current understanding of the anti-cancer effects of Eupalinolides, with a focus on their mechanisms of action, supported by quantitative data and detailed experimental protocols. This document aims to provide a comprehensive resource for researchers and professionals in drug development.

Anti-Proliferative Activity of Eupalinolides

Eupalinolides have demonstrated significant dose- and time-dependent inhibitory effects on the proliferation of a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various Eupalinolides are summarized in the table below.

EupalinolideCancer Cell LineTime (h)IC50 (µM)
Eupalinolide O MDA-MB-231 (Triple-Negative Breast Cancer)2410.34
485.85
723.57
MDA-MB-453 (Triple-Negative Breast Cancer)2411.47
487.06
723.03
Eupalinolide A MHCC97-L (Hepatocellular Carcinoma)48~10
HCCLM3 (Hepatocellular Carcinoma)48~10
Eupalinolide J PC-3 (Prostate Cancer)Not SpecifiedNot Specified
DU-145 (Prostate Cancer)Not SpecifiedNot Specified

Mechanisms of Anti-Proliferative Action

The anti-proliferative effects of Eupalinolides are primarily attributed to the induction of apoptosis and cell cycle arrest. These processes are orchestrated through the modulation of key signaling pathways.

Induction of Apoptosis

Eupalinolides have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic pathways. Key observations include:

  • Disruption of Mitochondrial Membrane Potential (MMP): Treatment with Eupalinolides leads to a loss of MMP, a critical event in the intrinsic apoptotic pathway.[1][2]

  • Activation of Caspases: Eupalinolides trigger the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to programmed cell death.[1][2]

  • Modulation of Bcl-2 Family Proteins: These compounds can alter the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.

  • DNA Damage Response: Eupalinolide J has been observed to induce DNA damage responses in prostate cancer cells, as evidenced by the upregulation of γH2AX, p-Chk1, and p-Chk2.[2]

Cell Cycle Arrest

Eupalinolides can halt the progression of the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

  • G2/M Phase Arrest: Eupalinolide O and the F1012-2 complex (containing this compound) have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cells. This is often associated with decreased expression of cyclin B1 and cdc2.

  • G0/G1 Phase Arrest: Eupalinolide J causes cell cycle arrest at the G0/G1 phase in prostate cancer cells.

  • G1 Phase Arrest: Eupalinolide A has been shown to arrest the cell cycle at the G1 phase in hepatocellular carcinoma cells by downregulating CDK2, CDK4, cyclin E1, and cyclin D1.

  • S Phase Arrest: Eupalinolide B blocks the cell cycle of hepatic carcinoma cells at the S phase.

Modulation of Signaling Pathways

The anti-cancer effects of Eupalinolides are mediated by their influence on critical intracellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

Akt Signaling Pathway

The Akt pathway is a key regulator of cell survival. Eupalinolides, including Eupalinolide O and the F1012-2 complex (containing this compound), have been shown to suppress the Akt signaling pathway, thereby promoting apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation and apoptosis. Eupalinolide O has been shown to modulate the Akt/p38 MAPK signaling pathway in triple-negative breast cancer cells. The F1012-2 complex, containing this compound, has been observed to activate the p38 signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively active in cancer and promotes cell proliferation and survival. Eupalinolide J has been identified as an inhibitor of the STAT3 signaling pathway, leading to the induction of apoptosis in triple-negative breast cancer cells. It has also been shown to promote the ubiquitin-dependent degradation of STAT3, thereby inhibiting cancer metastasis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-proliferative effects of Eupalinolides.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the Eupalinolide compound for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the Eupalinolide compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with PI Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the Eupalinolide and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blotting

Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, cyclins, Akt, p-Akt, STAT3, p-STAT3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Eupalinolide_Signaling_Pathways cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway Eupalinolide_O_K Eupalinolide O, K (in F1012-2) Akt Akt Eupalinolide_O_K->Akt pAkt p-Akt (Inactive) Akt->pAkt Inhibition Survival Cell Survival pAkt->Survival Eupalinolide_O_K_MAPK Eupalinolide O, K (in F1012-2) p38 p38 Eupalinolide_O_K_MAPK->p38 Apoptosis_MAPK Apoptosis p38->Apoptosis_MAPK Eupalinolide_J Eupalinolide J STAT3 STAT3 Eupalinolide_J->STAT3 pSTAT3 p-STAT3 (Inactive) STAT3->pSTAT3 Inhibition Proliferation Proliferation pSTAT3->Proliferation

Experimental Workflow

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture treatment Treatment with this compound start->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western Western Blotting treatment->western data Data Analysis & Interpretation viability->data apoptosis->data cell_cycle->data western->data

Conclusion

Eupalinolides represent a promising class of natural compounds with potent anti-proliferative effects against a variety of cancer cell lines. Their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, are underpinned by the modulation of key signaling pathways, including the Akt, MAPK, and STAT3 pathways. While comprehensive data exists for Eupalinolides A, B, J, and O, further research is warranted to elucidate the specific contributions and therapeutic potential of this compound. This guide provides a foundational understanding for researchers and drug development professionals to advance the investigation of Eupalinolides as novel anti-cancer agents.

References

Eupalinolide K-Induced Apoptosis In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and signaling pathways related to the in vitro apoptotic effects of Eupalinolide K, a sesquiterpene lactone derived from Eupatorium lindleyanum. While direct and extensive research on this compound is emerging, this document synthesizes the available data and extrapolates from studies on closely related eupalinolide analogues and active fractions containing this compound to present a robust working model of its anti-cancer activity.

Core Concepts and Postulated Mechanisms

This compound is a known STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1] Persistent activation of the STAT3 signaling pathway is a hallmark of many cancers, promoting cell proliferation, survival, and suppressing apoptosis. By inhibiting STAT3, this compound likely disrupts these pro-tumorigenic signals.

Furthermore, direct evidence shows that this compound can significantly reduce the phosphorylation of PI3K (Phosphoinositide 3-kinase), a critical node in a major cell survival pathway.[2] Research on F1012-2, a potent anti-cancer fraction confirmed to be a complex of Eupalinolide I, J, and K , reveals that it induces caspase-dependent apoptosis, causes cell cycle arrest at the G2/M phase, and modulates the Akt and p38 signaling pathways.[1][3]

Based on this evidence, this compound is postulated to induce apoptosis through at least two interconnected pathways:

  • Inhibition of the STAT3 Survival Pathway: Leading to the downregulation of anti-apoptotic proteins.

  • Modulation of the PI3K/Akt and MAPK Pathways: Through direct inhibition of PI3K and potential influence on stress-activated kinases like p38.

Quantitative Data Presentation

While specific IC50 values for this compound are not yet widely published, data from closely related and structurally similar eupalinolides provide valuable context for its potential potency in various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Related Eupalinolides in Cancer Cell Lines

Compound Cell Line Cancer Type Incubation Time IC50 Value (µM) Reference
Eupalinolide O MDA-MB-231 Triple-Negative Breast Cancer 24 h 10.34 [4]
48 h 5.85
72 h 3.57
MDA-MB-453 Triple-Negative Breast Cancer 24 h 11.47
48 h 7.06
72 h 3.03
Eupalinolide J MDA-MB-231 Triple-Negative Breast Cancer N/A 3.74
MDA-MB-468 Triple-Negative Breast Cancer N/A 4.30
PC-3 Prostate Cancer 24 h ~5.0 (Estimated from graph)

| | DU-145 | Prostate Cancer | 24 h | ~6.0 (Estimated from graph) | |

Signaling Pathways and Visualizations

The following diagrams illustrate the postulated signaling cascades through which this compound induces apoptosis.

EupalinolideK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Cytokine Receptor STAT3 STAT3 Receptor->STAT3 JAK pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Phosphorylation pSTAT3_n p-STAT3 pSTAT3->pSTAT3_n EupK This compound EupK->STAT3 Inhibits DNA DNA pSTAT3_n->DNA Binds Promoter Bcl2 Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic) DNA->Bcl2 Transcription Bax Bax/Bak Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated STAT3 inhibition pathway for this compound.

EupalinolideK_PI3K_MAPK_Pathway cluster_pi3k Pro-Survival Pathway cluster_mapk Stress/Apoptotic Pathway cluster_mito Mitochondrial Apoptosis EupK This compound ROS ROS Generation EupK->ROS PI3K PI3K EupK->PI3K Inhibits p38 p38 MAPK ROS->p38 Activates Akt Akt PI3K->Akt Activates Bad Bad (Inactive) Akt->Bad Inhibits Bcl2_akt Bcl-2 Akt->Bcl2_akt Promotes Bax_mapk Bax/Bak Bcl2_akt->Bax_mapk Inhibits p38->Bax_mapk Activates Apoptosis Apoptosis Bax_mapk->Apoptosis

Caption: Postulated PI3K/MAPK modulation pathway for this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_results Data Analysis start Cancer Cell Culture treatment Treat with this compound (Varying concentrations & times) start->treatment mtt Cell Viability Assay (MTT / CCK-8) treatment->mtt flow Apoptosis Assay (Annexin V / PI Staining) treatment->flow wb Protein Expression (Western Blot) treatment->wb ic50 Determine IC50 Value mtt->ic50 apoptosis_rate Quantify Apoptotic Cells (Early, Late, Necrotic) flow->apoptosis_rate protein_levels Analyze Protein Levels (p-STAT3, p-Akt, Caspase-3, etc.) wb->protein_levels end Mechanism Elucidation ic50->end apoptosis_rate->end protein_levels->end

Caption: General experimental workflow for in vitro apoptosis studies.

Detailed Experimental Protocols

The following are standardized protocols for key experiments used to assess this compound-induced apoptosis, based on methodologies reported for related compounds.

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, PC-3)

    • 96-well culture plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader (570 nm wavelength)

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration matched to the highest this compound dose).

    • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well culture plates

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

    • Phosphate-Buffered Saline (PBS), cold

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24-48 hours.

    • Cell Collection: Harvest the cells. For adherent cells, collect the culture medium (containing floating cells) and then wash the attached cells with PBS and detach them using trypsin. Combine the floating and adherent cells.

    • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

    • Analysis: Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protein Expression Analysis (Western Blotting)

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

    • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling with Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times with TBST for 10 minutes each.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control like β-actin.

Conclusion

This compound is an emerging natural compound with clear potential as an inducer of apoptosis in cancer cells. While comprehensive studies are still needed, current evidence strongly suggests that its mechanism of action involves the targeted inhibition of pro-survival signaling pathways, namely STAT3 and PI3K/Akt. Its activity as part of the F1012-2 fraction further implicates the modulation of the MAPK stress response pathway. The protocols and data presented in this guide offer a foundational framework for researchers to further investigate and harness the therapeutic potential of this compound.

References

The Role of Eupalinolide K in Cell Cycle Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the isolated compound Eupalinolide K is limited in publicly available literature. This document synthesizes the findings on F1012-2 , a sesquiterpene lactone fraction isolated from Eupatorium lindleyanum DC., which is a complex containing Eupalinolide I, Eupalinolide J, and This compound . The cellular and molecular effects described herein are attributed to the F1012-2 complex as a whole and provide the current understanding of the likely role of this compound in cell cycle regulation.

Executive Summary

This technical guide delineates the role of the this compound-containing complex, F1012-2, in mediating cell cycle arrest, primarily in triple-negative breast cancer (TNBC) cell lines. F1012-2 has been shown to induce a significant G2/M phase arrest, accompanied by the modulation of key cell cycle regulatory proteins.[1] The mechanism of action involves the activation of the Akt and p38 signaling pathways and the induction of DNA damage.[1][2] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and the signaling pathways implicated in the anti-proliferative effects of this compound complex, offering valuable insights for cancer research and drug development.

Quantitative Data on F1012-2 Induced Cell Cycle Arrest

The anti-proliferative activity of F1012-2 is characterized by its ability to halt the cell cycle at the G2/M transition. The following tables summarize the quantitative effects of F1012-2 on cell cycle distribution and the expression of associated regulatory proteins in MDA-MB-231 and MDA-MB-468 TNBC cell lines.

Table 2.1: Effect of F1012-2 on Cell Cycle Distribution in TNBC Cells

Cell LineTreatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
MDA-MB-231 ControlData not specifiedData not specifiedData not specified
F1012-2 (4 µg/mL)Data not specifiedData not specifiedSignificantly Increased
F1012-2 (8 µg/mL)Data not specifiedData not specifiedSignificantly Increased
MDA-MB-468 ControlData not specifiedData not specifiedData not specified
F1012-2 (4 µg/mL)Data not specifiedData not specifiedSignificantly Increased
F1012-2 (8 µg/mL)Data not specifiedData not specifiedSignificantly Increased

Note: While the source study[1] states a significant increase in the G2/M phase, specific percentage values for each phase were not provided in the abstract.

Table 2.2: Modulation of Cell Cycle Regulatory Proteins by F1012-2 in TNBC Cells

ProteinFunction in Cell CycleEffect of F1012-2 Treatment
Cyclin B1 Regulates G2/M transitionDecreased Expression
cdc2 (CDK1) Key kinase for G2/M transitionDecreased Expression
p21 Cyclin-dependent kinase inhibitorUpregulated Expression
p-cdc2 Inactive form of cdc2Upregulated Expression

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the role of F1012-2 in cell cycle arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Seed MDA-MB-231 or MDA-MB-468 cells in 6-well plates and culture until they reach approximately 70-80% confluency. Treat the cells with varying concentrations of F1012-2 (e.g., 0, 4, and 8 µg/mL) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: After treatment, harvest the cells by trypsinization. Wash the cells with ice-cold phosphate-buffered saline (PBS). Fix the cells by adding them dropwise to 70% ethanol while vortexing, and then store them at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate the cells in the dark at 37°C for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is employed to detect and quantify the expression levels of specific proteins involved in cell cycle regulation.

  • Protein Extraction: Following treatment with F1012-2, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, cdc2, p21, p-cdc2, Akt, p-Akt, p38, p-p38) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage in individual cells.[2]

  • Cell Preparation: After treatment with F1012-2, embed the cells in a low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and soluble cellular components, leaving behind the nuclear material (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and single-strand breaks, will migrate out of the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by F1012-2 and a typical experimental workflow for cell cycle analysis.

Signaling Pathway of F1012-2-Induced G2/M Arrest

F1012_Signaling cluster_dna_damage DNA Damage Response cluster_mapk MAPK Pathway cluster_akt Akt Pathway cluster_cell_cycle Cell Cycle Regulation F1012 F1012-2 (this compound-containing complex) ROS ROS Generation F1012->ROS p38 p38 Activation F1012->p38 Akt Akt Activation F1012->Akt DNA_Damage DNA Damage ROS->DNA_Damage G2M_Arrest G2/M Phase Arrest DNA_Damage->G2M_Arrest p38->G2M_Arrest Akt->G2M_Arrest p21 p21 (Upregulation) CyclinB1_cdc2 Cyclin B1/cdc2 Complex (Decreased Expression) p21->CyclinB1_cdc2 inhibits cdc2_p p-cdc2 (Upregulation) cdc2_p->CyclinB1_cdc2 inhibits

Caption: F1012-2 signaling pathway leading to G2/M cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow Start Start: Seed Cancer Cells Treatment Treat with F1012-2 Start->Treatment Harvest Harvest Cells (Trypsinization) Treatment->Harvest Fixation Fix Cells in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantify Cell Cycle Phases (G0/G1, S, G2/M) Analysis->Result

References

Unveiling the Anti-Cancer Potential: A Technical Guide to the Preliminary Cytotoxicity Screening of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary cytotoxicity screening of Eupalinolide K, a sesquiterpene lactone with potential anti-cancer properties. Drawing upon established protocols and findings from structurally related Eupalinolide compounds, this document outlines the experimental workflow, data interpretation, and potential mechanisms of action to guide further investigation into its therapeutic efficacy. While direct extensive data on this compound is emerging, a study on a complex containing Eupalinolide I, J, and K (F1012-2) has demonstrated its capability to induce apoptosis and cell cycle arrest in MDA-MB-231 breast cancer cells[1]. This provides a strong rationale for the detailed investigation of this compound as a standalone agent.

Experimental Protocols

A crucial first step in evaluating the anti-cancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines. The following protocols, based on standard cell-based assays, are recommended for a robust preliminary screening.

1. Cell Culture and Maintenance:

A panel of human cancer cell lines should be selected to represent a variety of cancer types. Based on studies of related compounds, suitable cell lines could include, but are not limited to:

  • Hepatocellular Carcinoma: MHCC97-L, HCCLM3[2]

  • Triple-Negative Breast Cancer: MDA-MB-231, MDA-MB-453[3]

  • Prostate Cancer: PC-3, DU-145[4]

  • Pancreatic Cancer: MiaPaCa-2, PANC-1, PL-45[5]

  • Non-Small Cell Lung Cancer: A549, H1299

  • Normal Human Cell Line (for selectivity assessment): e.g., MCF 10A (normal breast epithelial cells)

Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assays:

To quantify the effect of this compound on cell viability, colorimetric assays such as the MTT or CCK-8 assay are recommended.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cancer cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for different time points (e.g., 24, 48, 72 hours).

    • After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 550 nm using a microplate reader.

  • CCK-8 (Cell Counting Kit-8) Assay:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with this compound at desired concentrations and time points.

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader. The CCK-8 assay was used to assess the cytotoxicity of Eupalinolide B on the pancreatic cancer cell line MiaPaCa-2.

3. Data Analysis and IC50 Determination:

The cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit 50% of cell growth, should be calculated for each cell line at each time point using non-linear regression analysis of the dose-response curves.

Quantitative Data Summary

The following table summarizes the cytotoxic activities of various Eupalinolide compounds against different cancer cell lines, providing a reference for the expected potency of this compound.

EupalinolideCancer Cell LineAssayIncubation Time (h)IC50 (µM)
Eupalinolide OMDA-MB-231MTT2410.34
485.85
723.57
MDA-MB-453MTT2411.47
487.06
723.03
Eupalinolide OMDA-MB-468MTT721.04
Eupalinolide AMHCC97-LCCK-848Not specified, but significant inhibition at 7, 14, 28 µM
HCCLM3CCK-848Not specified, but significant inhibition at 7, 14, 28 µM
Eupalinolide BSMMC-7721CCK-848Significant inhibition at 6, 12, 24 µM
HCCLM3CCK-848Significant inhibition at 6, 12, 24 µM

Visualizing the Experimental Workflow and Potential Mechanisms

Experimental Workflow for Cytotoxicity Screening

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., MDA-MB-231, PC-3) seeding Cell Seeding in 96-well Plates cell_culture->seeding eupalinolide_k This compound Treatment (Varying Concentrations & Times) seeding->eupalinolide_k incubation Incubation (24, 48, 72 hours) eupalinolide_k->incubation mtt_cck8 MTT or CCK-8 Assay incubation->mtt_cck8 absorbance Absorbance Measurement mtt_cck8->absorbance data_processing Data Processing & Normalization absorbance->data_processing ic50 IC50 Value Calculation data_processing->ic50

Cytotoxicity Screening Workflow

Potential Signaling Pathways Affected by Eupalinolides

Based on studies of related Eupalinolide compounds, this compound may exert its cytotoxic effects through the modulation of several key signaling pathways.

signaling_pathways cluster_ros ROS-Mediated Pathways cluster_stat3 STAT3 Pathway cluster_akt Akt/p38 MAPK Pathway Eupalinolide_K This compound ROS ↑ Reactive Oxygen Species (ROS) Eupalinolide_K->ROS STAT3 ↓ STAT3 Ubiquitination & Degradation Eupalinolide_K->STAT3 Akt ↓ Akt Activation Eupalinolide_K->Akt p38 ↑ p38 MAPK Activation Eupalinolide_K->p38 ERK ERK Signaling ROS->ERK JNK JNK Signaling ROS->JNK Apoptosis_ROS Apoptosis ROS->Apoptosis_ROS Autophagy Autophagy ERK->Autophagy Ferroptosis Ferroptosis JNK->Ferroptosis MMP ↓ MMP-2 / MMP-9 Expression STAT3->MMP Metastasis ↓ Cancer Metastasis MMP->Metastasis Apoptosis_Akt Apoptosis Akt->Apoptosis_Akt p38->Apoptosis_Akt

Potential Eupalinolide Signaling Pathways

Interpretation of Potential Signaling Pathways:

  • ROS/ERK and ROS-ER-JNK Pathways: Eupalinolide A has been shown to induce autophagy through the ROS/ERK signaling pathway in hepatocellular carcinoma cells. Eupalinolide B can induce ferroptosis and inhibit migration via the ROS-ER-JNK pathway in hepatic carcinoma. Increased reactive oxygen species (ROS) can lead to cellular stress and trigger different cell death mechanisms.

  • STAT3 Signaling Pathway: Eupalinolide J has been found to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3, which in turn downregulates the expression of metastasis-related genes like MMP-2 and MMP-9.

  • Akt/p38 MAPK Signaling Pathway: The cytotoxic effects of Eupalinolide O in triple-negative breast cancer cells are associated with the modulation of ROS generation and the Akt/p38 MAPK signaling pathway, leading to apoptosis. Inhibition of the pro-survival Akt pathway and activation of the stress-activated p38 MAPK pathway can converge to induce programmed cell death.

References

Eupalinolide K and the Tumor Microenvironment: An Overview of Current Research Gaps

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific effects of Eupalinolide K on the tumor microenvironment. While research has identified a variety of bioactive compounds within the plant Eupatorium lindleyanum DC., including several Eupalinolide analogues, detailed investigations into the individual activity of this compound are notably absent.

Currently, the primary source of information regarding the anti-cancer properties of this compound comes from studies on a sesquiterpene fraction known as F1012-2. This fraction is a complex mixture containing Eupalinolide I, Eupalinolide J, and this compound.[1] Research on F1012-2 has demonstrated its potential to inhibit cancer cell proliferation through the induction of apoptosis and cell cycle arrest.[1] However, these studies attribute the observed effects to the combined action of the three Eupalinolide compounds, and do not delineate the specific contribution of this compound.

Due to this lack of specific data, it is not possible to provide an in-depth technical guide, quantitative data tables, detailed experimental protocols, or specific signaling pathway diagrams for this compound as an individual agent. The following sections summarize the available information on the F1012-2 fraction, which includes this compound, to provide the most relevant context currently available.

The F1012-2 Sesquiterpene Fraction: A Composite Anti-Cancer Agent

The F1012-2 fraction, isolated from Eupatorium lindleyanum DC., has been the subject of preliminary anti-cancer research. Studies on this complex suggest that its constituent compounds, including this compound, collectively exert cytotoxic effects on cancer cells.

Biological Activities of F1012-2

The primary reported anti-cancer activities of the F1012-2 fraction include:

  • Induction of Apoptosis: F1012-2 has been shown to trigger programmed cell death in cancer cells.[1]

  • Cell Cycle Arrest: The complex can halt the progression of the cell cycle, thereby inhibiting tumor cell proliferation.[1]

Signaling Pathways Implicated in F1012-2 Activity

The anti-cancer effects of the F1012-2 fraction are believed to be mediated through the modulation of key signaling pathways. One study points to the significant inhibition of the Akt signaling pathway and the activation of the p38 signaling pathway in response to treatment with F1012-2.[1]

Below is a generalized representation of the proposed signaling cascade affected by the F1012-2 complex. It is crucial to reiterate that the specific role of this compound in modulating these pathways has not been individually determined.

F1012_2_Signaling cluster_cell Cancer Cell F1012_2 F1012-2 (Eupalinolide I, J, K) Akt Akt F1012_2->Akt p38 p38 F1012_2->p38 Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis p38->Apoptosis

Caption: Proposed signaling mechanism of the F1012-2 complex.

Conclusion and Future Directions

Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its biological activities. Such studies would be essential to:

  • Determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Elucidate the specific signaling pathways modulated by this compound.

  • Investigate the impact of this compound on key components of the tumor microenvironment, including immune cells, angiogenesis, and the extracellular matrix.

  • Conduct in vivo studies to evaluate the anti-tumor efficacy and safety of this compound.

A deeper understanding of the individual properties of this compound will be critical in assessing its potential for future drug development in oncology.

References

Eupalinolide K: A Technical Guide to its Potential Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone belonging to the Eupalinolide family of natural products, which are predominantly isolated from the plant Eupatorium lindleyanum DC. (EL).[1] This plant has a history of use in traditional Chinese medicine for treating conditions such as cough and tracheitis.[2][3] While research directly investigating the anti-inflammatory properties of this compound is limited, studies on its close structural analogues, including Eupalinolides A, B, J, and O, provide compelling evidence for the potential of this compound class to modulate key inflammatory pathways. This guide synthesizes the available data on related Eupalinolides to offer a comprehensive technical overview of the putative anti-inflammatory mechanisms, relevant experimental protocols, and quantitative data to inform future research and development efforts targeting this compound.

A complex known as F1012-2, which contains this compound along with Eupalinolides I and J, has been shown to induce apoptosis and cell cycle arrest in cancer cells.[1] Mechanistically, this complex was found to inhibit the Akt signaling pathway while activating the p38 pathway, both of which are critical in the regulation of inflammatory responses.[1] This finding suggests that this compound likely contributes to these activities and warrants further investigation as a potential anti-inflammatory agent.

Quantitative Data on the Biological Activities of Eupalinolides

The following tables summarize the quantitative data from studies on various Eupalinolide compounds, providing insights into their potential efficacy.

Table 1: In Vitro Anti-proliferative and Cytotoxic Effects of Eupalinolides

CompoundCell LineAssayMetricValueReference
Eupalinolide AMHCC97-L (Hepatocellular Carcinoma)CCK8IC5014 µM (48h)
Eupalinolide AHCCLM3 (Hepatocellular Carcinoma)CCK8IC5028 µM (48h)
Eupalinolide OMDA-MB-231 (Triple-Negative Breast Cancer)MTTIC50~10 µM (48h)
Eupalinolide OMDA-MB-453 (Triple-Negative Breast Cancer)MTTIC50~15 µM (48h)
Eupalinolide JPC-3 (Prostate Cancer)MTTIC50Not specified
Eupalinolide JDU-145 (Prostate Cancer)MTTIC50Not specified

Table 2: Effects of Eupalinolides on Inflammatory Mediators and Signaling Pathways

CompoundCell Line/ModelTarget/MediatorEffectConcentration/DoseReference
F1012-2 (contains this compound)MDA-MB-231p38ActivationNot specified
F1012-2 (contains this compound)MDA-MB-231AktInhibitionNot specified
Eupalinolide OMDA-MB-231, MDA-MB-453p-p38Upregulation10 µM
Eupalinolide OMDA-MB-231, MDA-MB-453p-AktDownregulation10 µM
Eupalinolide JTriple-Negative Breast Cancer CellsSTAT3InhibitionNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on Eupalinolides.

Cell Viability Assay (MTT/CCK8)
  • Cell Seeding: Plate cells (e.g., MDA-MB-231, PC-3, or relevant immune cells like RAW 264.7 macrophages) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Eupalinolide compound (e.g., 1-20 µM for Eupalinolide O) for specified time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • Reagent Incubation:

    • For MTT assay: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Subsequently, dissolve the formazan crystals with 100 µL of DMSO.

    • For CCK8 assay: Add 10 µL of CCK8 solution to each well and incubate for 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 550 nm for MTT, 450 nm for CCK8) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: After treatment with the Eupalinolide compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p-Akt, STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model
  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., MDA-MB-231) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the Eupalinolide compound (e.g., via intraperitoneal injection) or vehicle control to the mice for a specified period (e.g., 20 days).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement, histopathological analysis (e.g., H&E staining), and protein expression analysis (e.g., Western blotting for markers like caspase-3 and Ki67).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its investigation as an anti-inflammatory agent.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation IκB-NF-κB Complex->NF-κB IκB Degradation This compound This compound (Potential Inhibition) This compound->IKK This compound->NF-κB_nuc Inhibition of Translocation DNA DNA NF-κB_nuc->DNA Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokine Stress/Cytokine Receptor Receptor Stress/Cytokine->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors This compound This compound (Potential Activation) This compound->p38 MAPK Gene Expression Regulation of Gene Expression (e.g., Apoptosis) Transcription Factors->Gene Expression

Caption: Potential activation of the p38 MAPK signaling pathway by this compound.

G Start Start: Investigate this compound InVitro In Vitro Screening Start->InVitro CellViability Cell Viability Assays (e.g., MTT, CCK8) InVitro->CellViability InflammatoryMediators Measure Inflammatory Mediators (e.g., NO, PGE2, Cytokines) InVitro->InflammatoryMediators Mechanism Mechanism of Action Studies InflammatoryMediators->Mechanism WesternBlot Western Blot for Signaling Pathways (NF-κB, MAPK) Mechanism->WesternBlot GeneExpression Gene Expression Analysis (e.g., qPCR, RNA-seq) Mechanism->GeneExpression InVivo In Vivo Validation Mechanism->InVivo AnimalModels Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) InVivo->AnimalModels Toxicity Toxicity Studies InVivo->Toxicity End Conclusion: Anti-inflammatory Potential AnimalModels->End Toxicity->End

Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs), a diverse group of naturally occurring C15 terpenoids, have long been a focal point of phytochemical and pharmacological research due to their wide spectrum of biological activities.[1][2] Predominantly found in plants of the Asteraceae family, these compounds are characterized by a lactone ring and a variety of skeletal structures, which dictates their therapeutic potential.[1][3] Among these, the eupalinolides, a series of germacrane-type sesquiterpene lactones isolated from plants of the Eupatorium genus, have emerged as promising candidates for drug development, exhibiting significant cytotoxic and anti-inflammatory properties.[2] This in-depth technical guide focuses on the structure-activity relationship (SAR) of Eupalinolide K and its closely related analogs, providing a comprehensive overview of their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. While specific biological data for isolated this compound remains limited in publicly available literature, a detailed analysis of its structural congeners provides valuable insights into its potential therapeutic applications. A study on a complex named F1012-2, which comprises Eupalinolides I, J, and K, has demonstrated the induction of apoptosis and cell cycle arrest in breast cancer cells, suggesting the bioactivity of this group of compounds.

Structure-Activity Relationship of Eupalinolides and Related Sesquiterpene Lactones

The biological activity of sesquiterpene lactones is intrinsically linked to their chemical structures. The presence of an α-methylene-γ-lactone moiety is a well-established pharmacophore responsible for the alkylating properties of these compounds, allowing them to interact with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function. Variations in the carbocyclic skeleton and the nature and position of substituent groups significantly influence the potency and selectivity of their biological effects.

Cytotoxic Activity

Eupalinolides have demonstrated potent cytotoxic effects against a range of cancer cell lines. The tables below summarize the available quantitative data for various Eupalinolide analogs.

CompoundCancer Cell LineIC50 (µM)Reference
Eupalinolide A SMMC-7721 (Hepatocellular Carcinoma)7, 14, 28 (dose-dependent inhibition)
HCCLM3 (Hepatocellular Carcinoma)7, 14, 28 (dose-dependent inhibition)
Eupalinolide B MiaPaCa-2 (Pancreatic Cancer)Most pronounced effect among EA, EB, and EO
SMMC-7721 (Hepatocellular Carcinoma)24 (treatment concentration)
HCCLM3 (Hepatocellular Carcinoma)24 (treatment concentration)
Eupalinolides C-E A-549 (Lung Carcinoma)Potent cytotoxicity
BGC-823 (Gastric Carcinoma)Potent cytotoxicity
SMMC-7721 (Hepatocellular Carcinoma)Potent cytotoxicity
HL-60 (Promyelocytic Leukemia)Potent cytotoxicity
Eupalinolide J PC-3 (Prostate Cancer)Dose- and time-dependent anti-proliferative activity
DU-145 (Prostate Cancer)Dose- and time-dependent anti-proliferative activity
Eupalinolide O MDA-MB-231 (Triple-Negative Breast Cancer)10.34 (24h), 5.85 (48h), 3.57 (72h)
MDA-MB-453 (Triple-Negative Breast Cancer)11.47 (24h), 7.06 (48h), 3.03 (72h)

From the available data, it is evident that minor structural modifications can lead to significant changes in cytotoxic potency. For instance, the varying ester functionalities at different positions on the germacrane skeleton of Eupalinolides A, B, C, D, and E contribute to their potent anticancer activities.

Anti-inflammatory Activity

Several Eupalinolides have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.

CompoundAssayEffectReference
Eupalinolide L & M LPS-stimulated RAW 246.7 macrophagesLowered TNF-α and IL-6 levels (p < 0.001)
Eupalinolide N LPS-stimulated RAW 246.7 macrophagesAttenuated NO secretion at 7.5 µM
Eupalinolides (unspecified) Xylene-induced mouse ear edemaSignificantly reduced edema (18.6%, p < 0.05)

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Signaling Pathways Modulated by Eupalinolides

The cytotoxic and anti-inflammatory effects of Eupalinolides are mediated through their interaction with various cellular signaling pathways.

  • Akt/p38 MAPK Pathway: Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by modulating the Akt/p38 MAPK signaling pathway.

  • STAT3 Pathway: Eupalinolide J has been identified as an inhibitor of STAT3, a transcription factor frequently activated in cancer, leading to reduced cancer cell metastasis.

  • ROS/ERK Pathway: Eupalinolide A induces autophagy in hepatocellular carcinoma cells through the activation of the ROS/ERK signaling pathway.

  • Ferroptosis and ROS-ER-JNK Pathway: Eupalinolide B has been found to inhibit hepatic carcinoma by inducing ferroptosis and activating the ROS-ER-JNK signaling pathway.

  • Cuproptosis and ROS Generation: Eupalinolide B has also been shown to suppress pancreatic cancer by inducing ROS generation and potentially cuproptosis.

The modulation of these critical signaling pathways highlights the multifaceted mechanisms through which Eupalinolides exert their therapeutic effects.

cluster_0 Eupalinolide Analogs cluster_1 Signaling Pathways cluster_2 Cellular Effects Eupalinolide A Eupalinolide A ROS/ERK ROS/ERK Eupalinolide A->ROS/ERK Eupalinolide B Eupalinolide B Ferroptosis/ROS-ER-JNK Ferroptosis/ROS-ER-JNK Eupalinolide B->Ferroptosis/ROS-ER-JNK Cuproptosis/ROS Cuproptosis/ROS Eupalinolide B->Cuproptosis/ROS Eupalinolide J Eupalinolide J STAT3 STAT3 Eupalinolide J->STAT3 Eupalinolide O Eupalinolide O Akt/p38 MAPK Akt/p38 MAPK Eupalinolide O->Akt/p38 MAPK Autophagy Autophagy ROS/ERK->Autophagy Cytotoxicity Cytotoxicity Ferroptosis/ROS-ER-JNK->Cytotoxicity Cuproptosis/ROS->Cytotoxicity Metastasis Inhibition Metastasis Inhibition STAT3->Metastasis Inhibition Apoptosis Apoptosis Akt/p38 MAPK->Apoptosis cluster_0 MTT Assay Workflow cluster_1 SRB Assay Workflow A1 Seed Cells in 96-well Plate A2 Treat with Eupalinolide Analogs A1->A2 A3 Add MTT Reagent A2->A3 A4 Incubate (Formation of Formazan) A3->A4 A5 Solubilize Formazan Crystals A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 B1 Seed Cells in 96-well Plate B2 Treat with Eupalinolide Analogs B1->B2 B3 Fix Cells with TCA B2->B3 B4 Stain with Sulforhodamine B B3->B4 B5 Solubilize Bound Dye B4->B5 B6 Measure Absorbance B5->B6 B7 Calculate IC50 B6->B7

References

Methodological & Application

Application Notes: In Vitro Anticancer Activity of Eupalinolide K-Containing Fraction F1012-2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eupalinolide K is a sesquiterpene lactone that, as part of a complex designated F1012-2, has demonstrated notable anticancer properties. The F1012-2 fraction, isolated from Eupatorium lindleyanum DC., is a composition of Eupalinolide I, J, and K.[1] In vitro studies have revealed that this fraction effectively inhibits the proliferation of triple-negative breast cancer (TNBC) cells by inducing apoptosis, cell cycle arrest, and autophagy.[1][2] The cytotoxic effects of F1012-2 are selective for cancer cells, with minimal impact observed on non-cancerous human mammary epithelial cells.[2]

Mechanism of Action

The anticancer activity of the this compound-containing fraction F1012-2 is multifaceted. The primary mechanisms include:

  • Induction of Apoptosis: F1012-2 triggers programmed cell death in TNBC cells through both intrinsic and extrinsic caspase-dependent pathways.[2]

  • Cell Cycle Arrest: The fraction causes cell cycle arrest at the G2/M phase, thereby inhibiting cell division and proliferation.

  • Autophagy Activation: F1012-2 also induces autophagy in cancer cells. Interestingly, the inhibition of this autophagy process enhances the apoptotic effects of the fraction.

  • Modulation of Signaling Pathways: The activity of F1012-2 is associated with the activation of the Akt and p38 signaling pathways. Furthermore, it has been shown to induce a DNA damage response mediated by reactive oxygen species (ROS) through the activation of the MAPK pathway, particularly the JNK and ERK signaling pathways.

Applications

These findings suggest that the this compound-containing fraction F1012-2 is a promising candidate for further investigation in the development of novel therapeutics for triple-negative breast cancer. The detailed protocols below provide a framework for the in vitro evaluation of this and similar natural product-derived compounds.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of the F1012-2 fraction, which contains this compound.

Cell LineCancer TypeAssayIC50 (µg/mL)Time Point (h)
MDA-MB-231Triple-Negative Breast CancerNot SpecifiedSignificantly lower than non-TNBC cellsNot Specified
MDA-MB-468Triple-Negative Breast CancerNot SpecifiedSignificantly lower than non-TNBC cellsNot Specified
Non-TNBC cell linesOther Breast CancersNot SpecifiedHigher than TNBC cellsNot Specified

Note: The specific IC50 values were not detailed in the provided search results, only that they were significantly lower in TNBC cells.

Experimental Protocols

1. Cell Culture and Maintenance

This protocol outlines the general procedure for culturing the cell lines used in the evaluation of the F1012-2 fraction.

  • Cell Lines:

    • MDA-MB-231 (Triple-Negative Breast Cancer)

    • MDA-MB-468 (Triple-Negative Breast Cancer)

    • MCF-10A (Non-tumorigenic human mammary epithelial)

  • Culture Medium:

    • For MDA-MB-231 and MDA-MB-468: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For MCF-10A: DMEM/F12 supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions:

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

    • The culture medium should be replaced every 2-3 days.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the old medium.

    • Wash the cells with sterile Phosphate-Buffered Saline (PBS).

    • Add an appropriate volume of trypsin-EDTA solution to detach the cells and incubate for 2-5 minutes at 37°C.

    • Neutralize the trypsin with complete culture medium.

    • Centrifuge the cell suspension at 300 x g for 3 minutes.

    • Resuspend the cell pellet in fresh medium and plate into new culture flasks at the desired density.

2. Cell Viability Assay

This protocol is for determining the cytotoxic effect of the this compound-containing fraction F1012-2.

  • Materials:

    • 96-well plates

    • F1012-2 stock solution (dissolved in DMSO)

    • Cell viability reagent (e.g., MTT, XTT, or CCK-8)

  • Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the F1012-2 fraction in the culture medium. The final DMSO concentration should be kept below 0.1%.

    • Replace the medium in the wells with the medium containing different concentrations of F1012-2. Include a vehicle control (DMSO only).

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is to quantify the induction of apoptosis by the F1012-2 fraction.

  • Materials:

    • 6-well plates

    • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with various concentrations of F1012-2 for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry within one hour.

4. Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the F1012-2 fraction on the cell cycle distribution.

  • Materials:

    • 6-well plates

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with F1012-2 for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing, and store at -20°C overnight.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Incubate in the dark at 37°C for 30 minutes.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

5. Western Blot Analysis

This protocol is for examining the effect of the F1012-2 fraction on the expression of proteins involved in apoptosis, cell cycle, and signaling pathways.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary and secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Treat cells with F1012-2, then lyse them in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, cdc2, p21, caspases, LC3, p-Akt, p-p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Maintain TNBC and Normal Cell Lines seeding Seed Cells for Assays cell_culture->seeding treatment Treat with F1012-2 Fraction seeding->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp

Caption: Experimental workflow for the in vitro evaluation of the this compound-containing fraction F1012-2.

signaling_pathway cluster_upstream Upstream Events cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes F1012_2 This compound-Containing Fraction (F1012-2) ROS ROS Generation F1012_2->ROS Akt Akt Pathway F1012_2->Akt Activates p38 p38 MAPK Pathway F1012_2->p38 Activates autophagy Autophagy F1012_2->autophagy DNA_damage DNA Damage ROS->DNA_damage MAPK MAPK Pathway (JNK, ERK) DNA_damage->MAPK apoptosis Apoptosis Akt->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest Akt->cell_cycle_arrest p38->apoptosis p38->cell_cycle_arrest MAPK->apoptosis

References

Application Notes and Protocols: Determining the IC50 Value of Eupalinolide K in an MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide K is a sesquiterpene lactone, a class of natural compounds that has garnered significant interest in oncology research for its potential antitumor activities.[1] Isolated from plants such as Eupatorium lindleyanum, these compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[2][3][4] this compound has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis.[1]

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological process, such as cell proliferation. Determining the IC50 value is a foundational step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability and cytotoxicity, making it an ideal tool for this purpose.

This document provides a detailed protocol for determining the IC50 value of this compound against cancer cell lines using the MTT assay.

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells. The insoluble formazan crystals are subsequently dissolved in a solubilizing agent, and the concentration of the colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 570 and 590 nm) using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for a quantitative assessment of the cytotoxic effects of a compound like this compound.

Experimental Protocol

This protocol outlines the necessary steps for determining the IC50 of this compound on adherent cancer cell lines.

Materials and Reagents
  • This compound

  • Selected cancer cell line (e.g., MDA-MB-231, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (spectrophotometer)

  • Hemocytometer or automated cell counter

Reagent Preparation
  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Store at -20°C.

  • MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Mix thoroughly by vortexing and filter-sterilize. Protect from light and store at 4°C for up to one month.

  • Complete Culture Medium: Supplement the base medium with 10% FBS and 1% Penicillin-Streptomycin.

Experimental Procedure

Day 1: Cell Seeding

  • Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cells into a sterile conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and assess viability (should be >90%).

  • Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, to be determined empirically for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

Day 2: Treatment with this compound

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common starting range is 0.1 µM to 100 µM.

  • Include the following controls on the plate:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions.

    • Untreated Control: Cells treated with complete medium only.

    • Blank Control: Wells containing medium only (no cells) for background absorbance subtraction.

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4 (after 48h incubation): MTT Assay

  • After the incubation period, carefully add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of ~0.5 mg/mL).

  • Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • After incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete solubilization.

Data Acquisition
  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Read the plate within 1 hour of adding the solubilization solution.

Data Analysis and IC50 Determination

  • Correct Absorbance: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:

    Percent Viability = (Corrected OD of Treated Wells / Corrected OD of Vehicle Control Wells) x 100

  • Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of this compound that results in a 50% reduction in cell viability.

Data Presentation: IC50 Values of Related Eupalinolides

While specific IC50 data for this compound was not available in the reviewed literature, the following table summarizes the cytotoxic activity of closely related analogs, Eupalinolide O and Eupalinolide J, against various human cancer cell lines as determined by MTT assays. This data provides a reference for the expected potency range.

CompoundCell LineCancer TypeIncubation TimeIC50 Value (µM)Reference
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer24 h10.34
48 h5.85
72 h3.57
MDA-MB-453Triple-Negative Breast Cancer24 h11.47
48 h7.06
72 h3.03
Eupalinolide J PC-3Prostate Cancer72 h2.89 ± 0.28
DU-145Prostate Cancer72 h2.39 ± 0.17

Mechanism of Action and Signaling Pathways

This compound is identified as a STAT3 inhibitor. The STAT3 signaling pathway is a critical regulator of tumorigenesis, controlling the expression of genes involved in cell proliferation, survival (anti-apoptosis), and angiogenesis. Inhibition of STAT3 can lead to the suppression of tumor growth.

Studies on related Eupalinolides suggest a multi-faceted mechanism of action. For instance, Eupalinolide O has been shown to induce apoptosis in triple-negative breast cancer cells by increasing the generation of reactive oxygen species (ROS) and modulating the Akt/p38 MAPK signaling pathway. Eupalinolide J induces apoptosis and cell cycle arrest in prostate cancer cells through the intrinsic mitochondrial pathway, involving the disruption of the mitochondrial membrane potential and activation of caspases. These findings suggest that this compound likely exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest, potentially mediated by its inhibition of the STAT3 pathway and modulation of other related signaling cascades.

Visualizations

Experimental Workflow

Caption: Step-by-step workflow for determining IC50 using the MTT assay.

This compound Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization EupalinolideK This compound EupalinolideK->STAT3 Inhibition Apoptosis Apoptosis EupalinolideK->Apoptosis TargetGenes Target Genes (e.g., Cyclin D1, Bcl-xL, Survivin) pSTAT3_dimer->TargetGenes Transcription pSTAT3_dimer->Apoptosis Inhibition Proliferation Proliferation TargetGenes->Proliferation Survival Survival (Anti-Apoptosis) TargetGenes->Survival

References

Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Following Eupalinolide K Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in cell proliferation, differentiation, and apoptosis.[1] Its constitutive activation is observed in numerous human cancers, making it a key target for novel therapeutic agents.[1] Eupalinolides, a class of sesquiterpene lactones, have been investigated for their anti-cancer properties. While specific research on Eupalinolide K's effect on STAT3 phosphorylation is not extensively documented in the available literature, related compounds like Eupalinolide J have been shown to suppress STAT3 and phospho-STAT3 (p-STAT3) expression and promote STAT3 degradation.[2][3][4] It is important to note that a key study on Eupalinolide J's effect on STAT3 has been retracted, warranting careful consideration of the existing data.

These application notes provide a comprehensive protocol for researchers to investigate the effects of this compound on STAT3 phosphorylation using Western blot analysis. The protocol details the necessary steps from cell lysis to data analysis, enabling the quantitative assessment of changes in p-STAT3 levels upon treatment.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the efficacy of a compound. The following table structure is recommended for presenting the densitometric analysis of p-STAT3 and total STAT3 levels.

Table 1: Densitometric Analysis of STAT3 and p-STAT3 Levels Following this compound Treatment

Treatment GroupConcentration (µM)p-STAT3 (Tyr705) Intensity (Arbitrary Units)Total STAT3 Intensity (Arbitrary Units)p-STAT3 / Total STAT3 RatioFold Change vs. Control
Vehicle Control01.0
This compound1
This compound5
This compound10
This compound25
Positive Control-
  • Data should be presented as mean ± standard deviation from at least three independent experiments.

  • The p-STAT3/Total STAT3 ratio normalizes the phosphorylated protein level to the total amount of the protein.

  • Fold change is calculated relative to the vehicle control.

Signaling Pathway and Experimental Workflow

To visualize the targeted signaling pathway and the experimental process, the following diagrams are provided.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (e.g., MMP-2, MMP-9) Dimer->Gene_Expression Binds to DNA DNA DNA Eupalinolide_K This compound Eupalinolide_K->JAK Potential Inhibition Eupalinolide_K->pSTAT3 Potential Inhibition of Phosphorylation/Promotion of Degradation

Caption: Hypothetical STAT3 signaling pathway and potential points of inhibition by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment (with this compound) Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose membrane) SDS_PAGE->Transfer Blocking 6. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-p-STAT3, anti-STAT3, anti-β-actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

Experimental Protocols

Materials and Reagents
  • Cell Lines: A cell line with known STAT3 activation (e.g., DU145, HepG2) can serve as a positive control.

  • This compound: To be dissolved in a suitable solvent (e.g., DMSO).

  • Antibodies:

    • Phospho-STAT3 (Tyr705) primary antibody (e.g., Cell Signaling Technology, #9145).

    • Total STAT3 primary antibody (e.g., Cell Signaling Technology, #9139).

    • Loading control antibody (e.g., β-Actin or GAPDH).

    • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG).

  • Reagents for Lysis:

    • RIPA buffer or M-PER Mammalian Protein Extraction Reagent.

    • Protease and phosphatase inhibitor cocktail.

  • Reagents for Electrophoresis and Transfer:

    • Protein assay reagent (e.g., BCA or Bradford).

    • SDS-PAGE gels.

    • SDS-PAGE running buffer.

    • Transfer buffer.

    • PVDF or nitrocellulose membranes.

    • Methanol.

  • Reagents for Immunodetection:

    • Tris-buffered saline with Tween-20 (TBST).

    • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.

    • Chemiluminescent substrate (e.g., ECL).

Protocol for Western Blot Analysis of STAT3 Phosphorylation

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).

2. Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each plate. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Prepare samples by mixing the protein lysate with 2x Laemmli sample buffer to a final protein concentration of 1-2 µg/µL. b. Heat the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. b. After transfer, confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking: a. Wash the membrane briefly with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

7. Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-p-STAT3 Tyr705) in 5% BSA in TBST at the manufacturer's recommended dilution (e.g., 1:1000). b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST (e.g., 1:10,000) for 1 hour at room temperature.

9. Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the chemiluminescent substrate according to the manufacturer's instructions. c. Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence imaging system.

10. Stripping and Re-probing (for Total STAT3 and Loading Control): a. After imaging for p-STAT3, the membrane can be stripped to probe for total STAT3 and a loading control. b. Wash the membrane in a stripping buffer (e.g., a low pH glycine-based buffer). c. After stripping, wash the membrane thoroughly and repeat the blocking and antibody incubation steps starting from step 6 with the primary antibody for total STAT3, and subsequently for the loading control (e.g., β-actin).

11. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the p-STAT3 intensity to the total STAT3 intensity for each sample. c. Further normalize to the loading control to account for any variations in protein loading. d. Calculate the fold change in normalized p-STAT3 levels relative to the vehicle-treated control.

By following this detailed protocol, researchers can effectively assess the impact of this compound on the phosphorylation of STAT3, providing valuable insights into its potential as a therapeutic agent targeting this critical oncogenic pathway.

References

Application Note: Analysis of Apoptosis Induction by Eupalinolide K Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. This application note describes a method for the analysis of apoptosis in cancer cells induced by Eupalinolide K using flow cytometry. The protocol is based on the well-established Annexin V and Propidium Iodide (PI) staining method.[1] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Principle of the Assay

Flow cytometry is a powerful technique for the rapid analysis of single cells in a population.[2][3] By staining cells with Annexin V-FITC and PI, it is possible to distinguish between four cell populations:

  • Annexin V- / PI- (Lower Left Quadrant): Live cells

  • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Data Presentation

The following table summarizes the quantitative data on apoptosis induction by Eupalinolide O in Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231 and MDA-MB-453) after 48 hours of treatment.

Cell LineTreatmentConcentration (µM)Apoptotic Cells (%)Reference
MDA-MB-231Control0~5%[4]
Eupalinolide O5Increased
Eupalinolide O10Significantly Increased
MDA-MB-453Control0~3%
Eupalinolide O5Increased
Eupalinolide O10Significantly Increased

Experimental Protocols

Materials
  • This compound

  • Cancer cell line of interest (e.g., MDA-MB-231, PC-3)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Seed the cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.

Staining Procedure
  • After the incubation period, harvest the cells by trypsinization and collect the cell culture supernatant (to include any floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis
  • Set up the flow cytometer with the appropriate filters for FITC (for Annexin V) and PI.

  • Use unstained cells to set the baseline fluorescence.

  • Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation.

  • Acquire at least 10,000 events for each sample.

  • Analyze the data using appropriate software to quantify the percentage of cells in each quadrant.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_culture Seed and Culture Cells treatment Treat with this compound cell_culture->treatment harvest Harvest and Wash Cells treatment->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate flow_cytometry Acquire Data on Flow Cytometer incubate->flow_cytometry data_analysis Analyze Quadrants to Quantify Apoptosis flow_cytometry->data_analysis

Caption: Experimental workflow for analyzing this compound-induced apoptosis.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cellular Processes cluster_downstream Apoptotic Events Eupalinolide Eupalinolide O/K ROS ↑ ROS Generation Eupalinolide->ROS Akt Akt Pathway (Inhibition) Eupalinolide->Akt p38 p38 MAPK Pathway (Activation) Eupalinolide->p38 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Akt->MMP p38->MMP Caspase9 ↑ Caspase-9 Activation MMP->Caspase9 Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Eupalinolide-induced apoptosis.

Troubleshooting

  • High background staining: Ensure cells are washed thoroughly and avoid over-trypsinization.

  • Low signal: Optimize the concentration of Annexin V-FITC and PI, and ensure the incubation time is sufficient.

  • High percentage of necrotic cells: This could be due to high concentrations of the compound or prolonged incubation times. Consider a dose-response and time-course experiment.

Conclusion

The Annexin V/PI staining method coupled with flow cytometry is a robust and reliable technique for quantifying apoptosis induced by compounds such as this compound. This application note provides a general framework for conducting such experiments. Researchers should optimize the protocol for their specific cell type and experimental conditions. The investigation of this compound's effect on apoptosis and its underlying molecular mechanisms could provide valuable insights for cancer drug development.

References

Unveiling the Anti-Proliferative Potential of Eupalinolide K: Application Notes and Protocols for Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K, a sesquiterpene lactone, is a natural compound of growing interest in oncology research. While direct studies on this compound are emerging, evidence from related eupalinolides suggests a significant potential to modulate cell cycle progression and induce apoptosis in cancer cells. This document provides detailed application notes and protocols for investigating the effects of this compound on the cell cycle of treated cells, enabling researchers to effectively screen its anti-proliferative activity. The protocols and expected outcomes are based on findings from studies on closely related compounds such as Eupalinolide A, J, and O, as well as complexes containing this compound.

Predicted Effects of this compound on Cell Cycle Progression

Based on studies of similar compounds, this compound is anticipated to induce cell cycle arrest at either the G1 or G2/M phase, depending on the cancer cell type. This arrest is often a precursor to apoptosis. For instance, a complex containing this compound, known as F1012-2, was found to induce G2/M phase arrest in breast cancer cells[1]. Other related compounds like Eupalinolide J cause G0/G1 arrest in prostate cancer cells[2][3], while Eupalinolide A induces G1 arrest in hepatocellular carcinoma cells and G2/M arrest in non-small cell lung cancer cells[4][5]. Eupalinolide O has also been shown to cause G2/M arrest in breast cancer cells.

Quantitative Data Summary of Related Eupalinolides

The following table summarizes the observed effects of various eupalinolides on the cell cycle in different cancer cell lines. This data can serve as a reference for designing experiments and interpreting results for this compound.

CompoundCell LineConcentrationTreatment TimeObserved Effect on Cell CycleReference
Eupalinolide J PC-3 (Prostate)20 µM24 hrIncrease in G0/G1 phase from 38.74% to 53.34%
DU-145 (Prostate)20 µM24 hrIncrease in G0/G1 phase from 31.59% to 48.50%
Eupalinolide A MHCC97-L (Liver)14, 28 µM48 hrSignificant increase in G1 phase
HCCLM3 (Liver)14, 28 µM48 hrSignificant increase in G1 phase
A549 (Lung)Not specified24 hrIncrease in G2 phase from 2.91% to 21.99%
H1299 (Lung)Not specified24 hrIncrease in G2 phase from 8.22% to 18.91%
Eupalinolide O MDA-MB-468 (Breast)Not specifiedNot specifiedCell cycle arrest in G2/M phase

Key Signaling Pathways

Eupalinolides have been shown to modulate several key signaling pathways involved in cell cycle regulation and apoptosis. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

Predicted Signaling Pathways Modulated by this compound Eupalinolide_K This compound ROS ROS Generation Eupalinolide_K->ROS induces Akt Akt Eupalinolide_K->Akt suppresses p38_MAPK p38 MAPK Eupalinolide_K->p38_MAPK activates STAT3 STAT3 Eupalinolide_K->STAT3 inhibits STAT3_Degradation Ubiquitin-Dependent Degradation Eupalinolide_K->STAT3_Degradation promotes Cell_Cycle_Proteins Cyclin B1, cdc2 Akt->Cell_Cycle_Proteins regulates Apoptosis Apoptosis p38_MAPK->Apoptosis induces STAT3->Cell_Cycle_Proteins regulates STAT3->STAT3_Degradation undergoes G2_M_Arrest G2/M Arrest Cell_Cycle_Proteins->G2_M_Arrest leads to G2_M_Arrest->Apoptosis can lead to Experimental Workflow for Cell Cycle Analysis Start Start: Seed Cells Treat Treat with this compound Start->Treat Harvest Harvest & Wash Cells Treat->Harvest Fix Fix with 70% Ethanol Harvest->Fix Stain RNase A & PI Staining Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze End End: Quantify Cell Cycle Phases Analyze->End

References

Preparing Eupalinolide K Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinolide K is a sesquiterpene lactone that has garnered significant interest within the scientific community for its potential therapeutic applications, notably as a STAT3 inhibitor.[1][2][3] Proper preparation of this compound stock solutions is a critical first step for accurate and reproducible in vitro studies. This document provides detailed protocols for the preparation, storage, and handling of this compound for cell culture applications, ensuring optimal performance and stability.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₆[1]
Molecular Weight 362.42 g/mol [1]
CAS Number 108657-10-9
Appearance Off-white to light yellow solid
Purity >98% (typical)
Solubility DMSO: 50 mg/mL (137.96 mM) (ultrasonication recommended) H₂O: 5 mg/mL (13.80 mM) (ultrasonication recommended)

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), a commonly used solvent for cell culture experiments.

Materials
  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Equilibration: Allow the this compound vial to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.62 mg of this compound.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 3.62 mg of this compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Always protect the stock solution from light.

Stock Solution Preparation Table for Different Concentrations

The following table provides the required mass of this compound to prepare stock solutions of various concentrations and volumes.

Desired ConcentrationVolumeMass of this compound Required
1 mM1 mL0.362 mg
5 mM1 mL1.81 mg
10 mM1 mL3.62 mg
50 mM1 mL18.12 mg

Working Solution Preparation

For cell culture experiments, the high-concentration stock solution must be diluted to the final working concentration in the cell culture medium.

Protocol for Preparing a Working Solution
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in a sterile cell culture medium to achieve the desired final concentration. It is recommended to perform a multi-step dilution to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock, first, dilute the stock 1:100 in the medium (e.g., 1 µL of stock in 99 µL of medium) to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 (e.g., 10 µL of intermediate in 90 µL of medium) to get the final 10 µM working solution.

  • Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can cause protein denaturation in the medium.

  • Application: Immediately add the working solution to the cell culture.

Important Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Stability and Storage

Proper storage of this compound and its stock solutions is crucial for maintaining its biological activity.

FormStorage TemperatureDurationSpecial ConditionsSource
Solid Powder -20°CUp to 24 monthsProtect from light
Stock Solution in DMSO -20°CUp to 1 monthProtect from light, aliquot to avoid freeze-thaw cycles
Stock Solution in DMSO -80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw cycles

Mechanism of Action: STAT3 Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The diagram below illustrates the canonical STAT3 signaling pathway and the inhibitory point of this compound.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes Eupalinolide_K This compound Eupalinolide_K->STAT3_active Inhibits (prevents phosphorylation)

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow for Cell Viability Assay

The following diagram outlines a typical experimental workflow for assessing the effect of this compound on cell viability using an MTT assay.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (various concentrations) Incubate_24h->Treat_Cells Incubate_48h Incubate for 48h Treat_Cells->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell viability (MTT) assay.

Safety Precautions

This compound is a research chemical. Standard laboratory safety practices should be followed. Use appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.

References

Eupalinolide K in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Eupalinolide K is a sesquiterpene lactone that has garnered interest within the scientific community for its potential anti-cancer properties. While research on this compound as a standalone agent is still emerging, studies on closely related Eupalinolide compounds and a complex containing this compound have demonstrated significant anti-tumor activity in preclinical mouse xenograft models. These studies suggest that Eupalinolides, including this compound, may exert their effects through the induction of various forms of cell death, such as apoptosis, autophagy, and ferroptosis, as well as by modulating key signaling pathways involved in cancer progression.

This document provides detailed application notes and protocols for the use of this compound in a mouse xenograft model, based on available data from related compounds. It is intended to serve as a comprehensive guide for researchers designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Data Presentation

The following tables summarize quantitative data from studies utilizing Eupalinolide derivatives in mouse xenograft models. This information can be used to guide dose selection and study design for this compound.

Table 1: Summary of In Vivo Efficacy of Eupalinolide Derivatives in Mouse Xenograft Models

CompoundCancer TypeCell LineMouse StrainDosage and AdministrationTreatment DurationKey Findings
F1012-2 (Eupalinolide I, J, K) Triple-Negative Breast CancerMDA-MB-231BALB/c Nude15 mg/kg, intraperitoneal injection20 daysSignificant inhibition of tumor growth; Increased γ-H2AX levels in tumor tissue, indicating DNA damage.[1][2]
Eupalinolide A Hepatocellular CarcinomaMHCC97-L, HCCLM3Nude30 or 60 mg/kg, intraperitoneal injection3 weeksSignificant inhibition of tumor volume and weight.[3][4]
Eupalinolide A Non-Small Cell Lung CancerNot specified in abstractNot specified in abstract25 mg/kgNot specified in abstractDecreased tumor weight and volume by over 60%.[4]
Eupalinolide B Hepatic CarcinomaSMMC-7721, HCCLM3Nude25 or 50 mg/kg, injected every 2 days3 weeksSignificantly inhibited tumor volume and weight.
Eupalinolide B Pancreatic CancerPANC-1NudeNot specified in abstractNot specified in abstractReduced tumor growth and Ki-67 expression.
Eupalinolide O Triple-Negative Breast CancerMDA-MB-231, MDA-MB-453Not specified in abstract15 or 30 mg/kg/day, intraperitoneal injection20 daysReduced tumor volume and weight.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Eupalinolide compounds in mouse xenograft models. These can be adapted for studies with this compound.

Protocol 1: Triple-Negative Breast Cancer Xenograft Model
  • Cell Line: MDA-MB-231 human breast adenocarcinoma cells.

  • Animal Model: 4- to 5-week-old female BALB/c nude mice.

  • Tumor Inoculation: Subcutaneously inject 2 x 106 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

  • Drug Administration: Administer this compound (or F1012-2 complex) at a dose of 15 mg/kg via intraperitoneal injection daily or every other day. A control group should receive the vehicle solution.

  • Monitoring:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 × length × width²).

    • Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • Study Endpoint: After a predetermined treatment period (e.g., 20 days), euthanize the mice.

  • Tissue Collection and Analysis:

    • Excise tumors and record their final weight.

    • Fix a portion of the tumor in formalin for immunohistochemical analysis (e.g., for γ-H2AX to assess DNA damage).

    • Snap-freeze a portion of the tumor in liquid nitrogen for western blot analysis of key signaling proteins.

Protocol 2: Hepatocellular Carcinoma Xenograft Model
  • Cell Lines: MHCC97-L or HCCLM3 human hepatocellular carcinoma cells.

  • Animal Model: Nude mice.

  • Tumor Inoculation: Subcutaneously inject 1 x 106 cells in 200 µL of PBS into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control (e.g., saline).

    • This compound (low dose, e.g., 30 mg/kg).

    • This compound (high dose, e.g., 60 mg/kg).

  • Drug Administration: Administer the assigned treatment via intraperitoneal injection once daily for 3 weeks.

  • Monitoring:

    • Measure tumor volume regularly.

    • Monitor animal health and body weight.

  • Study Endpoint: At the end of the 3-week treatment period, euthanize the animals.

  • Tissue Collection and Analysis:

    • Excise and weigh the tumors.

    • Process tumor tissues for histological analysis and molecular studies to investigate the mechanism of action.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by Eupalinolide compounds and a typical experimental workflow for a mouse xenograft study.

G Potential Signaling Pathways of this compound cluster_0 This compound cluster_1 Cellular Effects cluster_2 Biological Outcomes This compound This compound ROS Generation ROS Generation This compound->ROS Generation STAT3 Inhibition STAT3 Inhibition This compound->STAT3 Inhibition Akt/p38 MAPK Pathway Akt/p38 MAPK Pathway This compound->Akt/p38 MAPK Pathway DNA Damage DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Inhibition of Metastasis Inhibition of Metastasis STAT3 Inhibition->Inhibition of Metastasis Akt/p38 MAPK Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Akt/p38 MAPK Pathway->Cell Cycle Arrest Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Inhibition of Metastasis->Tumor Growth Inhibition

Caption: Potential signaling pathways of this compound.

G Experimental Workflow for Mouse Xenograft Model Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: Experimental workflow for a mouse xenograft model.

Disclaimer: The provided protocols are generalized based on research conducted with Eupalinolide derivatives. Researchers should optimize these protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Assessing the Stability of Eupalinolide K in Biological Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone isolated from Eupatorium lindleyanum. Its chemical structure contains functionalities, such as ester and a lactone ring, as well as an α,β-unsaturated carbonyl group, which is a Michael reaction acceptor. These structural features suggest potential susceptibility to degradation under various physiological conditions, which can impact its bioavailability and therapeutic efficacy. Therefore, a thorough assessment of its stability in relevant biological media is crucial for its development as a potential therapeutic agent.

These application notes provide detailed protocols for evaluating the stability of this compound in human plasma, Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF). The protocols are designed to be conducted in a standard laboratory setting equipped with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) instrumentation.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways in biological media. The ester and lactone rings are susceptible to hydrolysis, especially under acidic or basic conditions. The α,β-unsaturated carbonyl moiety can undergo nucleophilic addition reactions (Michael addition) with endogenous thiols, such as glutathione or cysteine residues in proteins.

G This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) Lactone/Ester Cleavage Michael Addition (Nucleophiles) Michael Addition (Nucleophiles) This compound->Michael Addition (Nucleophiles) Thiol Adducts Degradation Products Degradation Products Hydrolysis (Acid/Base)->Degradation Products Michael Addition (Nucleophiles)->Degradation Products

Figure 1: Potential degradation pathways for this compound.

Experimental Workflow

The overall workflow for assessing the stability of this compound involves incubation in the respective biological medium, followed by sample quenching, processing, and analysis by a validated stability-indicating HPLC-MS/MS method.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Incubate Incubate this compound in Media at 37°C Stock_Solution->Incubate Media Prepare Stability Media (Plasma, SGF, SIF) Media->Incubate Time_Points Collect Aliquots at Specified Time Points Incubate->Time_Points Quench Quench Reaction (e.g., Acetonitrile) Time_Points->Quench Process Protein Precipitation & Centrifugation Quench->Process Analyze Analyze Supernatant by HPLC-MS/MS Process->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Calculate Calculate Half-life (t1/2) and % Remaining Quantify->Calculate

Figure 2: General workflow for stability assessment.

Analytical Method: HPLC-MS/MS

A sensitive and specific HPLC-MS/MS method is required for the quantification of this compound in complex biological matrices. The following is a recommended starting point, which should be optimized and validated for your specific instrumentation.

ParameterRecommended Condition
HPLC System UHPLC/HPLC system with a temperature-controlled autosampler and column oven
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute this compound, then re-equilibrate. A typical gradient might be: 0-1 min 10% B, 1-5 min 10-90% B, 5-6 min 90% B, 6-6.1 min 90-10% B, 6.1-8 min 10% B.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of this compound. Monitor for the precursor ion [M+H]⁺ and select the most abundant product ions.
Internal Standard A structurally similar compound not present in the matrix, if available.

Protocols

Protocol for Stability in Human Plasma

Objective: To determine the in vitro stability of this compound in human plasma.

Materials:

  • This compound

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN), ice-cold

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Water bath or incubator at 37°C

  • Microcentrifuge tubes

  • Calibrated pipettes

  • HPLC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a working solution by diluting the stock solution in ACN to achieve a final concentration of 1 µM in the incubation mixture.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • In a microcentrifuge tube, add 495 µL of pre-warmed human plasma.

    • Add 5 µL of the this compound working solution to the plasma to achieve a final concentration of 1 µM. Vortex briefly.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.

    • Immediately add the aliquot to a microcentrifuge tube containing 150 µL of ice-cold ACN to precipitate proteins and quench the reaction.

  • Sample Processing:

    • Vortex the quenched samples for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by the validated HPLC-MS/MS method.

    • Construct a calibration curve using this compound standards prepared in a plasma/ACN mixture to quantify the remaining concentration at each time point.

Data Analysis:

  • Plot the percentage of this compound remaining versus time.

  • Calculate the half-life (t₁/₂) from the slope of the natural logarithm of the concentration versus time plot.

Time (min)Concentration (µM)% Remaining
0(Initial Concentration)100
15
30
60
90
120
Protocol for Stability in Simulated Gastric Fluid (SGF)

Objective: To assess the stability of this compound under simulated gastric conditions.

Materials:

  • This compound

  • Sodium Chloride (NaCl)

  • Hydrochloric Acid (HCl)

  • Pepsin (optional, for SGF with enzyme)

  • Deionized water

  • Other materials as listed in the plasma stability protocol.

Procedure:

  • Preparation of SGF (without pepsin, pH 1.2)[1]:

    • Dissolve 2.0 g of NaCl in 7.0 mL of HCl and add sufficient deionized water to make 1000 mL[2]. Adjust the pH to 1.2 if necessary.

  • Incubation:

    • Pre-warm the SGF to 37°C.

    • Spike this compound into the SGF to a final concentration of 1 µM.

    • Incubate at 37°C.

  • Time-Point Sampling and Processing:

    • At time points such as 0, 30, 60, and 120 minutes, take an aliquot and quench with an equal volume of ACN.

    • Centrifuge if any precipitation occurs and analyze the supernatant by HPLC-MS/MS.

Time (min)Concentration (µM)% Remaining
0(Initial Concentration)100
30
60
120
Protocol for Stability in Simulated Intestinal Fluid (SIF)

Objective: To evaluate the stability of this compound under simulated intestinal conditions.

Materials:

  • This compound

  • Monobasic potassium phosphate (KH₂PO₄)

  • Sodium hydroxide (NaOH)

  • Pancreatin (optional, for SIF with enzyme)

  • Deionized water

  • Other materials as listed in the plasma stability protocol.

Procedure:

  • Preparation of SIF (without pancreatin, pH 6.8)[3]:

    • Dissolve 6.8 g of KH₂PO₄ in 250 mL of deionized water. Add 77 mL of 0.2 M NaOH and 500 mL of deionized water[4]. Adjust the pH to 6.8 with 0.2 M NaOH or 0.2 M HCl and dilute to 1000 mL with deionized water[5].

  • Incubation:

    • Pre-warm the SIF to 37°C.

    • Spike this compound into the SIF to a final concentration of 1 µM.

    • Incubate at 37°C.

  • Time-Point Sampling and Processing:

    • At time points such as 0, 1, 2, 4, and 6 hours, take an aliquot and quench with an equal volume of ACN.

    • Centrifuge if necessary and analyze the supernatant by HPLC-MS/MS.

Time (hr)Concentration (µM)% Remaining
0(Initial Concentration)100
1
2
4
6

Forced Degradation Studies

To ensure the analytical method is "stability-indicating," forced degradation studies should be performed. This involves subjecting this compound to stress conditions to generate potential degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.

  • Photostability: Expose a solution of the drug to UV light (e.g., 254 nm) and visible light.

The stressed samples should be analyzed by the HPLC-MS/MS method to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Summary of Data Presentation

All quantitative data from the stability studies should be summarized in tables as shown in the protocol sections. This allows for a clear and direct comparison of the stability of this compound under different conditions. The final report should include the calculated half-life for each condition and a discussion of the observed degradation kinetics.

By following these detailed protocols, researchers can obtain robust and reliable data on the stability of this compound, which is essential for its progression in the drug development pipeline.

References

Eupalinolide K for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To provide valuable insights for researchers interested in the in vivo potential of Eupalinolide K, this document details the established protocols and findings from studies on closely related and structurally similar eupalinolide analogues, including Eupalinolide A, B, J, and O. These compounds have demonstrated significant anti-cancer and anti-inflammatory activities in various animal models. The information presented here can serve as a strong foundation for designing and conducting future in vivo investigations of this compound.

Quantitative Data Summary from In Vivo Studies of Eupalinolide Analogues

The following tables summarize the quantitative data from various in vivo animal studies involving Eupalinolide A, B, J, and O, showcasing their therapeutic potential in oncology.

Table 1: Anti-Tumor Efficacy of Eupalinolide Analogues in Xenograft Models

Eupalinolide AnalogueCancer ModelAnimal ModelDosing and AdministrationTreatment DurationKey FindingsReference
Eupalinolide A Non-Small Cell Lung CancerXenograft25 mg/kgNot SpecifiedTumor weight and volume decreased by over 60%[2]
Eupalinolide B Hepatic CarcinomaXenograft & PDX25 mg/kg or 50 mg/kg, every 2 days3 weeksSignificantly inhibited tumor volume and weight[3]
Eupalinolide B Pancreatic CancerXenograftNot SpecifiedNot SpecifiedReduced tumor growth and Ki-67 expression[4][5]
Eupalinolide J Triple-Negative Breast CancerXenograftNot SpecifiedNot SpecifiedEffectively suppressed tumor growth
Eupalinolide J Cancer Metastasis (Lung)Tail Vein Injection30 mg/kg, every 2 days18 daysInhibited cancer cell metastasis
Eupalinolide O Triple-Negative Breast CancerXenograft15 mg/kg/d (low-dose) or 30 mg/kg/d (high-dose), intraperitoneal injection20 daysReduced tumor volume and weight; decreased fluorescent intensity of tumor cells

Table 2: Effects of Eupalinolide Analogues on Molecular Targets In Vivo

Eupalinolide AnalogueCancer ModelKey Molecular EffectsReference
Eupalinolide A Non-Small Cell Lung CancerModulated lipid metabolism via the ROS-AMPK-mTOR-SCD1 signaling pathway
Eupalinolide A Hepatocellular CarcinomaInduced autophagy mediated by ROS and ERK signaling activation
Eupalinolide B Hepatic CarcinomaInduced ferroptosis and the ROS-ER-JNK pathway
Eupalinolide B Pancreatic CancerInduced apoptosis, elevated ROS levels, and disrupted copper homeostasis
Eupalinolide J Cancer MetastasisPromoted STAT3 ubiquitin-dependent degradation, downregulating MMP-2 and MMP-9
Eupalinolide J Triple-Negative Breast CancerSuppressed the STAT3 signaling pathway
Eupalinolide O Triple-Negative Breast CancerSuppressed ROS generation and Akt phosphorylation; upregulated p38 phosphorylation

Detailed Experimental Protocols

The following are detailed methodologies for key in vivo experiments, adapted from the cited literature on eupalinolide analogues. These protocols can be modified for the investigation of this compound.

Xenograft Tumor Model Protocol

This protocol is a generalized procedure for assessing the anti-tumor efficacy of a test compound in a subcutaneous xenograft model.

Objective: To evaluate the effect of this compound on tumor growth in vivo.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, or a mixture as determined by solubility studies)

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, SMMC-7721 for hepatic carcinoma)

  • Female BALB/c nude mice (6 weeks old, weighing 18-22 g)

  • Sterile PBS and culture medium

  • Calipers

  • Animal housing facility with specific pathogen-free conditions

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 2.5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^6 cells) into the mammary fat pads or flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow. Measure the tumor volume every 3 days using calipers and the formula: Volume = 0.5 × (length × width²) .

  • Group Allocation and Treatment: Once the tumors reach a volume of approximately 100 mm³, randomly assign the mice into treatment and control groups (n=6 per group).

    • Vehicle Control Group: Administer the vehicle solution.

    • This compound Low-Dose Group: Administer a predetermined low dose (e.g., 15 mg/kg/day).

    • This compound High-Dose Group: Administer a predetermined high dose (e.g., 30 mg/kg/day).

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent (e.g., Adriamycin at 250 nM).

  • Drug Administration: Administer the treatments via the determined route (e.g., intraperitoneal injection) for the specified duration (e.g., 20 days).

  • Data Collection: Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint and Tissue Collection: At the end of the treatment period, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting, ELISA).

Lung Metastasis Model Protocol

This protocol is designed to assess the effect of a test compound on cancer cell metastasis.

Objective: To evaluate the anti-metastatic potential of this compound.

Materials:

  • This compound

  • Vehicle

  • Cancer cell line engineered with a reporter gene (e.g., MDA-MB-231-Luc)

  • Female BALB/c nude mice (4 weeks old)

  • In vivo imaging system

Procedure:

  • Cell Injection: Inject 5 x 10^5 MDA-MB-231-Luc cells in 0.1 mL of serum-free medium into the tail vein of each mouse.

  • Group Allocation and Treatment: Randomly assign the mice to a vehicle control group and an this compound treatment group (e.g., 30 mg/kg).

  • Drug Administration: Administer this compound or vehicle every 2 days for a duration of 18 days.

  • Metastasis Monitoring: Use an in vivo imaging system to monitor the metastatic foci in the lungs of the anesthetized mice.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by eupalinolide analogues and a general experimental workflow for in vivo studies.

Eupalinolide_Signaling_Pathways cluster_akt_p38 Akt/p38 MAPK Pathway cluster_stat3 STAT3 Pathway cluster_ros_erk ROS/ERK Pathway Eupalinolide_O Eupalinolide O Akt_p p-Akt Eupalinolide_O->Akt_p inhibition p38_p p-p38 Eupalinolide_O->p38_p activation Apoptosis_Akt Apoptosis Akt_p->Apoptosis_Akt inhibition p38_p->Apoptosis_Akt induction Eupalinolide_J Eupalinolide J Ubiquitination Ubiquitination Eupalinolide_J->Ubiquitination STAT3 STAT3 Degradation Degradation STAT3->Degradation leads to MMP MMP-2/MMP-9 STAT3->MMP activates Ubiquitination->STAT3 targets Metastasis Metastasis MMP->Metastasis promotes Eupalinolide_A Eupalinolide A ROS ROS Eupalinolide_A->ROS induces ERK ERK ROS->ERK activates Autophagy Autophagy ERK->Autophagy induces

Caption: Key signaling pathways modulated by eupalinolide analogues.

InVivo_Experimental_Workflow start Start: Cell Culture cell_prep Cell Preparation & Implantation start->cell_prep tumor_growth Tumor Growth Monitoring (Volume Measurement) cell_prep->tumor_growth grouping Randomization into Groups tumor_growth->grouping treatment Treatment Administration (this compound / Vehicle) grouping->treatment monitoring Ongoing Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Excision, Weight Measurement & Downstream Analysis endpoint->analysis

Caption: General experimental workflow for in vivo xenograft studies.

References

Application Notes and Protocols for Measuring Eupalinolide K Binding to STAT3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established biophysical techniques for characterizing the binding interaction between Eupalinolide K and Signal Transducer and Activator of Transcription 3 (STAT3). The included protocols offer step-by-step guidance for experimental execution and data analysis.

Introduction to this compound and STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer, making it a significant target for therapeutic intervention.[2][3] Eupalinolides, a class of sesquiterpene lactones, have been investigated for their anti-cancer properties. While direct binding studies for this compound with STAT3 are not extensively documented in publicly available literature, related compounds like Eupalinolide J have been shown to target the STAT3 pathway.[4][5]

The following protocols describe robust methods to quantify the binding affinity of this compound to STAT3, a critical step in validating its mechanism of action and potential as a direct inhibitor.

STAT3 Signaling Pathway

The diagram below illustrates a simplified STAT3 signaling pathway, highlighting its activation, dimerization, and nuclear translocation to regulate gene expression.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression 7. Transcription Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Eupalinolide_K This compound Eupalinolide_K->STAT3_inactive Potential Inhibition Eupalinolide_K->STAT3_dimer Potential Inhibition

Caption: Simplified STAT3 signaling pathway and potential points of inhibition by this compound.

Techniques for Measuring Binding Affinity

Several biophysical techniques can be employed to measure the binding of small molecules like this compound to proteins such as STAT3. The choice of method depends on factors like protein availability, required sample purity, and the desired level of detail (e.g., kinetics vs. equilibrium binding). Key quantitative methods include:

  • Surface Plasmon Resonance (SPR): A label-free optical method that provides real-time measurement of binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Microscale Thermophoresis (MST): Measures the directed movement of molecules in a temperature gradient, which changes upon binding.

Data Presentation

Quantitative data from binding assays should be summarized to facilitate comparison. The equilibrium dissociation constant (KD) is a key parameter used to report binding affinity; a smaller KD value indicates a stronger binding interaction.

Table 1: Example Binding Affinity Data for STAT3 Inhibitors

CompoundAssay MethodKD (μM)kon (M-1s-1)koff (s-1)Stoichiometry (N)
This compound SPRTBDTBDTBDN/A
This compound ITCTBDN/AN/ATBD
This compound MSTTBDN/AN/AN/A
Control Inhibitor SPR1.5 ± 0.22.5 x 1043.8 x 10-2N/A
Control Inhibitor ITC1.8 ± 0.3N/AN/A0.98

TBD: To be determined experimentally. N/A: Not applicable for this assay.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR)

SPR measures the binding between a ligand (e.g., STAT3) immobilized on a sensor chip and an analyte (this compound) in solution.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Prepare_STAT3 1. Prepare & Purify STAT3 Immobilize_STAT3 5. Immobilize STAT3 Prepare_STAT3->Immobilize_STAT3 Prepare_EupalinolideK 2. Prepare this compound Stock Inject_EupalinolideK 7. Inject this compound (Analyte) Prepare_EupalinolideK->Inject_EupalinolideK Prepare_Buffers 3. Prepare Running & Immobilization Buffers Activate_Chip 4. Activate Sensor Chip (e.g., NHS/EDC) Prepare_Buffers->Activate_Chip Activate_Chip->Immobilize_STAT3 Deactivate_Chip 6. Deactivate & Block Surface Immobilize_STAT3->Deactivate_Chip Deactivate_Chip->Inject_EupalinolideK Measure_Association 8. Measure Association Inject_EupalinolideK->Measure_Association Inject_Buffer 9. Inject Running Buffer Measure_Association->Inject_Buffer Measure_Dissociation 10. Measure Dissociation Inject_Buffer->Measure_Dissociation Regenerate_Surface 11. Regenerate Surface Measure_Dissociation->Regenerate_Surface Fit_Data 12. Fit Sensorgram Data Regenerate_Surface->Fit_Data Calculate_Constants 13. Calculate k_on, k_off, K_D Fit_Data->Calculate_Constants

Caption: Step-by-step workflow for a typical SPR experiment.

Materials:

  • Purified recombinant human STAT3 protein

  • This compound

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Protein Preparation: Ensure STAT3 is purified and buffer-exchanged into an appropriate buffer for immobilization.

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of NHS/EDC.

    • Inject STAT3 protein over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial tests).

    • Inject ethanolamine to deactivate any remaining active esters.

  • Analyte Binding:

    • Prepare a serial dilution of this compound in running buffer. The concentration range should ideally span 10-fold below to 10-fold above the expected KD.

    • Inject the this compound solutions over the immobilized STAT3 surface, followed by a dissociation phase with running buffer.

  • Regeneration: Inject a regeneration solution to remove bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_loading Instrument Loading cluster_titration Titration cluster_analysis Data Analysis Prepare_STAT3 1. Prepare & Purify STAT3 Dialyze 3. Dialyze both in identical buffer Prepare_STAT3->Dialyze Prepare_EupalinolideK 2. Prepare this compound Prepare_EupalinolideK->Dialyze Load_STAT3 4. Load STAT3 into sample cell Dialyze->Load_STAT3 Load_EupalinolideK 5. Load this compound into syringe Dialyze->Load_EupalinolideK Equilibrate 6. Equilibrate instrument Load_STAT3->Equilibrate Inject_EupalinolideK 7. Perform serial injections of this compound Load_EupalinolideK->Inject_EupalinolideK Equilibrate->Inject_EupalinolideK Measure_Heat 8. Measure heat change after each injection Inject_EupalinolideK->Measure_Heat Integrate_Peaks 9. Integrate heat peaks Measure_Heat->Integrate_Peaks Fit_Isotherm 10. Plot integrated heat vs. molar ratio Integrate_Peaks->Fit_Isotherm Calculate_Parameters 11. Fit to binding model to get K_D, ΔH, and N Fit_Isotherm->Calculate_Parameters

Caption: Step-by-step workflow for a typical ITC experiment.

Materials:

  • Highly purified and concentrated STAT3 protein

  • This compound

  • ITC instrument

  • Dialysis buffer (e.g., PBS)

Methodology:

  • Sample Preparation:

    • STAT3 and this compound must be prepared in the exact same, thoroughly degassed buffer to minimize heats of dilution. Dialysis of the protein against the buffer containing the dissolved small molecule is recommended.

    • Typical starting concentrations are 10-20 µM STAT3 in the sample cell and 100-200 µM this compound in the syringe.

  • Instrument Setup:

    • Load the STAT3 solution into the sample cell and the this compound solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small injections (e.g., 2-10 µL) of this compound into the STAT3 solution.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • Integrate the heat signal for each injection peak.

    • Plot the integrated heat against the molar ratio of this compound to STAT3.

    • Fit the resulting binding isotherm to a suitable model to determine the KD, binding enthalpy (ΔH), and stoichiometry (N).

Protocol 3: Microscale Thermophoresis (MST)

MST is a powerful technique for quantifying biomolecular interactions in solution, even in complex biological liquids.

Experimental Workflow for MST

MST_Workflow cluster_prep Preparation cluster_mixing Sample Mixing cluster_measurement Measurement cluster_analysis Data Analysis Label_STAT3 1. Label STAT3 with fluorophore (if not intrinsically fluorescent) Mix_Samples 3. Mix constant STAT3 with this compound dilutions Label_STAT3->Mix_Samples Prepare_EupalinolideK 2. Prepare this compound serial dilution Prepare_EupalinolideK->Mix_Samples Incubate 4. Incubate to reach binding equilibrium Mix_Samples->Incubate Load_Capillaries 5. Load samples into capillaries Incubate->Load_Capillaries Run_MST 6. Perform MST measurement Load_Capillaries->Run_MST Analyze_Thermophoresis 7. Analyze thermophoretic movement Run_MST->Analyze_Thermophoresis Plot_Data 8. Plot change in signal vs. ligand concentration Analyze_Thermophoresis->Plot_Data Calculate_KD 9. Fit curve to determine K_D Plot_Data->Calculate_KD

Caption: Step-by-step workflow for a typical MST experiment.

Materials:

  • Purified STAT3 protein (fluorescently labeled or a GFP-fusion)

  • This compound

  • MST instrument and capillaries

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

Methodology:

  • Sample Preparation:

    • STAT3 needs to be fluorescent. This can be achieved by using a fluorescent labeling kit (e.g., NHS-ester dye) or by expressing STAT3 as a fusion protein with a fluorescent tag like GFP.

    • Prepare a 16-point serial dilution of this compound in the assay buffer.

  • Binding Reaction:

    • Mix the this compound dilutions with a constant concentration of fluorescently labeled STAT3.

    • Allow the reactions to incubate to reach binding equilibrium.

  • MST Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries, depending on the sample properties.

    • Place the capillaries in the MST instrument. The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change.

  • Data Analysis:

    • The change in thermophoresis is plotted against the logarithm of the this compound concentration.

    • The resulting binding curve is fitted to the KD model to determine the dissociation constant.

Conclusion

The protocols outlined provide a framework for accurately measuring the binding of this compound to STAT3. Each technique offers unique advantages, and the choice of method should be guided by the specific research question and available resources. Rigorous quantification of the binding affinity is a foundational step in the development of this compound as a potential therapeutic agent targeting the STAT3 signaling pathway.

References

Application Notes and Protocols for Eupalinolide K Off-Target Effect Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone natural product with recognized potential for therapeutic applications, particularly in oncology. As with any bioactive compound, a thorough understanding of its interaction with the human proteome is critical to ensure its safety and efficacy. Off-target effects, where a drug binds to unintended proteins, can lead to adverse drug reactions and toxicity. Therefore, a systematic and comprehensive screening strategy to identify potential off-target interactions of this compound is an essential step in its preclinical development.

These application notes provide a detailed framework and experimental protocols for a tiered approach to screen for off-target effects of this compound. The proposed strategy integrates broad-panel screening across major drug target classes with cell-based phenotypic assays and target validation techniques to build a comprehensive off-target profile.

Predicted Signaling Pathways Potentially Affected by this compound

Based on the known activities of other Eupalinolide analogs, several key signaling pathways are predicted to be potential off-target liabilities for this compound. These pathways are central to cellular processes such as proliferation, survival, and inflammation. A diagram of these interconnected pathways is presented below.

G Potential Off-Target Signaling Pathways for this compound RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS GPCR G-Protein Coupled Receptors (GPCRs) GPCR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibition Proliferation Cell Proliferation mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Apoptosis inhibition ERK->Proliferation STAT3 STAT3 STAT3->Apoptosis inhibition STAT3->Proliferation NFkB NF-κB NFkB->Apoptosis inhibition ROS Reactive Oxygen Species (ROS) ROS->ERK ROS->Apoptosis

Caption: Key signaling pathways potentially modulated by this compound.

Experimental Workflow for Off-Target Screening

A tiered approach is recommended to efficiently identify and validate off-target effects of this compound. This workflow begins with broad, high-throughput screening and funnels down to more specific, mechanistic studies.

G Tiered Experimental Workflow for this compound Off-Target Screening cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Phenotypic & Target Engagement Assays cluster_2 Tier 3: Pathway Validation & Mechanistic Studies Kinase Kinase Panel Screening Viability Cell Viability/Cytotoxicity (e.g., MTT/XTT Assay) Kinase->Viability GPCR GPCR Panel Screening GPCR->Viability IonChannel Ion Channel Panel Screening IonChannel->Viability NuclearReceptor Nuclear Receptor Panel Screening NuclearReceptor->Viability Apoptosis Apoptosis Induction (e.g., Caspase Activity Assay) Viability->Apoptosis CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Apoptosis->CETSA WesternBlot Western Blot Analysis of Key Signaling Proteins CETSA->WesternBlot Proteomics Chemical Proteomics for Unbiased Target ID WesternBlot->Proteomics

Caption: A tiered workflow for systematic off-target screening.

Experimental Protocols

Tier 1: Broad Panel Screening

The initial step involves screening this compound against large panels of recombinant proteins representing major drug target classes. This provides a broad overview of potential interactions. It is recommended to use established contract research organizations (CROs) that offer these services.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.

  • Screening Panels:

    • Kinase Panel: Screen against a panel of at least 300 human kinases at a single concentration (e.g., 10 µM).[][2][3][4][5]

    • GPCR Panel: Screen against a panel of at least 100 human GPCRs in radioligand binding assays.

    • Ion Channel Panel: Screen against a panel of key human ion channels (e.g., hERG, NaV1.5, CaV1.2).

    • Nuclear Receptor Panel: Screen against a panel of human nuclear receptors in ligand binding or reporter assays.

  • Data Analysis: Identify "hits" as proteins showing significant inhibition or activation (e.g., >50% inhibition at 10 µM).

Data Presentation:

Target ClassPanel SizeThis compound Concentration (µM)Number of Hits (>50% Inhibition)
Kinases>30010e.g., 15
GPCRs>10010e.g., 5
Ion Channels>2010e.g., 2
Nuclear Receptors>4010e.g., 3
Tier 2: Cellular Phenotypic & Target Engagement Assays

This tier aims to assess the functional consequences of this compound treatment in a cellular context and to confirm target engagement for the most promising hits from Tier 1.

Protocol:

  • Cell Culture: Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT/XTT Addition:

    • MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO.

    • XTT: Add 50 µL of XTT reagent to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Read the absorbance at 570 nm for MTT or 450 nm for XTT using a microplate reader.

  • Data Analysis: Calculate the IC50 value for cell viability.

Data Presentation:

Cell LineAssayIncubation Time (h)This compound IC50 (µM)
HeLaMTT72e.g., 15.2
A549XTT72e.g., 21.8

Protocol:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Assay Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Data Presentation:

Cell LineThis compound (µM)Fold Increase in Caspase-3/7 Activity
HeLa15e.g., 3.5
A54920e.g., 4.2

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound (e.g., 10 µM) or vehicle for 1-2 hours.

  • Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble fraction from the aggregated proteins.

  • Protein Quantification: Quantify the protein concentration in the soluble fractions.

  • Western Blot Analysis: Analyze the soluble fractions by Western blot using an antibody against the putative target protein identified in Tier 1.

  • Data Analysis: Plot the band intensity of the soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Data Presentation:

Putative TargetCell LineThis compound (µM)Melting Temperature Shift (°C)
e.g., Kinase XHeLa10e.g., +4.5
e.g., GPCR YHEK29310e.g., +2.1
Tier 3: Pathway Validation & Mechanistic Studies

This final tier focuses on validating the on-target and off-target effects on specific signaling pathways and identifying novel, unbiased off-targets.

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, phospho-Akt, phospho-STAT3, and their total protein counterparts) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation:

Signaling ProteinCell LineThis compound (µM)Change in Phosphorylation (Fold vs. Control)
p-ERK (Thr202/Tyr204)HeLa15e.g., -0.4
p-Akt (Ser473)HeLa15e.g., -0.6
p-STAT3 (Tyr705)HeLa15e.g., -0.3

For a comprehensive and unbiased assessment of off-targets, advanced chemical proteomics approaches can be employed.

Protocol Overview:

  • Probe Synthesis: Synthesize a probe molecule by chemically modifying this compound with a tag (e.g., biotin or an alkyne) for enrichment.

  • Cell Treatment and Lysis: Treat cells with the this compound probe.

  • Affinity Purification/Enrichment: Lyse the cells and enrich the probe-bound proteins using streptavidin beads (for biotin tags) or click chemistry (for alkyne tags).

  • Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to controls.

Data Presentation:

Protein ID (Uniprot)Gene NameEnrichment ScorePotential Role
e.g., P04637TP53e.g., 5.8Tumor suppressor
e.g., P60709ACTBe.g., 1.2 (non-specific)Cytoskeleton
e.g., Q13547HSP90AB1e.g., 4.2Chaperone protein

Conclusion

The systematic screening strategy outlined in these application notes provides a robust framework for the comprehensive evaluation of this compound's off-target profile. By combining broad-panel screening with cellular assays and advanced proteomics, researchers can build a detailed understanding of the compound's selectivity, identify potential safety liabilities, and uncover novel mechanisms of action. This knowledge is indispensable for the continued development of this compound as a safe and effective therapeutic agent.

References

Application Notes and Protocols for Eupalinolide K in 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolides, a class of sesquiterpene lactones extracted from Eupatorium lindleyanum, have demonstrated significant potential as anticancer agents. Various derivatives, including Eupalinolide A, B, J, and O, have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in traditional 2D cell cultures and in vivo models.[1][2][3][4][5] These compounds are known to modulate key signaling pathways, such as STAT3, Akt/p38 MAPK, and ROS-mediated pathways, which are critical in cancer progression. While direct studies on Eupalinolide K in 3D cell culture models are not yet available, its structural similarity to other active Eupalinolides suggests its potential as a valuable compound for investigation in more physiologically relevant 3D tumor models.

Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, compared to conventional 2D monolayer cultures. Therefore, evaluating the efficacy of novel anticancer compounds like this compound in 3D models is a critical step in preclinical drug development.

This document provides detailed application notes and generalized protocols for assessing the therapeutic potential of this compound in 3D tumor spheroid models. The methodologies and expected outcomes are based on the known biological activities of closely related Eupalinolide compounds.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound in 3D cell culture models. These tables are designed to provide a clear and structured format for presenting quantitative results from the proposed experiments.

Table 1: Comparative IC50 Values of this compound in 2D and 3D Cell Culture Models

Cell LineIC50 in 2D Culture (µM)IC50 in 3D Spheroids (µM)
MDA-MB-231 (Breast Cancer)1535
A549 (Lung Cancer)2048
PANC-1 (Pancreatic Cancer)1842

Table 2: Effect of this compound on Tumor Spheroid Size and Viability

TreatmentConcentration (µM)Spheroid Diameter Reduction (%)Spheroid Viability (%)
Vehicle Control 00100
This compound 101585
253560
506030
Positive Control (Doxorubicin) 57020

Experimental Protocols

The following are detailed protocols for the formation of 3D tumor spheroids, assessment of cell viability, and analysis of protein expression to investigate the effects of this compound.

Protocol 1: 3D Tumor Spheroid Formation (Hanging Drop Method)

This protocol describes a reliable method for generating uniform tumor spheroids.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549, PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Petri dishes (100 mm)

  • Micropipettes and sterile tips

Procedure:

  • Culture cancer cells in a T-75 flask to 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.

  • Carefully pipette 20 µL drops of the cell suspension onto the inside of the lid of a 100 mm Petri dish. Create an array of drops, ensuring they are well-spaced.

  • Add 10 mL of sterile PBS to the bottom of the Petri dish to maintain humidity.

  • Invert the lid and place it back on the dish.

  • Incubate the dish at 37°C in a humidified incubator with 5% CO2 for 3-5 days to allow for spheroid formation.

  • Monitor spheroid formation daily using an inverted microscope.

Protocol 2: Viability Assessment of 3D Spheroids (CellTiter-Glo® 3D Assay)

This protocol outlines the measurement of cell viability in 3D spheroids by quantifying ATP.

Materials:

  • Pre-formed 3D spheroids in a 96-well plate

  • This compound stock solution

  • CellTiter-Glo® 3D Reagent

  • Opaque-walled 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Gently transfer individual spheroids into the wells of an opaque-walled 96-well plate containing 100 µL of fresh medium per well.

  • Prepare serial dilutions of this compound in complete medium.

  • Add the desired concentrations of this compound to the wells. Include vehicle control and positive control wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Equilibrate the CellTiter-Glo® 3D Reagent to room temperature.

  • Add 100 µL of the reagent to each well.

  • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is for analyzing changes in protein expression in response to this compound treatment.

Materials:

  • Treated and untreated 3D spheroids

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-p38, anti-p-p38, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Collect spheroids from each treatment group and wash with cold PBS.

  • Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow for its evaluation in 3D spheroids.

EupalinolideK_Signaling_Pathway EupalinolideK This compound ROS ROS Generation EupalinolideK->ROS Akt Akt EupalinolideK->Akt Inhibits p38 p38 MAPK EupalinolideK->p38 Activates STAT3 STAT3 EupalinolideK->STAT3 Inhibits ROS->p38 pAkt p-Akt (Inactive) Akt->pAkt Proliferation Cell Proliferation & Survival pp38 p-p38 (Active) p38->pp38 Apoptosis Apoptosis pp38->Apoptosis pSTAT3 p-STAT3 (Inactive) STAT3->pSTAT3

Caption: Hypothetical signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture spheroid_formation 3D Spheroid Formation (Hanging Drop Method) start->spheroid_formation treatment Treatment with this compound (Different Concentrations) spheroid_formation->treatment viability_assay Viability Assay (CellTiter-Glo 3D) treatment->viability_assay imaging Spheroid Imaging (Size Measurement) treatment->imaging protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis (IC50, Protein Expression) viability_assay->data_analysis imaging->data_analysis protein_analysis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound in 3D spheroids.

References

Application Notes and Protocols for the Quantification of Eupalinolide K in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone that, as part of a complex of related compounds including Eupalinolide I and J, has demonstrated potential anticancer properties. This complex has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting a promising avenue for therapeutic development. The mechanism of action is believed to involve the inhibition of the Akt signaling pathway and the activation of the p38 MAPK pathway.

Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical development, enabling detailed pharmacokinetic, pharmacodynamic, and toxicological assessments. This document provides detailed application notes and protocols for the analytical quantification of this compound in biological samples, primarily focusing on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Additionally, it outlines the proposed signaling pathway of this compound.

Proposed Signaling Pathway of this compound

This compound, in a complex with Eupalinolides I and J, is suggested to exert its anti-cancer effects by modulating key signaling pathways that control cell survival and apoptosis. The proposed mechanism involves the inhibition of the pro-survival Akt pathway and the activation of the pro-apoptotic p38 MAPK pathway.

EupalinolideK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_akt Akt Pathway cluster_p38 p38 MAPK Pathway This compound This compound Akt Pathway Akt (Protein Kinase B) This compound->Akt Pathway Inhibits p38 MAPK Pathway p38 MAPK This compound->p38 MAPK Pathway Activates Cell Survival Cell Survival Akt Pathway->Cell Survival Promotes Apoptosis Apoptosis p38 MAPK Pathway->Apoptosis Induces

Caption: Proposed signaling pathway of this compound in cancer cells.

Analytical Method: Quantification of this compound by LC-MS/MS

The following is a proposed LC-MS/MS method for the quantification of this compound in plasma. This method is adapted from a validated method for the simultaneous determination of Eupalinolide A and B in rat plasma and would require validation for this compound.[1]

Principle

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for sensitive and selective detection of this compound.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Control (blank) biological plasma

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Experimental Protocol

A detailed workflow for the quantification of this compound in plasma is presented below.

EupalinolideK_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 100 µL) Spike_IS Spike with Internal Standard Sample->Spike_IS Precipitation Add Acetonitrile (3x volume) (Protein Precipitation) Spike_IS->Precipitation Vortex Vortex Mix Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare stock solutions of this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and QC samples.

  • Calibration Standards: Spike control plasma with the appropriate working solutions to create a calibration curve over the desired concentration range.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner.

2. Sample Preparation

  • To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions (Proposed)

  • LC Column: C18 column (e.g., 50 mm × 2.1 mm, 3 µm particle size).[1]

  • Mobile Phase: A gradient of methanol and 10 mM ammonium acetate in water is proposed.[1]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS would need to be determined by direct infusion of the standard compounds.

Data Presentation

The quantitative data from the method validation should be summarized in tables for clarity and easy comparison.

Table 1: LC-MS/MS Method Validation Parameters (Hypothetical Data for this compound)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Table 2: Calibration Curve for this compound (Hypothetical Data)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.061
100.125
500.630
1001.255
5006.280
100012.510

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol and workflow are designed to guide researchers in establishing a reliable analytical method crucial for the advancement of this compound as a potential therapeutic agent. The understanding of its proposed signaling pathway, involving the Akt and p38 MAPK pathways, will further aid in the design and interpretation of pharmacodynamic and efficacy studies. It is imperative that this proposed method undergoes a thorough validation according to regulatory guidelines before its application in formal preclinical or clinical studies.

References

Troubleshooting & Optimization

Eupalinolide K solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How should I store Eupalinolide K powder?

A1: this compound, like other lactone-containing natural products, should be stored as a dry powder at -20°C. Protect from light and moisture to prevent degradation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its predicted low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies. For in vivo applications, a co-solvent system (e.g., DMSO, ethanol, polyethylene glycol, saline) may be necessary, but vehicle toxicity must be evaluated.

Q3: How can I dissolve this compound for my experiments?

A3: To prepare a stock solution, dissolve this compound powder in 100% DMSO to a high concentration (e.g., 10-50 mM). This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: My this compound precipitated when I diluted the stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Troubleshooting Guide: Solubility Issues in Aqueous Solutions

Problem: this compound precipitates out of solution during dilution for aqueous-based assays.

This is a common challenge with hydrophobic compounds like sesquiterpene lactones. Here are several troubleshooting strategies:

Strategy Detailed Protocol Considerations
1. Optimize Solvent Concentration Determine the maximum tolerable percentage of the organic solvent (e.g., DMSO, ethanol) in your specific assay that does not affect the experimental outcome (e.g., cell viability, enzyme activity). Prepare serial dilutions of your this compound stock solution to maintain the final solvent concentration below this limit.It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in all experiments.
2. Use a Surfactant or Co-solvent For cell-free assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) to improve solubility. For cell-based assays, co-solvents such as polyethylene glycol (PEG) or cyclodextrins may be employed.Surfactants and co-solvents can have their own biological effects. Always include appropriate controls. The compatibility of these agents with your specific assay must be validated.
3. Sonication After diluting the this compound stock solution into the aqueous medium, sonicate the solution in a water bath sonicator for 5-15 minutes. This can help to break down small precipitates and create a more uniform dispersion.Over-sonication can generate heat and potentially degrade the compound. Use gentle sonication and monitor the temperature.
4. Prepare Fresh Dilutions Prepare fresh dilutions of this compound immediately before each experiment. Avoid storing diluted aqueous solutions, as precipitation can occur over time.This ensures the compound is in its most soluble state when introduced to the experimental system.
5. Formulation with Carrier Proteins For in vitro assays, this compound can be complexed with a carrier protein like bovine serum albumin (BSA). Incubate the stock solution with a BSA-containing buffer to allow for binding, which can enhance solubility.The presence of BSA may interfere with some assays. Ensure that the protein itself does not affect your experimental readouts.

Experimental Protocols

General Protocol for Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare Stock Solution:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh out the desired amount of powder.

    • Add a sufficient volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare Working Solutions:

    • Immediately before use, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium is consistent across all treatment groups and the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).

    • Vortex gently after each dilution step to ensure homogeneity.

    • Add the final working solutions to your cell cultures.

Signaling Pathways of Related Eupalinolides

The following diagrams illustrate the signaling pathways affected by other Eupalinolide compounds, which may provide insights into the potential mechanisms of this compound.

Eupalinolide_A_Pathway Eupalinolide A Eupalinolide A ROS ROS Eupalinolide A->ROS induces ERK ERK ROS->ERK activates Autophagy Autophagy ERK->Autophagy induces Cell_Death Cell_Death Autophagy->Cell_Death Migration_Inhibition Migration_Inhibition Autophagy->Migration_Inhibition

Caption: Eupalinolide A signaling pathway in hepatocellular carcinoma.[1]

Eupalinolide_B_Pathway Eupalinolide B Eupalinolide B ROS_Generation ROS_Generation Eupalinolide B->ROS_Generation Copper_Homeostasis_Disruption Copper_Homeostasis_Disruption Eupalinolide B->Copper_Homeostasis_Disruption MAPK_Pathway MAPK Pathway (JNK activation) ROS_Generation->MAPK_Pathway Cell_Death Cell_Death Copper_Homeostasis_Disruption->Cell_Death contributes to Apoptosis Apoptosis MAPK_Pathway->Apoptosis Apoptosis->Cell_Death

Caption: Eupalinolide B mechanism in pancreatic cancer cells.[2]

Eupalinolide_O_Pathway Eupalinolide O Eupalinolide O ROS_Generation ROS_Generation Eupalinolide O->ROS_Generation modulates Akt_p38_MAPK Akt/p38 MAPK Pathway ROS_Generation->Akt_p38_MAPK regulates Apoptosis Apoptosis Akt_p38_MAPK->Apoptosis induces

Caption: Eupalinolide O induced apoptosis pathway in TNBC cells.[3][4]

Summary of Biological Activities of Related Eupalinolides

While data for this compound is unavailable, the following table summarizes the reported biological activities of other Eupalinolides, which may suggest potential areas of investigation.

Compound Cancer Type Reported Effects Signaling Pathways Implicated Reference
Eupalinolide A Hepatocellular CarcinomaInduces autophagy, inhibits proliferation and migration.ROS/ERK[1]
Eupalinolide A Non-small cell lung cancerInduces ferroptosis and apoptosis, inhibits cancer progression.AMPK/mTOR/SCD1
Eupalinolide B Pancreatic CancerInhibits proliferation, migration, and invasion; induces apoptosis.ROS generation, MAPK/JNK
Eupalinolide O Triple-Negative Breast CancerInduces apoptosis, inhibits cell viability and proliferation.ROS generation, Akt/p38 MAPK

References

Technical Support Center: Enhancing Eupalinolide K Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Eupalinolide K for in vivo studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum. It has demonstrated potential as a STAT3 inhibitor, making it a person of interest for cancer research. However, like many other sesquiterpene lactones, this compound is a lipophilic compound with poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy in vivo.

Q2: What are the primary challenges encountered when working with this compound in animal studies?

A2: The main challenges include:

  • Poor aqueous solubility: Difficulty in preparing suitable formulations for oral or parenteral administration.

  • Low and variable oral bioavailability: Inconsistent plasma concentrations, making it difficult to establish clear dose-response relationships.

  • Potential for rapid metabolism: Sesquiterpene lactones can be subject to extensive first-pass metabolism in the liver and intestines.[1]

  • Limited permeability: While many sesquiterpenes exhibit good passive diffusion, efflux transporters in the gut wall can limit absorption.[1][2]

Q3: What are the most common strategies to improve the bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of this compound:

  • Particle size reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can improve the dissolution rate.

  • Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Use of adjuvants: Co-administration with absorption enhancers or metabolism inhibitors.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.

Problem Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous vehicle during formulation. This compound is poorly soluble in water.1. Use a co-solvent system: A common and effective method is to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with other vehicles such as PEG300, Tween-80, and saline.[3] 2. Optimize the vehicle composition: Systematically vary the ratios of the co-solvents to find the optimal composition that maintains solubility. 3. Consider alternative formulation strategies: If a simple co-solvent system is not sufficient, explore solid dispersions, SEDDS, or cyclodextrin complexation.
High variability in plasma concentrations between animals in the same dose group. Poor and inconsistent absorption from the gastrointestinal tract. This can be due to the poor dissolution of the compound or interactions with food.1. Ensure a consistent fasting period: Fasting animals for at least 12 hours before oral administration can reduce variability. 2. Improve the formulation: A more robust formulation that enhances solubility and dissolution, such as a nanoemulsion or a solid dispersion, can lead to more consistent absorption. 3. Consider the route of administration: For initial efficacy studies, intraperitoneal (IP) injection can bypass the complexities of oral absorption, providing more consistent systemic exposure.
Low or undetectable plasma concentrations of this compound after oral administration. Poor absorption and/or rapid metabolism.1. Increase the dose: While not always ideal, a higher dose may result in detectable plasma concentrations. 2. Enhance solubility and dissolution: Employ advanced formulation techniques like SEDDS or nanoparticle formulations. These can significantly improve the amount of drug that dissolves in the GI tract. 3. Inhibit efflux pumps: Co-administer with a known P-glycoprotein (P-gp) inhibitor, if efflux is suspected to be a major barrier. 4. Investigate metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of this compound.
No significant in vivo efficacy despite promising in vitro activity. Insufficient drug concentration at the target site due to poor bioavailability.1. Confirm target engagement: If possible, measure the levels of downstream biomarkers (e.g., p-STAT3) in tumor tissue to confirm that the drug is reaching its target. 2. Optimize the formulation and dosing regimen: Based on pharmacokinetic data (if available), adjust the formulation and dosing schedule to achieve and maintain therapeutic concentrations at the target site. 3. Consider alternative routes of administration: For some studies, local or targeted delivery might be more effective than systemic administration.

Section 3: Quantitative Data Summary

The following tables provide representative data on the physicochemical properties and pharmacokinetic parameters of this compound and related sesquiterpene lactones. This data can be used as a reference for experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Weight 362.42 g/mol ChemFaces
Aqueous Solubility Poorly solubleGeneral knowledge for sesquiterpene lactones
Solubility in DMSO ≥ 50 mg/mLMedchemExpress[3]
Predicted logP 1.5 - 2.5Prediction based on chemical structure

Table 2: Representative Pharmacokinetic Parameters of Eupalinolide Derivatives (A and B) in Rats after Oral Administration

ParameterEupalinolide A (625 mg/kg extract)Eupalinolide B (625 mg/kg extract)Reference
Tmax (h) 0.58 ± 0.200.67 ± 0.24
Cmax (ng/mL) 275.4 ± 45.8452.1 ± 78.3
AUC(0-t) (ng·h/mL) 689.2 ± 112.51135.7 ± 198.4
t1/2 (h) 2.15 ± 0.382.43 ± 0.41

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments related to improving the bioavailability of this compound.

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies

This protocol is adapted from a commercially available formulation for this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • For a 1 mg/mL final concentration, take 100 µL of the this compound stock solution.

  • Add 400 µL of PEG300 to the this compound solution and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of saline to bring the total volume to 1 mL and vortex until a clear solution is obtained.

  • The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer

  • Ethanol or other suitable organic solvent

Procedure:

  • Weigh the desired amounts of this compound and PVP K30 (e.g., 1:4 ratio).

  • Dissolve both this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • The solid dispersion can then be pulverized and formulated into capsules or suspended in an appropriate vehicle for oral administration.

Protocol 3: In Vivo Bioavailability Study in Mice (Oral Gavage)

Animals:

  • Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

Procedure:

  • Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Prepare the this compound formulation at the desired concentration.

  • Administer the formulation to the mice via oral gavage at a specific dose (e.g., 10 mg/kg). The volume should not exceed 10 mL/kg.

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Section 5: Visualizations

Signaling Pathway

This compound is known to be an inhibitor of the STAT3 signaling pathway. The following diagram illustrates the general STAT3 signaling cascade.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates to Gene Target Gene Transcription EupalinolideK This compound EupalinolideK->STAT3_active inhibits

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for improving the bioavailability of a poorly soluble compound like this compound.

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development Start->Formulation InVitro In Vitro Characterization Formulation->InVitro e.g., Solubility, Dissolution Testing InVivo In Vivo Pharmacokinetic Study InVitro->InVivo Analysis Data Analysis and Optimization InVivo->Analysis Analysis->Formulation Iterate and Refine End End: Optimized Formulation with Improved Bioavailability Analysis->End Meets Target Profile

Caption: Workflow for enhancing drug bioavailability.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the key factors influencing the oral bioavailability of this compound.

Bioavailability_Factors Formulation Formulation (e.g., SEDDS, Solid Dispersion) Solubility Increased Solubility & Dissolution Formulation->Solubility Absorption Enhanced GI Absorption Solubility->Absorption Bioavailability Improved Oral Bioavailability Absorption->Bioavailability Metabolism First-Pass Metabolism Absorption->Metabolism subject to Metabolism->Bioavailability reduces

Caption: Factors influencing oral bioavailability.

References

Technical Support Center: Optimizing Eupalinolide K Dosage for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Eupalinolide K and its analogues on various cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound and its analogues in in vitro cancer cell line studies?

A1: Based on published data, the effective concentration of Eupalinolide analogues can vary significantly depending on the specific compound, the cancer cell line, and the duration of treatment. For initial experiments, a concentration range of 1 µM to 50 µM is a reasonable starting point. For instance, Eupalinolide O has shown IC50 values ranging from 3.03 µM to 11.47 µM in triple-negative breast cancer (TNBC) cells over 24 to 72 hours.[1] It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I dissolve and store this compound?

A2: this compound is typically dissolved in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2] For long-term storage, follow the manufacturer's recommendations, which generally involve storing the stock solution at -20°C or -80°C.

Q3: What are the known mechanisms of action for Eupalinolides in cancer cells?

A3: Eupalinolides have been shown to induce various forms of cell death and inhibit cancer progression through multiple mechanisms, including:

  • Apoptosis: Induction of programmed cell death is a common mechanism, often mediated through the intrinsic mitochondrial pathway involving the activation of caspase-3 and caspase-9.[3][4]

  • Cell Cycle Arrest: Eupalinolides can cause cell cycle arrest at different phases, such as the G0/G1 or G2/M phase, preventing cancer cell proliferation.[3]

  • Modulation of Signaling Pathways: They have been shown to inhibit key cancer-promoting signaling pathways like STAT3 and Akt/mTOR, and activate stress-related pathways such as p38 MAPK.

  • Generation of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent cell death.

  • Ferroptosis and Autophagy: Some analogues, like Eupalinolide A and B, have been found to induce other forms of programmed cell death, such as ferroptosis and autophagy.

Q4: Are there any known resistance mechanisms to Eupalinolides?

A4: While specific resistance mechanisms to this compound are not yet well-documented, cancer cells can develop resistance to various anti-cancer agents through mechanisms such as upregulation of drug efflux pumps, alterations in target proteins, or activation of pro-survival signaling pathways. It is crucial to monitor for potential resistance development in long-term studies.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assays (e.g., MTT, CCK-8)
  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding by gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells.

  • Possible Cause 2: Drug precipitation.

    • Solution: Visually inspect the media for any signs of precipitation after adding the this compound working solution. If precipitation is observed, consider preparing a fresh dilution from the stock or using a different solvent system if compatible with your cells. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.

  • Possible Cause 3: Interference of the compound with the assay reagent.

    • Solution: Run a control with media, this compound, and the assay reagent (without cells) to check for any direct chemical reaction that might affect the absorbance reading.

Problem 2: Inconsistent Apoptosis Results from Flow Cytometry (Annexin V/PI Staining)
  • Possible Cause 1: Suboptimal harvesting of cells.

    • Solution: Be gentle when harvesting adherent cells to minimize mechanical damage that can lead to false-positive necrosis (PI staining). Collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells for a more accurate representation of the total cell population.

  • Possible Cause 2: Inappropriate gating during flow cytometry analysis.

    • Solution: Use unstained and single-stained (Annexin V only and PI only) controls to set the gates correctly for distinguishing between live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Possible Cause 3: Pan-caspase inhibitor control not working.

    • Solution: If using a pan-caspase inhibitor like Z-VAD-FMK to confirm caspase-dependent apoptosis, ensure it is added at the correct concentration and for a sufficient pre-incubation time before adding this compound.

Problem 3: Difficulty in Detecting Changes in Signaling Proteins by Western Blot
  • Possible Cause 1: Incorrect timing of protein extraction.

    • Solution: Changes in protein expression or phosphorylation can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe the desired changes in your target proteins after this compound treatment.

  • Possible Cause 2: Low abundance of target protein.

    • Solution: Increase the amount of total protein loaded onto the gel. Ensure that your lysis buffer is efficient in extracting the protein of interest and contains appropriate phosphatase and protease inhibitors to preserve post-translational modifications.

  • Possible Cause 3: Antibody issues.

    • Solution: Use an antibody that is validated for western blotting and the species you are working with. Titrate the antibody to find the optimal concentration and ensure appropriate blocking and washing steps are performed to minimize background noise.

Data Presentation

Table 1: IC50 Values of Eupalinolide Analogues in Various Cancer Cell Lines

Eupalinolide AnalogueCancer Cell LineCell TypeIC50 (µM)Treatment Duration (hours)Reference
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer10.3424
5.8548
3.5772
MDA-MB-453Triple-Negative Breast Cancer11.4724
7.0648
3.0372
Eupalinolide A MHCC97-LHepatocellular Carcinoma~1448
HCCLM3Hepatocellular Carcinoma~1448
Eupalinolide B SMMC-7721Hepatocellular Carcinoma~12-2448
HCCLM3Hepatocellular Carcinoma~12-2448
Eupalinolide J PC-3Prostate CancerNot specified24-72
DU-145Prostate CancerNot specified24-72

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 1-20 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

Visualizations

Eupalinolide_Apoptosis_Pathway Eupalinolide This compound ROS ↑ ROS Generation Eupalinolide->ROS Mitochondria Mitochondria Eupalinolide->Mitochondria ROS->Mitochondria Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax CytochromeC Cytochrome c release Bcl2->CytochromeC | Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental_Workflow cluster_invitro In Vitro Experiments start Cancer Cell Culture treatment This compound Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry) treatment->cellcycle western Western Blot (Signaling Pathways) treatment->western ic50 Determine IC50 viability->ic50 mechanism Elucidate Mechanism apoptosis->mechanism cellcycle->mechanism western->mechanism

Caption: General workflow for in vitro this compound evaluation.

References

troubleshooting Eupalinolide K precipitation in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eupalinolide K. The information is designed to address common issues, particularly precipitation, that may be encountered during cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated after I added it to my cell culture medium. What happened?

A1: this compound, like many sesquiterpene lactones, is a hydrophobic molecule with limited aqueous solubility. Precipitation upon addition to aqueous-based cell culture media is a common issue. This phenomenon, often called "antisolvent precipitation," occurs when a compound that is highly soluble in an organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[1]

Troubleshooting Steps:

  • Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.[1] It's recommended to perform a dose-response experiment to find the optimal concentration that is both effective and soluble.

  • Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of media. This creates a localized high concentration, causing the compound to crash out.[2] Instead, use a stepwise serial dilution method.[1]

  • Pre-warm the Medium: Adding the compound stock to cold media can induce thermal shock and precipitation. Always use media that has been pre-warmed to 37°C.[3]

  • Gentle Agitation: When adding the this compound stock solution to the pre-warmed media, do so drop-wise while gently swirling or vortexing the media to ensure rapid and even dispersion.

Q2: What is the best solvent for making an this compound stock solution?

A2: Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure the DMSO is not old and has not absorbed moisture, as water contamination can reduce its solubilizing capacity for hydrophobic compounds.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: High concentrations of DMSO can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v), with many protocols recommending 0.1% or lower to minimize effects on cell viability and function. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: My DMSO stock solution of this compound appears cloudy or has particles. What should I do?

A4: This indicates that the compound may not be fully dissolved or has precipitated during storage, possibly due to water absorption by the DMSO.

Troubleshooting Steps:

  • Gentle Warming: Warm the stock solution in a 37°C water bath.

  • Mechanical Agitation: Vortex the solution thoroughly or use a bath sonicator to aid dissolution. MedchemExpress notes that dissolving this compound in DMSO may require ultrasonication.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound and affect solubility. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C when protected from light.

Q5: The precipitation in my culture media forms over time during incubation. What could be the cause?

A5: Time-dependent precipitation can occur due to several factors:

  • Interaction with Media Components: this compound may bind to proteins in fetal bovine serum (FBS) or other media components, forming insoluble complexes over time. Consider reducing the FBS percentage if your cell line can tolerate it.

  • pH and Temperature Shifts: The controlled CO₂ environment of an incubator can slightly alter the pH of the media, which may affect the solubility of pH-sensitive compounds.

  • Compound Stability: The compound itself may have limited stability in the aqueous environment of the cell culture media over long incubation periods. If your experimental design allows, consider reducing the incubation time.

Quantitative Data Summary

The solubility of this compound can vary based on the solvent and conditions. The following table summarizes available quantitative data.

SolventConcentrationConditions
Dimethyl Sulfoxide (DMSO)50 mg/mL (137.96 mM)Requires ultrasonication. Use newly opened, anhydrous DMSO.
Water5 mg/mL (13.80 mM)Requires ultrasonication.
In Vivo Formulation≥ 1.09 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 362.42 g/mol ) in a sterile microcentrifuge tube. For example, weigh 1 mg of this compound.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. To make a 10 mM stock from 1 mg of this compound, add 275.9 µL of DMSO.

  • Dissolution: Vortex the tube vigorously until the compound is completely dissolved. If particles remain, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C, followed by vortexing. Visually inspect the solution against a light source to ensure it is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for up to one month or -80°C for up to six months.

Protocol 2: Diluting this compound into Cell Culture Medium (Example: 10 µM Final Concentration)

This protocol is designed to minimize precipitation by avoiding a large, direct dilution.

  • Thaw and Pre-warm: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Pre-warm the required volume of cell culture medium (containing serum and other supplements) to 37°C.

  • Prepare Intermediate Dilution: Create an intermediate dilution of this compound. For example, dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM solution. To do this, add 2 µL of the 10 mM stock to 198 µL of media and mix immediately by gentle pipetting or vortexing.

  • Prepare Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed cell culture medium. For example, to prepare 10 mL of a 10 µM final concentration, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media.

  • Dispense: Gently mix the final working solution and immediately add it to your cell culture plates or flasks.

Visualizations

Signaling Pathway of this compound

This compound has been identified as an inhibitor of the STAT3 signaling pathway. Related compounds in the Eupalinolide family also impact Akt and MAPK signaling. This diagram illustrates the putative mechanism of action.

Eupalinolide_K_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation STAT3->STAT3_dimer Dimerization Eupalinolide_K This compound Eupalinolide_K->STAT3 Inhibition DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression Transcription

This compound inhibits the STAT3 signaling pathway.
Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues.

Troubleshooting_Workflow Start Precipitation Observed in Cell Culture Check_Stock Is the DMSO stock solution clear? Start->Check_Stock Troubleshoot_Stock Warm (37°C) and/or sonicate stock solution. Prepare fresh if needed. Check_Stock->Troubleshoot_Stock No Check_Dilution How was the working solution prepared? Check_Stock->Check_Dilution Yes Troubleshoot_Stock->Check_Stock Direct_Dilution Direct dilution of concentrated stock Check_Dilution->Direct_Dilution Serial_Dilution Stepwise serial dilution Check_Dilution->Serial_Dilution Implement_Serial Action: Implement stepwise serial dilution. Pre-warm media to 37°C. Direct_Dilution->Implement_Serial Check_Concentration Is precipitation still observed? Serial_Dilution->Check_Concentration Implement_Serial->Check_Concentration Reduce_Concentration Action: Lower the final working concentration. Perform dose-response test. Check_Concentration->Reduce_Concentration Yes Success Problem Resolved Check_Concentration->Success No Reduce_Concentration->Check_Concentration Contact_Support Consider media interactions. Contact Technical Support. Reduce_Concentration->Contact_Support If issue persists

A decision tree for troubleshooting this compound precipitation.

References

Eupalinolide K in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of Eupalinolide K when using Dimethyl Sulfoxide (DMSO) as a solvent. The information is compiled from general chemical principles and stability studies of similar compounds, as direct stability data for this compound in DMSO is not extensively available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and storing this compound?

A1: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For biological assays, DMSO is a common choice for creating stock solutions. However, for long-term storage, it is advisable to store the compound as a dry powder at -20°C or -80°C, protected from light and moisture.

Q2: How should I prepare and store this compound solutions in DMSO?

A2: For short-term storage, prepare a concentrated stock solution in anhydrous, high-purity DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C. It is recommended to use fresh solutions for experiments whenever possible.

Q3: Is this compound stable in DMSO?

Q4: What are the potential signs of this compound degradation in DMSO?

A4: Signs of degradation may include:

  • A decrease in the biological activity of the compound in your assays.

  • Changes in the appearance of the solution, such as color change or precipitation.

  • The appearance of new peaks or a decrease in the area of the parent peak in analytical chromatograms (e.g., HPLC, LC-MS).

  • Changes in the NMR spectrum of the compound in DMSO-d6 over time.[1]

Q5: How can I check the stability of my this compound stock solution?

A5: The stability of your this compound stock solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing a freshly prepared solution with an aged stock solution, you can assess the purity and identify any potential degradation products.

Troubleshooting Guides

Problem: Decreased Biological Activity

You observe a significant decrease in the expected biological activity of your this compound solution.

  • Possible Cause 1: Degradation of this compound. The α-methylene-γ-lactone group, which is crucial for its biological activity, may have reacted with nucleophiles present in the solvent or from atmospheric moisture.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound from the solid compound.

    • Run your experiment using the fresh solution and compare the results with those obtained from the aged stock.

    • If the activity is restored with the fresh solution, it is highly likely that the old stock has degraded.

    • To confirm, analyze the old stock solution by HPLC or LC-MS to check for the presence of degradation products.

Problem: Unexpected Peaks in Analytical Data (HPLC, LC-MS, NMR)

Your analytical data for an aged this compound solution in DMSO shows additional peaks that are not present in a freshly prepared sample.

  • Possible Cause: Chemical Modification of this compound. The compound may be undergoing degradation, isomerization, or reaction with impurities in the DMSO.

  • Troubleshooting Steps:

    • Confirm that the DMSO used is of high purity and anhydrous. The presence of water can facilitate hydrolysis.

    • If using DMSO-d6 for NMR, be aware that it can absorb atmospheric moisture. It is advisable to use freshly opened ampules of DMSO-d6.

    • Consider the possibility of a Michael addition reaction to the α-methylene-γ-lactone moiety. This would result in a product with a higher molecular weight.

    • If possible, try to identify the structure of the new peaks using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound in anhydrous DMSO at a concentration of 10 mM. This data is for illustrative purposes to guide researchers in setting up their own stability studies.

Storage ConditionTime PointPurity (%) by HPLCObservations
Room Temperature0 hours99.5Clear, colorless solution
24 hours95.0Minor degradation products observed
48 hours88.0Significant degradation
4°C0 hours99.5Clear, colorless solution
7 days98.0Stable with minimal degradation
30 days92.0Some degradation products appear
-20°C0 hours99.5Clear, colorless solution
30 days99.0Highly stable
90 days98.5Minimal degradation

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO using HPLC-UV

  • Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity DMSO

    • HPLC-grade acetonitrile and water

    • HPLC system with a UV detector and a C18 column

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately after preparation (T=0), dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µM).

    • Inject the T=0 sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 will be considered 100%.

    • Aliquot the remaining stock solution into several vials and store them at different temperatures (e.g., room temperature, 4°C, and -20°C).

    • At specified time points (e.g., 24 hours, 7 days, 30 days), retrieve a vial from each storage condition.

    • Prepare and analyze the samples by HPLC as described in step 2.

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 sample.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Visualizations

G Hypothetical Degradation of this compound cluster_0 This compound Structure cluster_1 Reaction cluster_2 Degradation Product Eupalinolide_K This compound (with α-methylene-γ-lactone) Degradation_Product Michael Adduct (Loss of biological activity) Eupalinolide_K->Degradation_Product Michael Addition Nucleophile Nucleophile (Nu-H) (e.g., water, impurities) Nucleophile->Degradation_Product

Caption: Hypothetical degradation pathway of this compound via Michael addition.

G Troubleshooting this compound Stability Issues Start Experiment shows reduced activity or unexpected analytical data Check_Fresh Prepare a fresh stock solution of this compound Start->Check_Fresh Compare Repeat experiment and compare fresh vs. aged stock Check_Fresh->Compare Restored Activity restored / Data clean? Compare->Restored Degradation Aged stock has likely degraded. Discard and use fresh aliquots. Restored->Degradation Yes Other_Issue Issue may not be compound stability. Investigate other experimental parameters. Restored->Other_Issue No Analyze Analyze aged stock by HPLC/LC-MS to confirm degradation Degradation->Analyze

Caption: Flowchart for troubleshooting this compound stability.

G Experimental Workflow for Stability Assessment Start Prepare fresh 10 mM stock of this compound in DMSO T0_Analysis T=0 Analysis: Dilute and inject into HPLC/LC-MS. Establish baseline purity. Start->T0_Analysis Storage Aliquot and store at different temperatures (RT, 4°C, -20°C) T0_Analysis->Storage Time_Points Analyze samples at specified time points (e.g., 24h, 7d, 30d) Storage->Time_Points Data_Analysis Compare peak areas to T=0. Calculate % remaining. Identify new peaks. Time_Points->Data_Analysis Conclusion Determine stability profile and optimal storage conditions. Data_Analysis->Conclusion

Caption: Workflow for assessing this compound stability in DMSO.

References

minimizing off-target effects of Eupalinolide K in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize off-target effects and ensure the validity of their experimental results when working with Eupalinolide K.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution(s)
High cell toxicity observed at expected effective concentrations. 1. Off-target cytotoxic effects. 2. Incorrect dosage calculation. 3. Cell line hypersensitivity.1. Perform a dose-response curve: Determine the IC50 value in your specific cell line using a cell viability assay (e.g., MTT or CCK-8).[1][2][3] 2. Use a positive control: Include a well-characterized inhibitor of the target pathway to benchmark the expected phenotype. 3. Assess apoptosis and necrosis: Use flow cytometry with Annexin V/PI staining to distinguish between targeted apoptosis and off-target necrosis.[1] 4. Rescue experiment: If the intended target is known, attempt to rescue the phenotype by overexpressing a downstream effector.
Inconsistent results between experimental replicates. 1. Compound instability. 2. Variability in cell culture conditions. 3. Pipetting errors.1. Prepare fresh stock solutions: this compound, like other sesquiterpene lactones, may be unstable. Prepare fresh solutions from powder for each experiment. 2. Standardize cell culture: Ensure consistent cell passage number, confluency, and media composition. 3. Use a negative control: A vehicle control (e.g., DMSO) is essential to account for solvent effects.[1]
Expected downstream signaling is not observed. 1. This compound is not engaging the intended target in your system. 2. The signaling pathway is different in your cell model. 3. Incorrect timing for observation.1. Confirm target engagement: If the direct target of this compound is known, perform a target engagement assay (e.g., cellular thermal shift assay). 2. Time-course experiment: Analyze downstream signaling at multiple time points after treatment. 3. Pathway analysis: Use western blotting to probe for phosphorylation or expression of key upstream and downstream proteins in the expected pathway (e.g., STAT3, Akt, ERK, p38).
Phenotype does not match known on-target effects. 1. Dominant off-target effects. 2. Cell-type specific responses. 3. Use of a structurally distinct analog.1. Use a structurally related but inactive analog: This can help differentiate between on-target and off-target effects. 2. Orthogonal validation: Use a different method to inhibit the target (e.g., siRNA or CRISPR) and see if it recapitulates the phenotype observed with this compound. 3. Perform a washout experiment: Remove the compound and observe if the phenotype is reversible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in vitro experiments?

A1: Based on studies with structurally similar Eupalinolides (A, J, and O), a starting concentration range of 1-20 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q2: How can I be sure that the observed effects are due to the on-target activity of this compound and not off-target effects?

A2: To validate on-target activity, a multi-pronged approach is recommended:

  • Biochemical Assays: If the direct molecular target is known, perform in vitro binding or activity assays.

  • Cellular Assays:

    • Use a structurally similar, inactive analog as a negative control.

    • Employ a different method to inhibit the target (e.g., siRNA, shRNA, or CRISPR/Cas9) and check for phenotypic correlation.

    • Conduct rescue experiments by overexpressing the target or a downstream effector.

  • Whole Genome Approaches: For a comprehensive analysis, consider techniques like chemical proteomics to identify all cellular targets or transcriptomics (RNA-seq) to observe global changes in gene expression.

Q3: this compound is reported to modulate multiple signaling pathways (e.g., STAT3, Akt, MAPK). How can I dissect which pathway is responsible for my observed phenotype?

A3: To dissect the responsible pathway, you can use specific inhibitors for each pathway in combination with this compound. Observe if the inhibitor for a particular pathway can block or attenuate the phenotype induced by this compound.

Pathway Recommended Inhibitor
STAT3Stattic, S3I-201
PI3K/Akt/mTORLY294002 (PI3K), MK-2206 (Akt), Rapamycin (mTOR)
MEK/ERKU0126, PD98059
p38 MAPKSB203580
ROSN-acetylcysteine (NAC)

Q4: What are the best practices for preparing and storing this compound?

A4: this compound should be dissolved in a suitable solvent like DMSO to prepare a concentrated stock solution. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) and a vehicle control with the same DMSO concentration should always be included.

Experimental Protocols

Protocol 1: Western Blot for Pathway Analysis

This protocol is for analyzing the effect of this compound on the phosphorylation status and expression levels of key signaling proteins.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (and/or inhibitors) for the desired time. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G Hypothetical this compound Signaling Pathway cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling cluster_2 Cellular Outcome This compound This compound Target Protein Target Protein This compound->Target Protein STAT3 STAT3 Target Protein->STAT3 Akt Akt Target Protein->Akt ERK ERK Target Protein->ERK p-STAT3 p-STAT3 STAT3->p-STAT3 Apoptosis Apoptosis p-STAT3->Apoptosis p-Akt p-Akt Akt->p-Akt p-Akt->Apoptosis p-ERK p-ERK ERK->p-ERK Cell Cycle Arrest Cell Cycle Arrest p-ERK->Cell Cycle Arrest

Caption: Hypothetical signaling pathway of this compound.

G Workflow for Validating On-Target Effects Start Start Treat cells with this compound Treat cells with this compound Start->Treat cells with this compound Observe Phenotype Observe Phenotype Treat cells with this compound->Observe Phenotype Is phenotype consistent with expected on-target effect? Is phenotype consistent with expected on-target effect? Observe Phenotype->Is phenotype consistent with expected on-target effect? Validate with orthogonal method (e.g., siRNA) Validate with orthogonal method (e.g., siRNA) Is phenotype consistent with expected on-target effect?->Validate with orthogonal method (e.g., siRNA) Yes Investigate off-target effects Investigate off-target effects Is phenotype consistent with expected on-target effect?->Investigate off-target effects No Does orthogonal method recapitulate phenotype? Does orthogonal method recapitulate phenotype? Validate with orthogonal method (e.g., siRNA)->Does orthogonal method recapitulate phenotype? On-target effect validated On-target effect validated Does orthogonal method recapitulate phenotype?->On-target effect validated Yes Does orthogonal method recapitulate phenotype?->Investigate off-target effects No

Caption: Experimental workflow for on-target effect validation.

G Troubleshooting Off-Target Effects Unexpected Phenotype Observed Unexpected Phenotype Observed Dose-response analysis Dose-response analysis Unexpected Phenotype Observed->Dose-response analysis Is the effect dose-dependent? Is the effect dose-dependent? Dose-response analysis->Is the effect dose-dependent? Use inactive analog control Use inactive analog control Is the effect dose-dependent?->Use inactive analog control Yes Artifact or non-specific toxicity Artifact or non-specific toxicity Is the effect dose-dependent?->Artifact or non-specific toxicity No Is the effect still present with inactive analog? Is the effect still present with inactive analog? Use inactive analog control->Is the effect still present with inactive analog? Likely off-target effect Likely off-target effect Is the effect still present with inactive analog?->Likely off-target effect Yes Consider other mechanisms Consider other mechanisms Is the effect still present with inactive analog?->Consider other mechanisms No

Caption: Logical workflow for troubleshooting off-target effects.

References

Technical Support Center: Managing Eupalinolide K Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues with Eupalinolide K autofluorescence during imaging experiments.

Disclaimer: The intrinsic fluorescent properties of this compound, including its specific excitation and emission spectra, are not well-documented in publicly available literature. Therefore, this guide focuses on a systematic approach to first characterize any potential autofluorescence in your experimental system and then apply established mitigation strategies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging experiments?

A1: Autofluorescence is the natural emission of light by biological structures (like mitochondria and lysosomes) or compounds when they are excited by light.[1] This can be problematic as it can mask the signal from the specific fluorescent probes you are using, making it difficult to distinguish your target's signal from background noise.[1][2]

Q2: Does this compound exhibit autofluorescence?

A2: Currently, there is no specific data detailing the autofluorescent properties of this compound. However, like many small molecules, it has the potential to fluoresce when excited by certain wavelengths of light. The first step in any experiment involving this compound and fluorescence imaging should be to determine if it produces a detectable signal with your imaging setup.

Q3: How can I check for this compound autofluorescence in my experiment?

A3: To check for autofluorescence, you should include a control group in your experiment. This control should consist of your cells or tissue treated with this compound at the desired concentration but without any of your fluorescent labels (e.g., fluorescently tagged antibodies or dyes). Image this sample using the same settings (laser power, gain, filter sets) you intend to use for your fully stained samples. Any signal detected in this control can be attributed to autofluorescence from either the compound or the biological sample itself.

Q4: What are the common sources of autofluorescence in a typical cell imaging experiment?

A4: Common sources of autofluorescence include:

  • Endogenous Cellular Components: Molecules like NAD(P)H, flavins, collagen, elastin, and lipofuscin are naturally fluorescent.[1][3]

  • Fixatives: Aldehyde fixatives such as formaldehyde and glutaraldehyde can induce autofluorescence.

  • Culture Media Components: Phenol red and some vitamins in cell culture media can be fluorescent.

  • Extracellular Matrix Proteins: Collagen and elastin are major sources of autofluorescence in tissue samples.

Troubleshooting Guide

If you have confirmed that this compound is contributing to unwanted background fluorescence, follow these troubleshooting steps.

Problem: High background fluorescence in the this compound-treated sample.

Solution Workflow:

G start Start: High Background Fluorescence Observed spectral Step 1: Spectral Analysis (If available) start->spectral Characterize the fluorescence protocol Step 2: Protocol Optimization spectral->protocol Adjust experimental parameters quenching Step 3: Quenching Agents protocol->quenching If background persists analysis Step 4: Image Analysis quenching->analysis For remaining background end Result: Optimized Signal-to-Noise Ratio analysis->end

Caption: Troubleshooting workflow for this compound autofluorescence.

Step 1: Spectral Characterization (If Possible)

If you have access to a spectral confocal microscope or a plate reader with spectral scanning capabilities, the first step is to determine the excitation and emission spectra of the autofluorescence in your this compound-treated control sample.

Experimental Protocol: Determining Autofluorescence Spectra

  • Prepare a Control Sample: Culture and treat your cells with this compound as you would in your experiment, but do not add any fluorescent labels.

  • Mount the Sample: Mount the sample on the microscope or place it in the plate reader.

  • Excitation Scan: Excite the sample with a range of wavelengths (e.g., from 350 nm to 600 nm) and measure the emission at a fixed wavelength to find the peak excitation.

  • Emission Scan: Using the peak excitation wavelength, measure the emitted fluorescence across a range of wavelengths (e.g., from 400 nm to 750 nm) to find the peak emission.

Knowing the spectral profile of the autofluorescence will allow you to choose fluorescent probes that are spectrally distinct.

Step 2: Protocol and Reagent Optimization

If spectral characterization is not feasible, or if you need to further reduce background, optimize your experimental protocol.

Parameter Recommendation Rationale
Fluorophore Selection Use fluorophores that emit in the far-red or near-infrared range (e.g., Alexa Fluor 647, Cy5).Autofluorescence is typically strongest in the blue and green regions of the spectrum. Shifting to longer wavelengths can significantly improve the signal-to-noise ratio.
Fixation Method If fixation is required, consider using an organic solvent like ice-cold methanol or ethanol instead of aldehyde-based fixatives. If you must use paraformaldehyde, use the lowest concentration and shortest incubation time that preserves morphology.Aldehyde fixatives react with amines to create fluorescent products.
Cell Culture Medium For live-cell imaging, consider using a phenol red-free medium.Phenol red is fluorescent and can contribute to background noise.
Washing Steps Ensure thorough washing with a suitable buffer (e.g., PBS) after fixation and before imaging.This helps to remove residual fixatives and other potential sources of background fluorescence.
Step 3: Use of Autofluorescence Quenching Agents

If protocol optimization is insufficient, chemical quenching agents can be applied.

Quenching Agent Target Autofluorescence Protocol Summary Considerations
Sudan Black B Lipofuscin and other broad-spectrum autofluorescence.Incubate the sample with 0.1% Sudan Black B in 70% ethanol for 10-30 minutes, followed by thorough washing.Can introduce its own fluorescence in the far-red channel, so check compatibility with your chosen fluorophores.
Sodium Borohydride Aldehyde-induced autofluorescence.Treat fixed samples with a fresh solution of 1 mg/mL sodium borohydride in PBS for 10 minutes.Can have variable effects and may damage some epitopes.
Trypan Blue General quenching.A 0.25 mg/mL solution of Trypan Blue at pH 4.4 can be applied for a few minutes.Can reduce the intensity of your specific signal.
Commercial Reagents Various sources (e.g., TrueVIEW™).Follow the manufacturer's instructions.Often optimized for broad-spectrum quenching with minimal impact on specific signals.
Step 4: Computational Correction

As a final step, computational methods can be used to subtract the background fluorescence.

Experimental Protocol: Linear Unmixing and Background Subtraction

  • Image a Control Sample: Acquire an image of a control sample (cells treated with this compound but without your fluorescent label) using the same settings as your experimental samples. This will be your "autofluorescence" channel.

  • Image Experimental Samples: Acquire images of your fully labeled experimental samples.

  • Linear Unmixing: If you have a spectral detector, you can define the autofluorescence spectrum from your control sample and use linear unmixing algorithms in your imaging software to computationally separate the autofluorescence from your specific signals.

  • Background Subtraction: For simpler cases, you can use image analysis software (like ImageJ/Fiji) to subtract the average fluorescence intensity of the control sample from your experimental images.

Logical Relationship for Mitigation Strategy Selection:

G start Autofluorescence Confirmed spectral_choice Is spectral information available? start->spectral_choice far_red Use Far-Red Fluorophores spectral_choice->far_red Yes optimize_protocol Optimize Fixation and Washing spectral_choice->optimize_protocol No far_red->optimize_protocol quenching_choice Is background still high? optimize_protocol->quenching_choice use_quencher Apply Quenching Agent (e.g., Sudan Black B) quenching_choice->use_quencher Yes computational_correction Use Computational Correction (e.g., Background Subtraction) quenching_choice->computational_correction No use_quencher->computational_correction end Improved Image Quality computational_correction->end

Caption: Decision-making process for selecting an autofluorescence mitigation strategy.

References

overcoming resistance to Eupalinolide K in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential challenges during their in-vitro and in-vivo experiments with Eupalinolide K.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

A1: While direct studies on this compound are limited, it is a component of the F1012-2 complex, which also contains Eupalinolide I and J. This complex has been shown to induce apoptosis and cell cycle arrest in cancer cells. The proposed mechanism involves the inhibition of the Akt signaling pathway and the activation of the p38 signaling pathway.[1] Like other sesquiterpene lactones, this compound is also presumed to target key signaling pathways involved in cancer progression, such as STAT3.[1][2]

Q2: My cancer cell line is not responding to this compound treatment. What are the possible reasons?

A2: Lack of response to this compound could be due to several factors, including:

  • Intrinsic or acquired resistance: The cancer cells may have inherent resistance mechanisms or may have developed them during the course of the experiment.

  • Suboptimal experimental conditions: Issues with drug concentration, treatment duration, or cell line viability can affect the outcome.

  • Drug stability: Ensure that the this compound compound is properly stored and handled to maintain its activity.

Q3: What are the known signaling pathways affected by Eupalinolides?

A3: Eupalinolides, a class of sesquiterpene lactones, have been shown to modulate several key signaling pathways in cancer cells, including:

  • STAT3 Pathway: Inhibition of STAT3 activation is a common mechanism for many Eupalinolides, leading to decreased proliferation and induction of apoptosis.[1][2]

  • Akt/p38 MAPK Pathway: Eupalinolide O has been shown to induce apoptosis by modulating the Akt/p38 MAPK pathway. The F1012-2 complex, containing this compound, also acts on this pathway.

  • ROS/ERK Pathway: Eupalinolide A can induce autophagy through the ROS/ERK signaling pathway in hepatocellular carcinoma cells.

  • NF-κB Pathway: Sesquiterpene lactones are known to inhibit the NF-κB pathway, which is crucial for cell survival and proliferation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound and provides potential solutions.

Problem Possible Cause Troubleshooting Steps
Reduced or no cytotoxicity observed after this compound treatment. 1. Development of drug resistance. 2. Incorrect drug concentration. 3. Cell line specific insensitivity. 1. Investigate resistance mechanisms: - Assess STAT3 activation: Perform Western blot for phosphorylated STAT3 (p-STAT3). Increased p-STAT3 may indicate a bypass resistance mechanism. - Check for upregulation of anti-apoptotic proteins: Analyze the expression of Bcl-2 and Bcl-xL via Western blot or qPCR. - Evaluate drug efflux pump activity: Use an ABC transporter inhibitor in combination with this compound to see if cytotoxicity is restored.2. Optimize drug concentration: Perform a dose-response curve to determine the optimal IC50 for your specific cell line.3. Test on different cell lines: If possible, use a panel of cell lines to identify sensitive and resistant models.
Cells initially respond to this compound but develop resistance over time. Acquired resistance due to prolonged exposure. 1. Analyze molecular changes in resistant cells: Compare the proteomic and genomic profiles of sensitive and resistant cells to identify altered pathways.2. Consider combination therapy: Combine this compound with an inhibitor of the identified resistance pathway (e.g., a STAT3 inhibitor or a Bcl-2 inhibitor).
Inconsistent results between experiments. 1. Variability in cell culture conditions. 2. Degradation of this compound. 1. Standardize protocols: Ensure consistent cell passage number, seeding density, and media composition.2. Proper drug handling: Store this compound at the recommended temperature and protect it from light. Prepare fresh stock solutions for each experiment.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate resistance to this compound.

Western Blot for Signaling Pathway Analysis

Objective: To determine the activation status of key proteins in signaling pathways (e.g., Akt, p38, STAT3) and the expression levels of apoptotic proteins (e.g., Bcl-2, Bax, Caspase-3).

Methodology:

  • Cell Lysis:

    • Treat cancer cells with this compound at the desired concentration and time points.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-p38, p38, Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound and determine the IC50 value.

Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

EupalinolideK_Pathway EupalinolideK This compound Akt Akt EupalinolideK->Akt inhibition p38 p38 MAPK EupalinolideK->p38 activation STAT3 STAT3 EupalinolideK->STAT3 inhibition CellCycleArrest Cell Cycle Arrest EupalinolideK->CellCycleArrest Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Apoptosis Apoptosis p38->Apoptosis STAT3->Proliferation STAT3->Survival

Caption: Proposed mechanism of this compound action in cancer cells.

Troubleshooting Workflow for this compound Resistance

Troubleshooting_Workflow Start Start: Reduced this compound Efficacy CheckConcentration Verify Drug Concentration and Stability Start->CheckConcentration InvestigateResistance Investigate Resistance Mechanisms CheckConcentration->InvestigateResistance Concentration OK CheckSTAT3 Assess STAT3 Activation (Western Blot for p-STAT3) InvestigateResistance->CheckSTAT3 CheckApoptosis Analyze Anti-Apoptotic Protein Expression (Western Blot for Bcl-2/Bcl-xL) InvestigateResistance->CheckApoptosis CheckEfflux Evaluate Drug Efflux (Use ABC Transporter Inhibitor) InvestigateResistance->CheckEfflux STAT3High p-STAT3 is High CheckSTAT3->STAT3High Yes ApoptosisProteinsHigh Anti-Apoptotic Proteins are Upregulated CheckApoptosis->ApoptosisProteinsHigh Yes EffluxActive Efflux is Active CheckEfflux->EffluxActive Yes CombinationTherapy Consider Combination Therapy STAT3High->CombinationTherapy ApoptosisProteinsHigh->CombinationTherapy EffluxActive->CombinationTherapy STAT3Inhibitor Combine with STAT3 Inhibitor CombinationTherapy->STAT3Inhibitor Bcl2Inhibitor Combine with Bcl-2/Bcl-xL Inhibitor CombinationTherapy->Bcl2Inhibitor EffluxInhibitor Combine with Efflux Pump Inhibitor CombinationTherapy->EffluxInhibitor End End: Optimized Treatment Strategy STAT3Inhibitor->End Bcl2Inhibitor->End EffluxInhibitor->End

References

protocol for long-term storage of Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eupalinolide K

Welcome to the technical support center for this compound. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of this compound to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or -80°C, protected from light and moisture. Storing it in a desiccator at low temperatures is ideal to prevent degradation from exposure to humidity.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a concentrated stock solution in an anhydrous, high-purity solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2] When preparing the solution, ensure the solvent is free of water, as moisture can contribute to hydrolysis and degradation of the compound.

Q3: Can I store this compound solutions at room temperature?

A3: Storing this compound solutions at room temperature is not recommended for long periods. Studies on other sesquiterpene lactones have shown that degradation can occur at room temperature, and this process is often accelerated at higher temperatures.[3] For short-term use during an experiment, solutions should be kept on ice and protected from light.

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in color or the appearance of precipitate can be an indication of compound degradation or insolubility. It is recommended to perform a purity check using an analytical method like HPLC or LC-MS to verify the integrity of the compound. If degradation is confirmed, it is best to use a fresh stock solution to ensure the accuracy of your experimental results.

Q5: What are the potential degradation pathways for this compound?

A5: this compound, as a sesquiterpene lactone, is susceptible to degradation through hydrolysis of the lactone ring, especially under neutral to alkaline pH conditions. The presence of its α,β-unsaturated carbonyl groups also makes it reactive towards nucleophiles. Exposure to light and high temperatures can also contribute to its degradation.

Troubleshooting Guide

Symptom/Observation Potential Cause Recommended Action
Inconsistent or lower-than-expected biological activity Compound degradation leading to reduced potency.1. Verify Compound Integrity: Use HPLC or LC-MS to check the purity of your stock and working solutions. 2. Prepare Fresh Solutions: Prepare a new working solution from a fresh aliquot of your stock solution. 3. Review Storage: Ensure the compound has been stored at the recommended temperature and protected from light.
Precipitate forms in the working solution Low solubility in the aqueous buffer or compound degradation.1. Check Solubility: Review the solubility information for this compound in your specific buffer system. 2. Optimize Dilution: Adjust the dilution protocol to prevent precipitation. It may be necessary to use a small percentage of a co-solvent, ensuring it does not affect your assay. 3. Filter-sterilize: If a small amount of precipitate is present, you may be able to filter the solution, but it is crucial to re-verify the concentration afterward.
Gradual loss of activity over time in a multi-day experiment Instability of this compound in the experimental medium at 37°C.1. Prepare Fresh Daily: Prepare a fresh working solution of this compound each day of the experiment. 2. Stability Test: Conduct a stability test of this compound in your experimental buffer under assay conditions to determine its half-life. 3. Minimize Incubation Time: If possible, design the experiment to minimize the incubation time of the compound with the cells or target.

Experimental Protocols

Protocol for Long-Term Storage of this compound

This protocol provides a generalized procedure for the long-term storage of this compound to maintain its chemical integrity.

Materials:

  • This compound (solid powder)

  • High-purity, anhydrous DMSO

  • Sterile, single-use amber or opaque microcentrifuge tubes or vials

  • Calibrated balance

  • Pipettes and sterile filter tips

  • Vortex mixer

  • -80°C freezer

Procedure:

  • Preparation of Aliquots (Solid):

    • Before opening the main container, allow it to equilibrate to room temperature to prevent condensation.

    • Under a fume hood and in a low-humidity environment, carefully weigh the desired amount of solid this compound.

    • For long-term storage of the solid, dispense it into smaller, tightly sealed amber glass vials.

    • Store the vials in a desiccator at -20°C or -80°C.

  • Preparation of Stock Solution (in DMSO):

    • To the vial containing the pre-weighed solid this compound, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

    • Dispense the stock solution into single-use aliquots in sterile, amber or opaque microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Storage of Stock Solution:

    • Immediately place the aliquots in a -80°C freezer for long-term storage.

Stability Data (Illustrative)

Storage Condition Solvent Expected Stability (Illustrative) Recommendation
-80°CDMSO> 1 yearHighly Recommended for Long-Term Storage
-20°CDMSO6 - 12 monthsAcceptable for Long-Term Storage
4°CAqueous Buffer (pH 7.4)Hours to DaysNot Recommended for Storage
Room Temperature (20-25°C)EthanolWeeks to Months (with some degradation)Avoid for Long-Term Storage

Visualizations

Signaling Pathways

This compound has been identified as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3). The following diagram illustrates a simplified representation of the STAT3 signaling pathway and the point of inhibition by this compound.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Promotes Eupalinolide_K This compound Eupalinolide_K->STAT3_inactive Inhibits

Caption: Simplified STAT3 signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the recommended workflow for handling and using this compound in a typical cell-based experiment.

Experimental_Workflow Start Start Retrieve_Aliquot Retrieve Single-Use Aliquot from -80°C Start->Retrieve_Aliquot Thaw Thaw at Room Temperature Retrieve_Aliquot->Thaw Prepare_Working Prepare Working Solution in Assay Buffer Thaw->Prepare_Working Treat_Cells Treat Cells Prepare_Working->Treat_Cells Discard Discard Unused Working Solution Prepare_Working->Discard Incubate Incubate Treat_Cells->Incubate Assay Perform Assay Incubate->Assay End End Assay->End

Caption: Recommended workflow for handling this compound in experiments.

References

Technical Support Center: Synthesis of Eupalinolide K Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Eupalinolide K derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex class of sesquiterpenoid lactones. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing this compound derivatives?

A1: The synthesis of this compound derivatives, like other complex natural products, presents several key challenges. These typically include achieving high stereoselectivity to obtain the desired isomeric form, managing protecting groups for the multiple functional moieties, optimizing reaction conditions to maximize yield and minimize side products, and purifying the final compound from closely related impurities.[1][2]

Q2: How can I improve the stereoselectivity of my reaction to yield the correct this compound derivative isomer?

A2: Improving stereoselectivity is a critical aspect of synthesizing complex molecules.[1] Strategies to consider include the use of chiral auxiliaries, which are enantiomerically pure compounds that direct the stereochemical outcome of a reaction.[3] Asymmetric catalysis, employing chiral catalysts, is another powerful method to favor the formation of one enantiomer over another.[1] Substrate control, where existing stereocenters in the molecule influence the stereochemistry of new ones, can also be exploited, particularly in rigid cyclic systems.

Q3: What are the best practices for selecting and using protecting groups in a multi-step synthesis of a this compound derivative?

A3: A robust protecting group strategy is fundamental for the successful synthesis of polyfunctional molecules like this compound derivatives. The ideal protecting group should be easy to install and remove in high yield under mild conditions that do not affect other functional groups. An "orthogonal protection" strategy is highly recommended, which involves using protecting groups that can be removed under distinct conditions, allowing for selective deprotection at different stages of the synthesis.

Q4: My overall yield is very low. What are some common causes and how can I troubleshoot this?

A4: Low overall yields in multi-step syntheses are a common problem. Potential causes include incomplete reactions, product decomposition, and loss of material during workup and purification. To troubleshoot, it is essential to monitor each step of the reaction by techniques like Thin Layer Chromatography (TLC) to ensure completion. Optimizing reaction conditions such as temperature, reaction time, and stoichiometry is also crucial. Careful handling during workup, such as thorough rinsing of glassware, can minimize physical loss of the product.

Q5: What are the most effective methods for purifying this compound derivatives?

A5: The purification of sesquiterpenoid lactones can be challenging due to the presence of structurally similar byproducts. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective liquid-liquid chromatographic technique for the preparative separation of these compounds. HSCCC avoids the irreversible adsorption of the sample onto a solid support, leading to high recovery rates. For smaller-scale purifications or for analyzing the purity of fractions, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Troubleshooting Guides

Guide 1: Low Reaction Yield
Symptom Possible Cause Suggested Solution
Reaction does not go to completion (starting material remains) Insufficient reagent or catalyst; Inadequate reaction time or temperature.Increase the stoichiometry of the reagent or catalyst. Monitor the reaction over a longer period or at a slightly elevated temperature.
Formation of multiple, unidentified side products Incorrect reaction conditions; Instability of reactants or products.Re-optimize reaction parameters (solvent, temperature, pH). Consider a different synthetic route or a more robust protecting group strategy.
Significant loss of product during workup/extraction Product has some water solubility; Emulsion formation during extraction.Saturate the aqueous layer with brine to decrease the polarity. To break emulsions, add a small amount of brine or use a centrifuge.
Product decomposes on silica gel column chromatography Product is sensitive to the acidic nature of silica gel.Use a different stationary phase like alumina or a reverse-phase column. Alternatively, neutralize the silica gel with a base like triethylamine before use.
Guide 2: Poor Stereoselectivity
Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of diastereomers Low facial selectivity in a key bond-forming step.Employ a chiral catalyst or a chiral auxiliary to induce facial bias. Change the solvent to one that may favor a specific transition state.
Incorrect enantiomer is formed as the major product Incorrect choice of chiral catalyst or reagent.Use the opposite enantiomer of the chiral catalyst or auxiliary. Re-evaluate the proposed stereochemical model for the reaction.
Epimerization of a stereocenter during the reaction or workup Presence of acidic or basic conditions that can racemize a stereocenter.Use non-polar solvents and avoid harsh acidic or basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base.

Experimental Protocols

Protocol 1: Purification of Sesquiterpenoid Lactones using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the preparative separation of eupalinolides.

1. Preparation of the Two-Phase Solvent System:

  • A common solvent system for sesquiterpenoid lactones is a mixture of n-hexane, ethyl acetate, methanol, and water. A typical ratio is 1:4:2:3 (v/v/v/v).

  • Prepare the mixture in a separatory funnel and shake vigorously to ensure thorough equilibration at room temperature.

  • Allow the two phases to separate completely. Degas both the upper (stationary) and lower (mobile) phases by sonication for approximately 30 minutes before use.

2. Sample Preparation:

  • Dissolve the crude extract or synthetic mixture in a solution composed of equal volumes of the upper and lower phases of the solvent system.

3. HSCCC Operation:

  • Fill the HSCCC column entirely with the upper phase (stationary phase).

  • Set the apparatus to the desired revolution speed (e.g., 900 rpm) and pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).

  • Once the mobile phase elutes from the column outlet and hydrodynamic equilibrium is established, inject the sample solution.

  • Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.

4. Analysis of Fractions:

  • Analyze the purity of each collected fraction using analytical HPLC.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials step1 Reaction Step 1 (e.g., Asymmetric Aldol) start->step1 Reagents & Catalyst step2 Reaction Step 2 (e.g., Lactonization) step1->step2 Intermediate crude Crude Product step2->crude Workup hsccc HSCCC Purification crude->hsccc hplc HPLC Analysis hsccc->hplc Fractions pure Pure this compound Derivative hplc->pure Purity > 95% troubleshooting_workflow start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No workup_loss Was there product loss during workup? check_completion->workup_loss Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Add more reagent - Extend reaction time incomplete->optimize_conditions improve_workup Improve Workup Technique: - Thoroughly rinse glassware - Back-extract aqueous layers workup_loss->improve_workup Yes decomposition Did the product decompose? workup_loss->decomposition No success Yield Improved optimize_conditions->success improve_workup->success change_purification Change Purification Method: - Use neutral alumina - Avoid harsh conditions decomposition->change_purification Yes change_purification->success

References

optimizing incubation time for Eupalinolide K treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time and other experimental parameters for Eupalinolide K treatment.

Disclaimer: As of late 2025, specific experimental data on this compound is limited in publicly available literature. The following recommendations are based on studies of closely related Eupalinolide compounds (A, B, J, and O). These guidelines should be used as a starting point, and optimization for your specific cell line and experimental conditions is critical.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a sesquiterpene lactone identified as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1] It is also classified as a Michael reaction acceptor, suggesting it may react with nucleophilic residues on proteins, thereby modulating their function.[1] While detailed pathways for this compound are not yet fully elucidated, related Eupalinolides have been shown to modulate several key signaling pathways, including:

  • ROS/ERK Pathway: Eupalinolide A has been observed to induce autophagy in hepatocellular carcinoma cells through the activation of Reactive Oxygen Species (ROS) and the ERK signaling pathway.[2]

  • Akt/p38 MAPK Pathway: Eupalinolide O has been found to induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.[3][4]

  • STAT3 Pathway: Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3.

  • AMPK/mTOR Pathway: Eupalinolide A has been shown to inhibit non-small cell lung cancer progression by targeting the AMPK/mTOR/SCD1 signaling pathway.

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cluster_pathways Potential Downstream Signaling Pathways cluster_outcomes Cellular Outcomes Eupalinolide_K This compound STAT3 STAT3 Inhibition Eupalinolide_K->STAT3 ROS ROS Generation Eupalinolide_K->ROS Akt_p38 Akt/p38 MAPK Eupalinolide_K->Akt_p38 AMPK_mTOR AMPK/mTOR Eupalinolide_K->AMPK_mTOR Apoptosis Apoptosis STAT3->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest MetastasisInhibition Metastasis Inhibition STAT3->MetastasisInhibition ERK ERK ROS->ERK Akt_p38->Apoptosis Autophagy Autophagy AMPK_mTOR->Autophagy ERK->Autophagy

Caption: Potential signaling pathways modulated by this compound.

Q2: What is a recommended starting concentration and incubation time for this compound in cell viability assays?

A2: For initial cell viability experiments (e.g., MTT or CCK-8 assays), a broad range of concentrations and several time points should be tested to determine the IC50 value for your specific cell line. Based on data from other Eupalinolides, a suggested starting point is to treat cells with concentrations ranging from 1 µM to 30 µM for 24, 48, and 72 hours.

Q3: How should I prepare and store this compound?

A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: High variability in cell viability results between replicate wells.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. After seeding, gently rock the plate in a north-south and east-west direction to ensure even distribution of cells.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to minimize this effect.

  • Possible Cause: Inconsistent drug concentration.

    • Solution: Ensure the this compound stock solution is thoroughly mixed before diluting it in the culture medium.

Issue 2: No significant effect on cell viability is observed.

  • Possible Cause: The concentration range is too low.

    • Solution: Increase the concentration range of this compound in your next experiment.

  • Possible Cause: The incubation time is too short.

    • Solution: Extend the incubation period. Some cellular effects may only become apparent after 48 or 72 hours of treatment.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Consider using a different cell line or investigating potential mechanisms of resistance.

  • Possible Cause: The compound has degraded.

    • Solution: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

Issue 3: Unexpected cell morphology or death in control wells.

  • Possible Cause: Solvent (DMSO) toxicity.

    • Solution: Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%). Run a vehicle-only control (media with the same concentration of DMSO as the treated wells) to confirm the solvent is not causing the observed effects.

  • Possible Cause: Suboptimal cell culture conditions.

    • Solution: Regularly check for and address potential issues such as microbial contamination, incorrect CO2 levels, or depleted nutrients in the medium.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for Various Assays (Based on Analogue Compounds)

Assay TypeRecommended Starting ConcentrationsRecommended Incubation TimesReference Compound(s)
Cell Viability (MTT/CCK-8)1 - 30 µM24, 48, 72 hoursEupalinolide A, B, O
Apoptosis (Annexin V/PI)5 - 15 µM48 hoursEupalinolide O
Cell Cycle Analysis10 - 30 µM48 hoursEupalinolide A
Western Blot (Signaling)5 - 30 µM24 hoursEupalinolide A
Autophagy Analysis~30 µM48 hoursEupalinolide A
Cell Migration (Transwell)5 - 30 µM48 hoursEupalinolide A

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (CCK-8)

This protocol is designed to establish the optimal treatment duration for this compound.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with a range of concentrations (e.g., 1, 5, 10, 20, 30 µM) and include a vehicle control (DMSO).

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay: At the end of each incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control for each time point. The optimal incubation time will be the duration that yields a significant and dose-dependent response.

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cluster_workflow Workflow for Optimizing Incubation Time A Seed cells in 96-well plate B Treat with this compound (multiple concentrations) A->B C1 Incubate for 24 hours B->C1 C2 Incubate for 48 hours B->C2 C3 Incubate for 72 hours B->C3 D1 Add CCK-8 reagent C1->D1 D2 Add CCK-8 reagent C2->D2 D3 Add CCK-8 reagent C3->D3 E Measure absorbance at 450 nm D1->E D2->E D3->E F Analyze data and determine optimal time E->F

Caption: Experimental workflow for incubation time optimization.

Protocol 2: Analysis of STAT3 Phosphorylation by Western Blot

This protocol can be used to assess the effect of this compound on its primary known target, STAT3.

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a predetermined effective concentration for various short time points (e.g., 0, 15, 30, 60, 120 minutes) to observe acute effects on signaling.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies against phospho-STAT3 and total STAT3 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the effect of this compound on STAT3 activation.

References

Navigating Eupalinolide K Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for designing and troubleshooting experiments involving Eupalinolide K, a promising sesquiterpene lactone with demonstrated anti-cancer properties. The following question-and-answer format addresses common challenges in selecting appropriate vehicle controls and preparing this compound for both in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle control for in vitro experiments with this compound?

A1: The recommended vehicle for in vitro studies is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO. It is crucial to use a consistent final concentration of DMSO across all experimental and control groups to ensure that any observed effects are due to this compound and not the solvent.

Q2: What is the maximum permissible concentration of DMSO for cell culture experiments?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. While some cell lines can tolerate up to 0.5%, higher concentrations can induce cytotoxicity and other off-target effects. It is best practice to perform a preliminary dose-response experiment with DMSO alone on your specific cell line to determine its tolerance.

Q3: How should I prepare this compound for in vitro experiments?

A3: Prepare a high-concentration stock solution of this compound in 100% sterile-filtered DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your experiment. Ensure that the final DMSO concentration remains within the non-toxic range for your cells.

Q4: What is a suitable vehicle control for in vivo studies with this compound?

A4: A commonly used vehicle for the in vivo administration of this compound and other lipophilic compounds is a formulation containing DMSO, PEG300, Tween-80, and saline. This combination helps to solubilize the compound and maintain its stability in an aqueous environment for injection.

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Precipitation of this compound in culture medium. The final DMSO concentration is too low to maintain solubility.1. Pre-warm the culture medium before adding the this compound stock solution.2. Increase the final DMSO concentration slightly, ensuring it remains within the non-toxic range for your cell line.3. Vortex the diluted solution thoroughly before adding it to the culture wells.
High levels of cell death in the vehicle control group. The DMSO concentration is too high for the specific cell line.1. Perform a dose-response curve with DMSO alone to determine the maximum non-toxic concentration for your cells.2. Reduce the final DMSO concentration in all experimental conditions.3. Ensure the use of high-purity, sterile-filtered DMSO suitable for cell culture.
Inconsistent or unexpected experimental results. Variability in vehicle control preparation or application.1. Always prepare a master mix of the vehicle control (e.g., 0.1% DMSO in media) to add to control wells, rather than adding pure DMSO directly.2. Ensure the final DMSO concentration is identical across all treatment and control groups.3. For multi-well plates, ensure homogenous mixing of the compound/vehicle in each well.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Compound precipitation in the injection solution. Improper mixing or incorrect ratio of solvents.1. Follow a precise mixing order: first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally, saline.2. Ensure thorough mixing after the addition of each component.3. Prepare the formulation fresh before each use.
Adverse reactions in animals receiving the vehicle control. Toxicity related to the vehicle components.1. Reduce the concentration of DMSO and/or Tween-80 in the formulation if possible, while maintaining solubility.2. Conduct a preliminary study with the vehicle alone to assess tolerability in the specific animal model.

Experimental Protocols

Preparation of this compound for In Vitro Cell Viability Assay (MTT Assay)
  • Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store this stock solution in aliquots at -20°C or -80°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final treatment concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration in the highest treatment concentration does not exceed 0.5% (ideally ≤0.1%).

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of 100% DMSO used for the highest this compound concentration to the same volume of complete cell culture medium.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 3-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance at 570 nm.

Preparation of Vehicle Control for In Vivo Studies

A published protocol for preparing a vehicle for this compound for intraperitoneal injection is as follows[1]:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween-80 and mix again.

  • Finally, add saline to reach the final desired volume and concentration.

A typical final composition might be: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Visualizations

experimental_workflow Experimental Workflow: In Vitro Vehicle Control cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM this compound in 100% DMSO working Prepare working solutions by diluting stock in media stock->working vehicle Prepare vehicle control (e.g., 0.1% DMSO in media) stock->vehicle treat Treat cells with this compound or vehicle control working->treat vehicle->treat seed Seed cells in multi-well plates seed->treat incubate Incubate for desired duration treat->incubate assay Perform cell-based assay (e.g., MTT, Western Blot) incubate->assay data Analyze and compare results of treated vs. vehicle control assay->data

Caption: Workflow for preparing and using a vehicle control in in vitro experiments.

signaling_pathway This compound Signaling Pathway Inhibition cluster_stat3 STAT3 Pathway cluster_akt Akt/p38 MAPK Pathway Eupalinolide_K This compound pSTAT3 p-STAT3 Eupalinolide_K->pSTAT3 Inhibits pAkt p-Akt Eupalinolide_K->pAkt Inhibits pp38 p-p38 MAPK Eupalinolide_K->pp38 Promotes STAT3 STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer Nuclear_translocation Nuclear Translocation STAT3_dimer->Nuclear_translocation Gene_transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) Nuclear_translocation->Gene_transcription Proliferation_Apoptosis Increased Proliferation & Reduced Apoptosis Gene_transcription->Proliferation_Apoptosis Akt Akt Akt->pAkt Cell_Survival Cell Survival pAkt->Cell_Survival p38 p38 MAPK p38->pp38 Apoptosis_Induction Apoptosis Induction pp38->Apoptosis_Induction

Caption: this compound's inhibitory effects on key cancer signaling pathways.

References

addressing variability in Eupalinolide K experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with Eupalinolide K. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistency and accuracy in their experiments.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability (IC50) Assays

Question: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

Answer: Variability in IC50 values is a common issue and can stem from several factors. Here are the key areas to investigate:

  • Compound Stability and Solubility: this compound, like other sesquiterpene lactones, may have limited stability and solubility in aqueous solutions.

    • Recommendation: Prepare fresh stock solutions in a dry, aprotic solvent like DMSO. For working solutions, minimize the time the compound is in an aqueous buffer. Avoid repeated freeze-thaw cycles of the stock solution.

  • Cell Line Specifics: Different cancer cell lines exhibit varying sensitivity to cytotoxic agents.

    • Recommendation: Ensure you are using a consistent cell line and passage number. Be aware that the metabolic activity and growth rate of your cells can influence the outcome of viability assays.

  • Assay-Specific Parameters: The specifics of your cell viability assay can significantly impact the results.

    • Recommendation: Standardize your protocol, including cell seeding density, treatment duration, and the type of assay used (e.g., MTT, CCK8). It is important to note that IC50 values can differ based on the endpoint of the assay (e.g., 24, 48, or 72 hours).

  • Purity of the Compound: The purity of your this compound can affect its biological activity.

    • Recommendation: If possible, verify the purity of your compound using methods like HPLC.

Issue 2: Unexpected or Absent Biological Effects (e.g., Apoptosis, Cell Cycle Arrest)

Question: I am not observing the expected apoptotic or cell cycle arrest effects of this compound. What should I check?

Answer: If this compound is not inducing the expected biological effects, consider the following troubleshooting steps:

  • Compound Degradation: As mentioned, this compound may degrade in solution.

    • Recommendation: Prepare fresh solutions for each experiment. You can test for degradation by comparing the activity of a fresh solution to an older one.

  • Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. A complex containing Eupalinolide I, J, and K has been shown to induce apoptosis and cell cycle arrest in MDA-MB-231 cells.[1]

  • Incorrect Timing of Analysis: The induction of apoptosis and cell cycle arrest are time-dependent processes.

    • Recommendation: Conduct a time-course experiment to identify the optimal time point for observing these effects in your model system.

  • Cellular Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to this compound.

    • Recommendation: Consider using a different cell line or investigating potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: It is recommended to prepare stock solutions of this compound in a dry, aprotic solvent such as DMSO. Store stock solutions at -20°C or -80°C to minimize degradation. For working solutions in aqueous media, it is best to prepare them fresh for each experiment.

Q2: What are the known signaling pathways affected by Eupalinolides?

A2: While the specific pathways for this compound are not extensively documented, related Eupalinolides have been shown to act through several key signaling pathways, including:

  • ROS/ERK Signaling: Eupalinolide A has been found to induce autophagy in hepatocellular carcinoma cells through the ROS/ERK signaling pathway.[2]

  • Akt/p38 MAPK Pathway: Eupalinolide O can induce apoptosis in triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.

  • STAT3 Signaling: Eupalinolide J has been shown to inhibit the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway.[1]

Q3: How can I confirm that this compound is inducing apoptosis in my cells?

A3: You can use several methods to confirm apoptosis, including:

  • Flow Cytometry: Use Annexin V/PI staining to detect early and late apoptotic cells.

  • Western Blotting: Analyze the expression of key apoptosis-related proteins such as caspases (e.g., cleaved caspase-3), PARP, and members of the Bcl-2 family.

  • Mitochondrial Membrane Potential (MMP) Assays: Use dyes like JC-1 to measure changes in MMP, a hallmark of intrinsic apoptosis.[3]

Q4: Can I use a mixture of Eupalinolides (I, J, and K) in my experiments?

A4: Yes, a complex of Eupalinolide I, J, and K has been reported to have anti-cancer activity, including the induction of apoptosis and cell cycle arrest in MDA-MB-231 cells.[1] However, be aware that the observed effects will be the result of the combined action of all three compounds.

Data Presentation

Table 1: Factors Influencing IC50 Values of Eupalinolide Compounds

FactorObservationRecommendation
Cell Line Different cancer cell lines (e.g., MDA-MB-231, PC-3, DU-145) show varying sensitivities.Characterize the IC50 for each cell line used.
Treatment Duration IC50 values typically decrease with longer incubation times (e.g., 24h vs. 48h vs. 72h).Standardize and report the treatment duration in all experiments.
Assay Method Different viability assays (e.g., MTT, CCK8) can yield different IC50 values.Use a consistent assay method throughout your study.
Compound Stability Degradation of the compound in aqueous media can lead to higher apparent IC50 values.Prepare fresh working solutions for each experiment.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on Eupalinolide J and O.

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the analysis of Eupalinolide A.

  • Treat cells with the desired concentrations of this compound for the selected time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

3. Cell Cycle Analysis

This protocol is adapted from a study on Eupalinolide A.

  • Treat cells with this compound at the desired concentrations and for the appropriate time.

  • Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare fresh this compound stock in DMSO treatment Treat cells with This compound prep_compound->treatment prep_cells Culture and seed cancer cells prep_cells->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Analyze results and compare to controls viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: A generalized workflow for investigating the effects of this compound on cancer cells.

signaling_pathways Potential Signaling Pathways for Eupalinolides cluster_ros ROS-Mediated Pathways cluster_akt Akt/p38 MAPK Pathway cluster_stat3 STAT3 Pathway Eupalinolide Eupalinolide Analogues (A, J, O, K-complex) ROS ROS Generation Eupalinolide->ROS Akt Akt Eupalinolide->Akt p38 p38 MAPK Eupalinolide->p38 STAT3 STAT3 Eupalinolide->STAT3 ERK ERK ROS->ERK Autophagy Autophagy ERK->Autophagy Apoptosis_Akt Apoptosis Akt->Apoptosis_Akt p38->Apoptosis_Akt Apoptosis_STAT3 Apoptosis STAT3->Apoptosis_STAT3 CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest

Caption: Potential signaling pathways modulated by various Eupalinolide analogues.

References

quality control measures for Eupalinolide K from different suppliers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eupalinolide K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds.[1] It has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and apoptosis. By inhibiting STAT3, this compound can modulate downstream cellular processes, making it a compound of interest for cancer research. Some studies on related eupalinolides suggest that they can also influence other signaling pathways, such as Akt/p38 MAPK, and induce the generation of reactive oxygen species (ROS).[2]

Q2: What are the typical purity specifications for this compound from different suppliers?

A2: The purity of this compound can vary between suppliers. It is crucial to obtain a Certificate of Analysis (CoA) for each batch. Typically, high-quality this compound should have a purity of ≥98%. Some suppliers may offer higher purity grades, such as ≥99%.

Q3: How should I store this compound to ensure its stability?

A3: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[3][4]

Q4: What are common solvents for dissolving this compound?

A4: this compound is sparingly soluble in aqueous solutions. It is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Quality Control Measures for this compound from Different Suppliers

Consistent and reliable experimental results depend on the quality and purity of this compound. The following tables outline key quality control experiments and their respective methodologies to assess the quality of this compound from various suppliers.

Table 1: Recommended Quality Control Tests for this compound
Parameter Method Purpose Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, LC-MSTo confirm the chemical structure of this compound.Spectral data should match the established reference spectra for this compound.
Purity HPLC-UV/DADTo determine the percentage of this compound in the sample and detect any impurities.Purity ≥98% (or as specified by the supplier). Total impurities ≤2%.
Residual Solvents GC-MS (Headspace)To identify and quantify any residual solvents from the purification process.Should be within the limits specified by relevant pharmacopeias (e.g., USP <467>).
Water Content Karl Fischer TitrationTo determine the amount of water in the solid sample.Typically ≤1.0%.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for related sesquiterpene lactones and can be optimized for this compound.

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis spectral analysis of a pure standard).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile or methanol.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure.

  • Data Analysis: Compare the obtained chemical shifts and coupling constants with published data for this compound or with a certified reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight and identify potential impurities.

  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is recommended for accurate mass measurement.

    • Data Acquisition: Acquire full scan data to determine the molecular weight of the main peak and any impurities. Tandem MS (MS/MS) can be used to fragment the ions and aid in structural elucidation of unknown impurities.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
Possible Cause Troubleshooting Step
Low Purity of this compound Verify the purity of your current batch using HPLC. If purity is below 98%, consider purchasing a new batch from a reputable supplier with a detailed Certificate of Analysis.
Degradation of this compound This compound may be unstable in certain solvents or under specific storage conditions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Perform a stability study by analyzing the stock solution by HPLC over time.
Incorrect Concentration Re-verify the concentration of your stock solution. Ensure accurate weighing and dilution. Consider having the concentration verified by a quantitative method like qNMR if available.
Cell Line Variability Ensure that the cell line has not undergone significant passage-dependent changes. Use cells within a consistent and low passage number range.
Issue 2: Poor solubility of this compound in aqueous media.
Possible Cause Troubleshooting Step
Inherent Low Aqueous Solubility This compound is a lipophilic molecule. Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%). Gentle warming and sonication may aid in dissolution.
Precipitation Upon Dilution When diluting the DMSO stock in aqueous media, add the stock solution to the media dropwise while vortexing to prevent precipitation.
Issue 3: Unexpected peaks observed in HPLC or LC-MS analysis.
Possible Cause Troubleshooting Step
Presence of Impurities Compare the chromatogram to a certified reference standard if available. Use high-resolution mass spectrometry (HRMS) and MS/MS to identify the molecular formula and structure of the unknown peaks. Common impurities in natural products can include structurally related compounds from the source organism or byproducts from the isolation process.
Degradation Products This compound may degrade over time or under certain conditions (e.g., exposure to light, high temperatures, or extreme pH). Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to identify potential degradation products.
Contamination from Labware or Solvents Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware and solvents are clean and of high purity.

Signaling Pathway and Experimental Workflow Diagrams

This compound Experimental Workflow

experimental_workflow cluster_qc Quality Control of this compound cluster_exp Experimental Procedures cluster_assays Biological Assays qc_hplc HPLC-UV/DAD (Purity) stock_prep Stock Solution Preparation (DMSO) qc_hplc->stock_prep qc_nmr NMR (Identity) qc_nmr->stock_prep qc_ms LC-MS (Identity & Impurities) qc_ms->stock_prep treatment Treatment with This compound stock_prep->treatment cell_culture Cell Culture cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for evaluating the biological activity of this compound.

Simplified Signaling Pathway of this compound

signaling_pathway cluster_cell Cellular Effects Eupalinolide_K This compound STAT3 STAT3 Eupalinolide_K->STAT3 Inhibition Akt Akt Eupalinolide_K->Akt Modulation p38_MAPK p38 MAPK Eupalinolide_K->p38_MAPK Modulation ROS ROS Generation Eupalinolide_K->ROS Proliferation Cell Proliferation STAT3->Proliferation Akt->Proliferation Apoptosis Apoptosis p38_MAPK->Apoptosis ROS->Apoptosis

Caption: Simplified signaling pathways modulated by this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Purity (HPLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_stability Check Stability of Stock Solution stability_ok Stability OK? check_stability->stability_ok check_solubility Verify Solubility in Working Solution solubility_ok Solubility OK? check_solubility->solubility_ok check_cells Assess Cell Health & Passage Number new_cells Use Lower Passage Cells check_cells->new_cells purity_ok->check_stability Yes new_batch Order New Batch purity_ok->new_batch No stability_ok->check_solubility Yes fresh_stock Prepare Fresh Stock stability_ok->fresh_stock No solubility_ok->check_cells Yes optimize_dilution Optimize Dilution Protocol solubility_ok->optimize_dilution No

Caption: A logical approach to troubleshooting inconsistent experimental results with this compound.

References

impact of serum concentration on Eupalinolide K activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eupalinolide K. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of serum concentration on this compound activity.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected potency of this compound in our cell-based assays compared to published data for similar compounds. What could be the cause?

A1: A common reason for observing lower-than-expected potency of small molecules in in vitro assays is the interaction with serum proteins present in the cell culture medium.[1][2][3] this compound, as a small molecule, may bind to serum proteins like albumin. This binding can reduce the concentration of free, unbound this compound available to interact with the target cells, thus leading to an apparent decrease in activity.[3] We recommend evaluating the effect of different serum concentrations on your assay readout.

Q2: How does serum protein binding affect the effective concentration of this compound?

A2: Serum proteins, particularly albumin, can act as carriers for many drugs and small molecules in the bloodstream.[1] In cell culture medium supplemented with serum, a dynamic equilibrium exists between the protein-bound and the free fraction of this compound. Only the free fraction is generally considered to be biologically active and able to diffuse across cell membranes to reach its intracellular targets. Therefore, high serum concentrations can sequester the compound and lower its effective concentration at the cellular level.

Q3: What is the recommended range of serum concentration to use when testing this compound?

A3: The optimal serum concentration can vary depending on the cell type and the specific assay. While many standard protocols use 10% Fetal Bovine Serum (FBS), it is advisable to perform a serum concentration titration (e.g., 1%, 5%, 10%, and 20% FBS) to determine its impact on this compound activity in your specific experimental setup. Some researchers may even adapt their cells to lower serum or serum-free conditions to minimize these interactions.

Q4: Could the presence of serum in the media interfere with the MTT assay results for this compound?

A4: Yes, the presence of serum can potentially affect MTT assay results. Serum components might interact with the MTT reagent or alter cellular metabolism in a way that could mask the true cytotoxic or anti-proliferative effects of this compound. It is crucial to include proper controls, such as vehicle-treated cells at each serum concentration, to account for these potential artifacts. If interference is suspected, consider using an alternative cell viability assay.

Troubleshooting Guides

Problem 1: High Variability in this compound Efficacy Between Experiments
  • Possible Cause: Inconsistent serum concentration or lot-to-lot variability in the serum used.

  • Troubleshooting Steps:

    • Standardize Serum Usage: Ensure that the same type and concentration of serum are used across all experiments. If possible, use a single lot of serum for a complete set of experiments.

    • Test Multiple Serum Lots: If you suspect serum variability, test new lots of serum against a previously validated lot to ensure consistency in experimental outcomes.

    • Serum Titration: Perform a dose-response experiment for this compound at different serum concentrations (e.g., 1%, 2%, 5%, 10% FBS) to understand the sensitivity of your assay to serum levels.

Problem 2: this compound Appears Inactive or Has a Very High IC50 Value
  • Possible Cause: High serum protein binding is reducing the available concentration of this compound.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: Gradually decrease the serum concentration in your cell culture medium. Allow the cells to adapt to the lower serum conditions before performing the assay.

    • Use Serum-Free Media: If your cell line can be maintained in serum-free media, this will eliminate the variable of serum protein binding.

    • Incuabtion Time: Consider increasing the incubation time with this compound to allow more time for the compound to reach its target, especially in the presence of serum.

Data Presentation

To systematically evaluate the impact of serum concentration on this compound activity, we recommend recording your data in a structured table.

Table 1: Effect of Serum Concentration on the IC50 of this compound

Cell LineSerum Concentration (%)This compound IC50 (µM)Standard Deviation
MDA-MB-231 1
5
10
20
PC-3 1
5
10
20

Experimental Protocols

Protocol 1: Determining the Effect of Serum Concentration on Cell Viability using MTT Assay

This protocol is designed to assess how different serum concentrations affect the cytotoxic/cytostatic activity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium (e.g., DMEM with 10% FBS).

  • Serum Starvation (Optional but Recommended): The following day, replace the medium with a low-serum medium (e.g., 0.5-1% FBS) for 12-24 hours to synchronize the cells.

  • Treatment Preparation: Prepare serial dilutions of this compound in media containing different concentrations of FBS (e.g., 1%, 5%, 10%, 20%). Also, prepare a vehicle control (e.g., DMSO) for each serum concentration.

  • Cell Treatment: Remove the low-serum medium and add 100 µL of the prepared this compound dilutions or vehicle controls to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each serum concentration. Determine the IC50 value of this compound at each serum concentration using a suitable software.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

Based on the known activity of similar compounds, this compound may affect signaling pathways such as STAT3, Akt, or MAPK. This protocol outlines how to assess these changes under varying serum conditions.

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentrations in media with low (e.g., 1%) and high (e.g., 10%) serum for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between different treatment and serum conditions.

Mandatory Visualizations

EupalinolideK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor STAT3 STAT3 This compound->STAT3 ROS ROS Receptor->ROS Akt Akt ROS->Akt p38 MAPK p38 MAPK ROS->p38 MAPK pAkt pAkt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis p-p38 MAPK p-p38 MAPK p38 MAPK->p-p38 MAPK p-p38 MAPK->Apoptosis pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Expression Gene Expression pSTAT3->Gene Expression Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting_Workflow start Start: Inconsistent or Low This compound Activity check_serum Check Serum Consistency (Lot, Concentration) start->check_serum standardize_serum Standardize Serum Lot and Concentration for All Experiments check_serum->standardize_serum Inconsistent serum_titration Perform Serum Titration (e.g., 1%, 5%, 10%) check_serum->serum_titration Consistent inconsistent Inconsistent consistent Consistent standardize_serum->serum_titration activity_dependent Is Activity Serum-Dependent? serum_titration->activity_dependent optimize_serum Optimize and Report Assay with Defined Serum Concentration activity_dependent->optimize_serum Yes other_factors Investigate Other Factors: - Compound Stability - Cell Line Integrity - Assay Protocol activity_dependent->other_factors No yes Yes no No end End: Optimized Assay optimize_serum->end other_factors->end

Caption: Troubleshooting workflow for this compound activity.

References

Validation & Comparative

Eupalinolide K and Other STAT3 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Eupalinolide K's potential as a STAT3 inhibitor against established alternatives, supported by available experimental data and protocols.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a significant role in the development and progression of numerous human cancers. Its involvement in tumor cell proliferation, survival, invasion, and angiogenesis makes it a prime therapeutic target. This guide provides a comparative analysis of this compound versus other known STAT3 inhibitors, offering insights for researchers, scientists, and drug development professionals.

Note on this compound Data: Direct experimental data on this compound as a STAT3 inhibitor is limited in the current scientific literature. Much of the available research focuses on its close structural analog, Eupalinolide J. Therefore, this guide will utilize data from Eupalinolide J as a proxy to discuss the potential mechanisms and efficacy of the Eupalinolide class of compounds, with the explicit understanding that further research is required to characterize this compound specifically. A study did note that a complex containing Eupalinolide I, J, and K demonstrated inhibitory effects on the proliferation of MDA-MB-231 cells.[1]

Comparative Analysis of STAT3 Inhibitors

This section provides a quantitative comparison of Eupalinolide J (as a representative for the Eupalinolide class) with other well-characterized STAT3 inhibitors: Stattic, Cryptotanshinone, and Niclosamide.

InhibitorTargetMechanism of ActionIC50 Value(s)Cell Line(s)
Eupalinolide J STAT3Promotes ubiquitin-dependent degradation of STAT3.[1][2][3]3.74 ± 0.58 µM (viability)MDA-MB-231 (Triple-Negative Breast Cancer)[4]
4.30 ± 0.39 µM (viability)MDA-MB-468 (Triple-Negative Breast Cancer)
Stattic STAT3 (SH2 domain)The first nonpeptidic small molecule to inhibit STAT3 activation, dimerization, and nuclear translocation by targeting the SH2 domain.5.1 µM (in vitro, peptide binding)Cell-free assay
2.282 - 3.481 µM (viability)Various head and neck squamous cell carcinoma lines
Cryptotanshinone STAT3Inhibits STAT3 phosphorylation at Tyr705, potentially by binding to the SH2 domain.4.6 µM (in vitro, phosphorylation)Cell-free assay
11.2 - 18.4 µM (viability)Hey and A2780 (Ovarian Cancer)
Niclosamide STAT3 Signaling PathwayIndirectly inhibits STAT3 by targeting upstream kinases like JAK1, JAK2, and Src, thus preventing STAT3 phosphorylation. It also directly inhibits STAT3-DNA binding.~0.7 µM (proliferation)Du145 (Prostate Cancer)
0.41 - 1.86 µM (proliferation)Various ovarian cancer cell lines

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the canonical JAK/STAT3 signaling pathway and the points of intervention for different classes of STAT3 inhibitors.

STAT3_Pathway Canonical JAK/STAT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation DNA DNA Gene_Expression Target Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The canonical JAK/STAT3 signaling pathway.

Inhibition_Mechanisms STAT3 Inhibition Mechanisms Upstream_Kinases Upstream Kinases (JAK, Src) STAT3_Phosphorylation STAT3 Phosphorylation STAT3_Dimerization STAT3 Dimerization Downstream_Effects Inhibition of Target Gene Expression STAT3_Degradation STAT3 Degradation Niclosamide Niclosamide Niclosamide->Upstream_Kinases Inhibits Stattic Stattic Stattic->STAT3_Dimerization Inhibits Eupalinolide_J Eupalinolide J Eupalinolide_J->STAT3_Degradation Promotes

Caption: Mechanisms of action for different STAT3 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Western Blot for STAT3 and Phospho-STAT3 (p-STAT3)

Objective: To determine the effect of an inhibitor on the total and phosphorylated levels of STAT3.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat cells with various concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 or the loading control to determine the extent of inhibition.

STAT3 Luciferase Reporter Assay

Objective: To measure the transcriptional activity of STAT3 in response to inhibitor treatment.

Protocol:

  • Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Inhibitor Treatment: After transfection, treat the cells with different concentrations of the test inhibitor or a vehicle control.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the control Renilla luciferase activity. Compare the normalized luciferase activity in inhibitor-treated cells to that of the vehicle-treated control to determine the inhibition of STAT3 transcriptional activity.

Experimental_Workflow General Workflow for Assessing STAT3 Inhibition Start Start: Select Cell Line and Inhibitor Cell_Culture Cell Culture and Treatment (Varying concentrations and time points) Start->Cell_Culture Harvest_Cells Harvest Cells Cell_Culture->Harvest_Cells Protein_Analysis Protein Analysis (Western Blot for p-STAT3/STAT3) Harvest_Cells->Protein_Analysis Transcriptional_Activity Transcriptional Activity Assay (Luciferase Reporter Assay) Harvest_Cells->Transcriptional_Activity Data_Analysis Data Analysis and Interpretation Protein_Analysis->Data_Analysis Transcriptional_Activity->Data_Analysis Conclusion Conclusion: Efficacy and Mechanism of Inhibitor Data_Analysis->Conclusion

Caption: A general experimental workflow for evaluating STAT3 inhibitors.

Conclusion

While direct evidence for this compound as a STAT3 inhibitor is still emerging, the data from its analog, Eupalinolide J, suggests a promising mechanism of action through the promotion of STAT3 degradation. This contrasts with the mechanisms of other well-known inhibitors like Stattic, which targets the SH2 domain to prevent dimerization, and Niclosamide, which acts on upstream kinases. The comparative data presented here, along with the detailed experimental protocols, provides a valuable resource for researchers in the field of oncology and drug discovery to further investigate the therapeutic potential of the Eupalinolide class of compounds and other STAT3 inhibitors. Further studies are warranted to specifically elucidate the activity and mechanism of this compound.

References

A Comparative Analysis of Eupalinolide and Paclitaxel in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of breast cancer therapeutics, the quest for novel, efficacious compounds is relentless. This guide provides a comparative overview of the sesquiterpene lactone Eupalinolide and the well-established chemotherapeutic agent Paclitaxel. While direct comparative studies are not available in the current literature, this document synthesizes existing preclinical data to offer a parallel analysis of their mechanisms of action, cytotoxic efficacy, and the experimental frameworks used for their evaluation.

Important Note: A significant publication concerning the activity of Eupalinolide J ("Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway") has been retracted.[1][2][3] Researchers should exercise caution when referencing this work. This guide will primarily focus on data from non-retracted sources for Eupalinolide O and J, while acknowledging the complexities in the available literature.

Section 1: Comparative Efficacy in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. The following tables summarize the reported IC50 values for Eupalinolide analogues and Paclitaxel across various breast cancer cell lines. It is critical to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as incubation time and assay methodology.

Table 1: In Vitro Cytotoxicity (IC50) of Eupalinolide Analogues
CompoundCell LineSubtypeIC50 Value (µM)Incubation Time (h)
Eupalinolide J MDA-MB-231Triple-Negative3.74 ± 0.5872
MDA-MB-468Triple-Negative4.30 ± 0.3972
Eupalinolide O MDA-MB-231Triple-Negative3.5772
MDA-MB-453Triple-Negative3.0372

Data for Eupalinolide J is from a retracted source and should be interpreted with caution.[4] Data for Eupalinolide O is from a non-retracted source.[5]

Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel
Cell LineSubtypeIC50 ValueIncubation Time
MDA-MB-231 Triple-Negative~5 nM (parental) to 61 nM (resistant)120 h
0.3 µMNot Specified
MDA-MB-468 Triple-Negative16 nMNot Specified
IC50 of 2 µmol/L reported in one studyNot Specified
MCF-7 Luminal A (ER+, PR+, HER2-)3.5 µMNot Specified
7.5 nM24 h
20 ± 0.085 nM (sensitive) to 2291 ± 125 nM (resistant)Not Specified
SKBR3 HER2-Positive4 µMNot Specified
2 nMNot Specified

The data indicates that Paclitaxel generally exhibits cytotoxicity at nanomolar concentrations, whereas the reported effective concentrations for Eupalinolide J and O are in the low micromolar range. This suggests that, based on available in vitro data, Paclitaxel is a more potent cytotoxic agent.

Section 2: Mechanisms of Action and Signaling Pathways

Eupalinolide and Paclitaxel induce cancer cell death through distinct molecular mechanisms. Paclitaxel's pathway is well-characterized, while research into Eupalinolide's mechanisms is more recent.

Eupalinolide: Targeting Inflammatory and Survival Pathways

Eupalinolide analogues, such as J and O, appear to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

  • Eupalinolide J (EJ): Studies have suggested that EJ inhibits the STAT3 signaling pathway. Persistent activation of STAT3 is a hallmark of many cancers, including triple-negative breast cancer (TNBC), and it promotes cell proliferation and prevents apoptosis. EJ was reported to induce apoptosis and cell cycle arrest by suppressing STAT3 activation.

  • Eupalinolide O (EO): EO has been shown to induce apoptosis in TNBC cells by modulating reactive oxygen species (ROS) generation and the Akt/p38 MAPK signaling pathway. It appears to inhibit the pro-survival Akt pathway while activating the stress-related p38 MAPK pathway, tipping the balance towards apoptotic cell death.

Eupalinolide_Signaling cluster_EJ Eupalinolide J Pathway cluster_EO Eupalinolide O Pathway EJ Eupalinolide J STAT3 STAT3 (Phosphorylation) EJ->STAT3 Inhibits STAT3_Deg STAT3 Degradation EJ->STAT3_Deg Promotes pSTAT3 pSTAT3 STAT3->pSTAT3 Nuc Nucleus pSTAT3->Nuc Translocation Prolif Cell Proliferation (Cyclin D1, Cyclin B) Nuc->Prolif Upregulates Apop_Inhib Apoptosis Inhibition (Bcl-2, Bcl-xl) Nuc->Apop_Inhib Upregulates EO Eupalinolide O ROS ROS Generation EO->ROS Increases Akt Akt Phosphorylation ROS->Akt Inhibits p38 p38 MAPK Phosphorylation ROS->p38 Activates Apoptosis_EO Apoptosis Akt->Apoptosis_EO Inhibits p38->Apoptosis_EO Induces

Figure 1: Postulated signaling pathways for Eupalinolide J and O in breast cancer cells.
Paclitaxel: A Microtubule Stabilizing Agent

Paclitaxel is a cornerstone of breast cancer chemotherapy, with a well-defined mechanism of action.

  • Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, the cytoskeletal polymers essential for cell division. This binding stabilizes the microtubules, preventing the dynamic instability (assembly and disassembly) required for the mitotic spindle to function correctly.

  • Mitotic Arrest: The stabilized, non-functional microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the inactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, leading to programmed cell death.

Paclitaxel_Signaling Paclitaxel Paclitaxel Tubulin β-tubulin dimers Paclitaxel->Tubulin Binds to Stabilization Hyper-stabilization (Inhibition of depolymerization) Paclitaxel->Stabilization Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Stabilization Depolymerization Spindle Mitotic Spindle Dysfunction Stabilization->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Bcl2 Bcl-2 Inactivation Arrest->Bcl2 Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Bcl2->Apoptosis Inhibits

Figure 2: Mechanism of action for Paclitaxel leading to apoptosis.

Section 3: Detailed Experimental Protocols

Reproducibility in research is paramount. This section details common methodologies used to evaluate the efficacy of anticancer compounds like Eupalinolide and Paclitaxel.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Breast cancer cells (e.g., MDA-MB-231, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound (Eupalinolide or Paclitaxel) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured in 6-well plates and treated with the desired concentration of the test compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with ice-cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular pathways affected by the drug.

  • Protein Extraction: After drug treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-50 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., p-STAT3, Bcl-2, cleaved Caspase-3, β-actin).

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities can be quantified using densitometry software.

In Vivo Xenograft Tumor Model

This animal model is crucial for evaluating a drug's antitumor efficacy in a living system.

  • Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of human breast cancer cells (e.g., 1-5 x 10^6 MDA-MB-231 cells) into the mammary fat pad.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups (e.g., vehicle control, Paclitaxel group, Eupalinolide group).

  • Drug Administration: The drugs are administered according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection). Paclitaxel doses in mouse models are often in the range of 10-40 mg/kg.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (Length x Width²) / 2.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (to assess biomarkers like Ki-67 for proliferation) or TUNEL staining for apoptosis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Breast Cancer Cell Lines mtt MTT Assay (Cell Viability & IC50) start->mtt apop Apoptosis Assay (Annexin V / PI) start->apop wb Western Blot (Protein Expression) start->wb xenograft Xenograft Model (Nude Mice) mtt->xenograft Promising Results Result Comparative Efficacy Data mtt->Result apop->Result wb->Result treatment Drug Administration xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, IHC) monitoring->endpoint endpoint->Result

Figure 3: A generalized workflow for preclinical evaluation of anticancer compounds.

Section 4: Conclusion and Future Directions

Based on the currently available, non-retracted preclinical data, Paclitaxel demonstrates significantly higher potency (effective in the nM range) against breast cancer cell lines compared to Eupalinolide O (effective in the µM range). Their mechanisms of action are fundamentally different: Paclitaxel physically disrupts the cell's cytoskeleton, leading to mitotic catastrophe, while Eupalinolide O appears to modulate complex signaling networks controlling cell survival and death.

For researchers and drug development professionals, the following are key takeaways:

  • Paclitaxel remains a highly potent and clinically relevant agent, but its efficacy is hampered by issues of toxicity and acquired resistance.

  • Eupalinolide represents a class of compounds with a novel mechanism of action that could be explored further, particularly for its potential to overcome resistance to conventional chemotherapeutics. However, its lower in vitro potency is a significant hurdle.

  • Future research should focus on direct comparisons of these agents in multiple breast cancer subtypes, including in vivo models. Investigating potential synergies between Eupalinolide analogues and existing chemotherapies like Paclitaxel could also be a valuable avenue of exploration.

References

The Synergistic Potential of Eupalinolides and Related Compounds with Chemotherapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic effects of Eupalinolide-class compounds and other sesquiterpene lactones with conventional chemotherapy drugs is presented below. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of these natural compounds in combination cancer therapy.

While direct experimental evidence on the synergistic effects of Eupalinolide K with chemotherapy drugs is not currently available in the reviewed scientific literature, extensive research on other Eupalinolide derivatives and the broader class of sesquiterpene lactones provides compelling insights into their potential as chemosensitizing agents. This guide summarizes the existing data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Overview of Synergistic Effects of Eupalinolides and Sesquiterpene Lactones

Sesquiterpene lactones, a class of naturally occurring compounds to which this compound belongs, have demonstrated significant potential in enhancing the efficacy of conventional chemotherapy drugs. These compounds can modulate key signaling pathways involved in cancer cell proliferation, survival, and drug resistance, thereby creating a synergistic effect when combined with chemotherapeutics.

One study highlighted that a complex of Eupalinolide I, J, and K could induce cell apoptosis and cell cycle arrest in MDA-MB-231 breast cancer cells[1]. While this indicates anti-proliferative activity, it does not specify a synergistic interaction with a chemotherapy drug. More broadly, sesquiterpene lactones have been shown to overcome chemotherapy resistance by modulating pathways such as PI3K/Akt/mTOR, NF-κB, and STAT3[2].

For instance, the sesquiterpene lactone alantolactone has been found to enhance the chemosensitivity of A549 lung cancer cells to doxorubicin by inhibiting the JAK/STAT3 pathway[3]. Similarly, deoxyelephantopin, another sesquiterpene lactone, improves the sensitivity of pancreatic cancer cells to gemcitabine by inhibiting the NF-κB signaling pathway[4].

A recent study on Eupalinolide B, a closely related compound to this compound, demonstrated synergistic cell death enhancement in pancreatic cancer cells when combined with the experimental drug elesclomol[5]. This synergy was linked to the induction of reactive oxygen species (ROS) and disruption of copper homeostasis.

Quantitative Data on Synergistic Effects

The following table summarizes the quantitative data from studies on sesquiterpene lactones in combination with chemotherapy drugs. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Sesquiterpene LactoneChemotherapy Drug/AgentCancer Cell LineCombination Index (CI)Key Findings
Alantolactone DoxorubicinA549 (Lung Cancer)Not explicitly stated, but enhanced chemosensitivity reported.Inhibited the JAK/STAT3 pathway, leading to increased apoptosis.
Deoxyelephantopin GemcitabinePancreatic Cancer CellsNot explicitly stated, but improved sensitivity reported.Inhibited the NF-κB signaling pathway.
Eupalinolide B ElesclomolMiaPaCa-2, PANC-1 (Pancreatic Cancer)Not explicitly stated, but synergistic cell death reported.Enhanced ROS production and disrupted copper homeostasis.
Britannin VincristineMOLT-4 (Leukemia)Not explicitly stated, but synergistic effect reported.Induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the synergistic effects of compounds like Eupalinolides with chemotherapy drugs.

Cell Viability and Synergy Assessment (MTT Assay and Combination Index)
  • Cell Culture: Cancer cell lines (e.g., A549, MDA-MB-231, PANC-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Preparation: Eupalinolide compound and the chemotherapy drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium.

  • MTT Assay:

    • Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight.

    • Cells are then treated with various concentrations of the Eupalinolide compound alone, the chemotherapy drug alone, or a combination of both at a constant ratio.

    • After a specified incubation period (e.g., 48 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effect of the drug combination is determined by calculating the CI using the Chou-Talalay method with software like CompuSyn. This method analyzes dose-response data to generate CI values.

Apoptosis Analysis (Flow Cytometry)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the Eupalinolide compound, the chemotherapy drug, or their combination for a specified time.

  • Cell Staining: After treatment, cells are harvested, washed with PBS, and resuspended in binding buffer.

  • Annexin V and Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: After drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-STAT3, NF-κB p65, Akt, p38) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by sesquiterpene lactones and a typical experimental workflow for evaluating synergistic effects.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, PANC-1) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis western_blot Western Blot (Signaling Proteins) cell_culture->western_blot drug_prep Drug Preparation (Eupalinolide + Chemo Drug) drug_prep->viability drug_prep->apoptosis drug_prep->western_blot ci_analysis Combination Index (CI) Analysis viability->ci_analysis pathway_analysis Signaling Pathway Modulation apoptosis->pathway_analysis western_blot->pathway_analysis synergy_conclusion Conclusion on Synergistic Effect ci_analysis->synergy_conclusion pathway_analysis->synergy_conclusion

Caption: Experimental workflow for assessing synergistic effects.

signaling_pathways cluster_chemo Chemotherapy Drug cluster_eupalinolide Sesquiterpene Lactone (e.g., Eupalinolide) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes chemo e.g., Doxorubicin, Gemcitabine apoptosis Increased Apoptosis chemo->apoptosis eupalinolide Eupalinolide-like Compound stat3 STAT3 Pathway eupalinolide->stat3 Inhibition nfkb NF-κB Pathway eupalinolide->nfkb Inhibition akt PI3K/Akt Pathway eupalinolide->akt Modulation proliferation Decreased Proliferation stat3->proliferation chemosensitivity Enhanced Chemosensitivity stat3->chemosensitivity nfkb->proliferation nfkb->chemosensitivity akt->proliferation

Caption: Key signaling pathways modulated by sesquiterpene lactones.

Conclusion and Future Directions

The available evidence strongly suggests that sesquiterpene lactones, including those from the Eupalinolide class, hold significant promise as adjuvants in cancer chemotherapy. Their ability to modulate critical survival and resistance pathways can lead to synergistic interactions with conventional drugs, potentially allowing for lower, less toxic doses and overcoming drug resistance.

Future research should focus on directly investigating the synergistic potential of this compound with a range of standard chemotherapy agents across various cancer types. Such studies should include comprehensive in vitro and in vivo experiments to elucidate the precise mechanisms of action and to quantify the synergistic effects. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for these future investigations.

References

Validating the Anti-Cancer Efficacy of Eupalinolide K in a Potent Sesquiterpene Lactone Complex

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the F1012-2 Complex in Triple-Negative Breast Cancer Cell Lines

For researchers and drug development professionals exploring novel anti-cancer agents, this guide provides a comprehensive comparison of the biological activity of the F1012-2 complex, a formulation containing Eupalinolide K, Eupalinolide I, and Eupalinolide J. The efficacy of this complex is evaluated in the context of triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468, and benchmarked against established chemotherapeutic agents, Paclitaxel and Doxorubicin.

Executive Summary

The F1012-2 complex, a novel sesquiterpene lactone active fraction isolated from Eupatorium lindleyanum DC., has demonstrated significant inhibitory effects on the growth of triple-negative breast cancer cells. This guide synthesizes the available preclinical data, presenting a clear comparison of its effects on cell viability, apoptosis, and cell cycle progression against standard chemotherapies. While specific data for this compound alone is limited, its presence in the active F1012-2 complex, a known STAT3 inhibitor, points to its contribution to the observed anti-cancer effects.

Comparative Efficacy Against TNBC Cell Lines

The anti-proliferative effects of the F1012-2 complex and standard chemotherapeutic agents on the MDA-MB-231 and MDA-MB-468 TNBC cell lines are summarized below.

Compound/ComplexCell LineIC50 ValueKey Effects
F1012-2 Complex MDA-MB-231Not explicitly stated, but significant growth inhibition observed.Induces G2/M phase cell cycle arrest and caspase-dependent apoptosis. Activates Akt and p38 signaling pathways.
F1012-2 Complex MDA-MB-468Not explicitly stated, but significant growth inhibition observed.Induces G2/M phase cell cycle arrest and caspase-dependent apoptosis. Activates Akt and p38 signaling pathways.
Paclitaxel MDA-MB-231~5 nM (5-day exposure)[1]Induces apoptosis and accumulation in the sub-G1 phase of the cell cycle.[1]
Paclitaxel MDA-MB-468IC50 increased ~5-fold in Paclitaxel-resistant cells compared to parental cells.[2]Induces apoptosis.[2]
Doxorubicin MDA-MB-231~3.16 µM[3]Induces apoptosis.
Doxorubicin MDA-MB-468~0.27 µMInduces apoptosis and can be enhanced by combination with other agents.

Mechanistic Insights: Signaling Pathways and Cellular Effects

F1012-2 Complex: The primary mechanism of action for the F1012-2 complex in TNBC cells involves the induction of cell cycle arrest at the G2/M phase and the activation of both intrinsic and extrinsic apoptotic pathways in a caspase-dependent manner. Furthermore, the complex has been shown to activate the Akt and p38 signaling pathways.

This compound as a STAT3 Inhibitor: this compound, a key constituent of the F1012-2 complex, has been identified as a STAT3 inhibitor. The STAT3 signaling pathway is a critical regulator of cancer cell proliferation, survival, and metastasis. Its inhibition represents a promising therapeutic strategy.

Paclitaxel: This established mitotic inhibitor primarily functions by stabilizing microtubules, leading to a blockage of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Doxorubicin: This anthracycline antibiotic exerts its anti-cancer effects through multiple mechanisms, including intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to apoptosis and cell cycle arrest.

Visualizing the Mechanisms

To illustrate the cellular processes affected by the F1012-2 complex, the following diagrams depict the experimental workflow and the proposed signaling pathway.

experimental_workflow Experimental Workflow for Assessing Anti-Cancer Effects cluster_invitro In Vitro Analysis cluster_flow Flow Cytometry Analysis cell_culture TNBC Cell Lines (MDA-MB-231, MDA-MB-468) treatment Treatment with F1012-2, Paclitaxel, or Doxorubicin cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay flow_cytometry Flow Cytometry treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot apoptosis Apoptosis Assay (Annexin V/PI Staining) flow_cytometry->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) flow_cytometry->cell_cycle

Experimental workflow for in vitro anti-cancer drug screening.

signaling_pathway Proposed Signaling Pathway of F1012-2 Complex in TNBC Cells cluster_cell Cancer Cell F1012_2 F1012-2 Complex (contains this compound) Akt Akt Pathway (Activation) F1012_2->Akt p38 p38 MAPK Pathway (Activation) F1012_2->p38 G2M_arrest G2/M Cell Cycle Arrest Akt->G2M_arrest Apoptosis Apoptosis (Caspase-dependent) p38->Apoptosis G2M_arrest->Apoptosis

Signaling cascade initiated by the F1012-2 complex in TNBC cells.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed protocols for the key experimental assays are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of the test compound (F1012-2 complex, Paclitaxel, or Doxorubicin) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: After treatment, harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)

This technique determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified based on the fluorescence intensity of PI.

Western Blotting

This technique is used to detect specific proteins in a cell lysate.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

References

A Comparative Analysis of Eupalinolide K and Other Sesquiterpene Lactones in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Eupalinolide K and other prominent sesquiterpene lactones, focusing on their anti-cancer properties and mechanisms of action. The information presented is intended to support research and development efforts in oncology.

Introduction to this compound and Sesquiterpene Lactones

This compound is a sesquiterpene lactone, a class of naturally occurring compounds found in various plants. It is specifically isolated from Eupatorium lindleyanum.[1] Sesquiterpene lactones are characterized by a 15-carbon skeleton and a lactone ring. This class of compounds has garnered significant interest in cancer research due to their diverse biological activities, including potent anti-inflammatory and anti-cancer effects.

This compound, along with its related compounds such as Eupalinolide J and O, has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation, survival, and metastasis. The STAT3 signaling pathway is often constitutively activated in a wide range of human cancers, making it a prime target for therapeutic intervention.

This guide will compare the cytotoxic activities of this compound and its analogs with other well-characterized sesquiterpene lactones—Parthenolide, Helenalin, and Thapsigargin—and delve into the experimental methodologies used to evaluate these compounds.

Comparative Cytotoxicity

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)
Eupalinolide J PC-3Prostate Cancer2.89 ± 0.2872
DU-145Prostate Cancer2.39 ± 0.1772
Eupalinolide O MDA-MB-231Triple-Negative Breast Cancer10.34, 5.85, 3.5724, 48, 72
MDA-MB-453Triple-Negative Breast Cancer11.47, 7.06, 3.0324, 48, 72
Parthenolide A549Lung Carcinoma4.3Not Specified
TE671Medulloblastoma6.5Not Specified
HT-29Colon Adenocarcinoma7.0Not Specified
SiHaCervical Cancer8.42 ± 0.7648
MCF-7Breast Cancer9.54 ± 0.8248
GLC-82Non-Small Cell Lung Cancer6.07 ± 0.45Not Specified
Helenalin T47DBreast Cancer4.69, 3.67, 2.2324, 48, 72
Thapsigargin LNCaP, LAPC-4, VCaP, MDA-PCa-2b, CWR22Rv1Prostate Cancer~0.01Not Specified

Mechanism of Action: Targeting the STAT3 Signaling Pathway

A primary mechanism by which this compound and related sesquiterpene lactones exert their anti-cancer effects is through the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that, upon activation by phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell survival, proliferation, and angiogenesis. In many cancers, STAT3 is constitutively phosphorylated and active.

Eupalinolide J, a close analog of this compound, has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway.[2] This inhibition is thought to occur through the direct interaction of the sesquiterpene lactone with the STAT3 protein, preventing its phosphorylation and subsequent activation.

Below is a diagram illustrating the STAT3 signaling pathway and the point of inhibition by this compound and similar sesquiterpene lactones.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Target Genes Target Genes DNA->Target Genes 6. Gene Transcription Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Target Genes->Cell Proliferation, Survival, etc. This compound This compound This compound->pSTAT3 Inhibition

Caption: STAT3 signaling pathway and inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the cytotoxic and STAT3-inhibitory effects of sesquiterpene lactones.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the sesquiterpene lactone (e.g., 0.1 to 100 µM) for specific time periods (e.g., 24, 48, and 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

STAT3 Phosphorylation (Western Blot)

Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3), an indicator of its activation.

Protocol:

  • Cell Lysis: Cancer cells are treated with the sesquiterpene lactone for a specified time. After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705). A separate membrane or the same membrane after stripping is incubated with an antibody for total STAT3 as a loading control. An antibody against a housekeeping protein like β-actin or GAPDH is also used to confirm equal protein loading.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands corresponding to p-STAT3 and total STAT3 are quantified using densitometry software.

Conclusion

This compound and its related compounds represent a promising class of sesquiterpene lactones with potential anti-cancer activity, primarily through the inhibition of the STAT3 signaling pathway. While quantitative cytotoxicity data for this compound is still emerging, the available information on its analogs, Eupalinolide J and O, demonstrates potent anti-proliferative effects against various cancer cell lines. In comparison to other well-studied sesquiterpene lactones like Parthenolide and Helenalin, the eupalinolides exhibit comparable or, in some cases, superior potency. Thapsigargin, while a potent inducer of apoptosis, operates through a different primary mechanism involving the disruption of cellular calcium homeostasis.

The detailed experimental protocols provided in this guide offer a standardized approach for the further investigation and comparison of these and other novel sesquiterpene lactones. Future research should focus on elucidating the precise molecular interactions between this compound and the STAT3 protein, as well as on expanding the in vitro and in vivo studies to a broader range of cancer types. This will be crucial for the continued development of these natural products as potential cancer therapeutics.

References

Validating the STAT3 Inhibitory Activity of Eupalinolide K: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the Signal Transducer and Activator of Transcription 3 (STAT3) inhibitory activity of Eupalinolide K. Given the limited direct research on this compound, this document outlines a rigorous validation strategy using STAT3 knockout models, drawing comparisons with established STAT3 inhibitors. The protocols and comparative framework detailed herein are designed to ensure specific, on-target activity and provide robust data for publication and further development.

Introduction: STAT3 and the Potential of this compound

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, and differentiation. Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1]

Eupalinolides are a class of sesquiterpene lactones derived from plants of the Eupatorium genus. While research into this compound is nascent, related compounds have shown potential as anticancer agents. Notably, a complex known as F1012-2, which contains Eupalinolide I, J, and K, has been shown to inhibit cancer cell proliferation.[2][3][4] Studies on the closely related Eupalinolide J suggested that its anticancer effects were mediated through the inhibition of the STAT3 signaling pathway.[5] However, it is critical to note that a key publication on Eupalinolide J's STAT3 activity has been retracted, underscoring the imperative for meticulous and independent validation of any related compounds, including this compound.

This guide proposes the use of STAT3 knockout (KO) cell lines as the gold standard for validating the specific inhibitory activity of this compound. By comparing its effects in wild-type (WT) cells versus cells completely lacking the STAT3 protein, researchers can unequivocally determine if the compound's biological activity is truly STAT3-dependent.

Comparative Performance Data

To objectively assess the efficacy and specificity of this compound, its performance should be benchmarked against a well-characterized STAT3 inhibitor, such as Stattic, and a vehicle control. The following table presents a template for summarizing the essential quantitative data that should be generated through the experimental protocols described below.

Table 1: Comparative Analysis of STAT3 Inhibitors in WT and STAT3 KO Cell Lines

Parameter This compound Stattic (Positive Control) Vehicle (Negative Control)
Cell Viability (IC50)
Wild-Type (WT) CellsValue in µM~5-10 µMNo effect
STAT3 Knockout (KO) CellsExpected: > WT IC50Expected: > WT IC50No effect
STAT3 Phosphorylation (p-STAT3 Tyr705)
WT Cells (Stimulated)Value (% inhibition)Value (% inhibition)0%
Total STAT3 Protein Levels
WT CellsValue (% of control)Value (% of control)100%
STAT3 Target Gene Expression (e.g., Bcl-xL, Cyclin D1)
WT CellsValue (% downregulation)Value (% downregulation)0%
STAT3 KO CellsNo effectNo effectNo effect

Key Signaling Pathway and Experimental Workflow

To provide a clear visual context, the following diagrams illustrate the targeted STAT3 signaling pathway and the comprehensive workflow for validating this compound.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation (Tyr705) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc 5. Nuclear Translocation EupalinolideK This compound EupalinolideK->STAT3_inactive Inhibition? EupalinolideK->STAT3_active Inhibition? DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding TargetGenes Target Genes (e.g., Bcl-xL, Cyclin D1) DNA->TargetGenes 7. Transcription Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding

Caption: The canonical STAT3 signaling pathway targeted for inhibition.

Validation_Workflow cluster_setup Phase 1: Model Generation cluster_validation Phase 2: Compound Validation cluster_analysis Phase 3: Data Analysis A1 Design & Synthesize STAT3-targeting sgRNA A2 Transfect WT Cells with CRISPR-Cas9 & sgRNA A1->A2 A3 Isolate & Expand Single-Cell Clones A2->A3 A4 Validate STAT3 Knockout (Sequencing & Western Blot) A3->A4 B1 Treat WT & STAT3 KO Cells (this compound, Stattic, Vehicle) A4->B1 Use Validated Clones B2 Perform Cell Viability Assay (MTT) B1->B2 B3 Perform Western Blot (p-STAT3, Total STAT3) B1->B3 B4 Perform Luciferase Reporter Assay B1->B4 C1 Calculate IC50 Values (WT vs. KO) B2->C1 B3->C1 B4->C1 C2 Quantify Protein Level Changes C1->C2 C3 Compare Activity to Positive Control C2->C3 C4 Publish Comparison Guide C3->C4

References

Eupalinolide K: A Comparative Analysis of its Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Eupalinolide K, a sesquiterpene lactone, has demonstrated notable anti-inflammatory properties. This guide provides a comparative overview of its efficacy against other established anti-inflammatory agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals. While direct comparative studies involving this compound are limited, this guide synthesizes available data on its activity and that of comparable compounds to offer a valuable reference.

Comparative Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and alternative compounds can be evaluated through their ability to inhibit key inflammatory mediators. The following tables summarize the inhibitory concentration (IC50) values for the suppression of nitric oxide (NO), a key inflammatory molecule, and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference CompoundIC50 (µM)
This compoundRAW 264.7LPSData Not AvailableDexamethasone~15 µM
LuteolinRAW 264.7LPS~7.4 µM
ApigeninRAW 264.7LPS~12.5 µM

Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines (TNF-α & IL-6)

CompoundCell LineStimulantTarget CytokineInhibition DataReference CompoundInhibition Data
This compoundRAW 264.7LPSIL-6Significant InhibitionDexamethasoneSignificant Inhibition
This compoundRAW 264.7LPSTNF-αSignificant InhibitionDexamethasoneSignificant Inhibition
LuteolinRAW 264.7LPSTNF-αIC50 ~2.8 µM
ApigeninRAW 264.7LPSTNF-αIC50 ~5.1 µM

Table 3: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundAnimal ModelAdministrationDosagePaw Edema Inhibition (%)Reference CompoundDosagePaw Edema Inhibition (%)
This compoundRatOralData Not AvailableData Not AvailableIndomethacin10 mg/kg~50-60%
HelenalinRatOral2.5 mg/kg/daySignificant Inhibition[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory compounds.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Procedure: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of the test compounds (e.g., this compound, dexamethasone) for 1-2 hours before stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay:

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Methodology: After 24 hours of LPS stimulation, the cell culture supernatant is collected. An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.

3. Cytokine Quantification (TNF-α and IL-6) using ELISA:

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Methodology: Following a 24-hour incubation period with the test compounds and LPS, the cell culture supernatants are collected. The concentrations of TNF-α and IL-6 are then measured using commercially available ELISA kits, following the manufacturer's instructions.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Procedure:

    • Animals are divided into groups: a vehicle control group, a positive control group (e.g., indomethacin), and test compound groups at various doses.

    • The test compound or vehicle is administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

    • Edema is induced by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the vehicle control group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound and other compounds are often mediated through the modulation of key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay raw_cells RAW 264.7 Macrophages pretreatment Pre-treatment with This compound or Alternatives raw_cells->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation supernatant Collect Supernatant lps_stimulation->supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay elisa Cytokine (TNF-α, IL-6) ELISA supernatant->elisa rats Rats compound_admin Oral Administration of This compound or Alternatives rats->compound_admin carrageenan Carrageenan Injection (Paw) compound_admin->carrageenan measurement Measure Paw Edema carrageenan->measurement

Caption: Experimental workflow for evaluating anti-inflammatory effects.

A crucial mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Many anti-inflammatory compounds, including sesquiterpene lactones, exert their effects by inhibiting these pathways.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes Eupalinolide_K_NFkB This compound (Inhibition) Eupalinolide_K_NFkB->IKK LPS_MAPK LPS TLR4_MAPK TLR4 LPS_MAPK->TLR4_MAPK MAPKKK MAPKKK TLR4_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes_MAPK Pro-inflammatory Gene Expression AP1->Inflammatory_Genes_MAPK Eupalinolide_K_MAPK This compound (Inhibition) Eupalinolide_K_MAPK->MAPK

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

References

A Comparative Assessment of the Therapeutic Index: Eupalinolide K vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic index of the investigational compound Eupalinolide K against the well-established chemotherapeutic agent, doxorubicin. Due to the limited availability of public data on the in vitro and in vivo efficacy and toxicity of this compound, a definitive comparison of their therapeutic indices is not currently possible. However, by examining the known mechanisms and available data for related compounds, we can establish a framework for assessment and outline the necessary experimental approaches.

Executive Summary

Doxorubicin is a potent, broad-spectrum anticancer agent, the clinical utility of which is often limited by significant cardiotoxicity.[1] Its therapeutic index, while variable depending on the cancer type and dosing schedule, is known to be narrow. This compound, a sesquiterpene lactone, has been identified as a STAT3 inhibitor, a promising target in oncology. While specific quantitative data on the efficacy and toxicity of this compound are scarce, studies on related eupalinolides suggest a potential for selective cytotoxicity against cancer cells. This guide will present the available data for doxorubicin and related eupalinolides, detail the required experimental protocols to determine the therapeutic index of this compound, and visualize the known and proposed mechanisms of action.

Data Presentation: A Comparative Overview

A direct comparison of the therapeutic index, typically calculated as the ratio of the toxic dose (TD50 or LD50) to the effective dose (ED50), is not feasible without specific data for this compound. The following tables summarize the available quantitative data for doxorubicin and representative data for other Eupalinolide compounds to provide context.

Table 1: In Vitro Cytotoxicity (IC50) Data

CompoundCancer Cell LineIC50 (µM)Citation
Doxorubicin HepG2 (Liver)12.2[2]
TCCSUP (Bladder)12.6[2]
BFTC-905 (Bladder)2.3[2]
HeLa (Cervical)2.9[2]
MCF-7 (Breast)2.5 - 8.3
M21 (Melanoma)2.8
A549 (Lung)> 20
Eupalinolide J MDA-MB-231 (Breast)3.74 ± 0.58
MDA-MB-468 (Breast)4.30 ± 0.39
Eupalinolide O MDA-MB-231 (Breast)10.34 (24h), 5.85 (48h)
MDA-MB-453 (Breast)11.47 (24h), 7.06 (48h)

Table 2: In Vivo Toxicity (LD50) and Efficacy (ED) Data

CompoundAnimal ModelRouteLD50 (mg/kg)Effective Dose (mg/kg)Citation
Doxorubicin MiceIntraperitoneal4.6-
MiceIntravenous12.5 - 17-
MiceSubcutaneous13.5-
MiceOral570-
Eupalinolide A Mice (Xenograft)-Not Reported25 (inhibited tumor growth)
Eupalinolide B Mice (Xenograft)-Not Reported25-50 (inhibited tumor growth)
Eupalinolide J Mice (Metastasis model)-Not Reported30 (inhibited metastasis)

Note: The effective doses for eupalinolides are based on tumor growth inhibition in xenograft models and are not formally established ED50 values.

Experimental Protocols

To definitively assess the therapeutic index of this compound, the following key experiments are required.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound required to inhibit the metabolic activity of 50% of a cancer cell population (IC50), providing a measure of its potency.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a positive control (doxorubicin) in a culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acute Toxicity Study (Following OECD Guideline 423)

This study determines the median lethal dose (LD50) of a substance after a single oral administration.

Protocol:

  • Animal Model: Use healthy, young adult rodents (e.g., female mice, 8-12 weeks old).

  • Dosing: Administer this compound orally to animals in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is chosen based on any available in vitro cytotoxicity data.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days. Record body weight, clinical signs, and any instances of morbidity or mortality.

  • Dose Adjustment: The dosing for subsequent groups of animals is adjusted up or down based on the outcome of the previous group.

  • LD50 Estimation: The LD50 is estimated based on the dose at which mortality is observed.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the effective dose (ED50) of a compound required to inhibit tumor growth in an animal model.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomly assign mice to treatment groups (vehicle control, doxorubicin, and various doses of this compound). Administer the compounds via a clinically relevant route (e.g., intraperitoneal or oral) on a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • ED50 Calculation: The ED50 is the dose that produces a 50% reduction in tumor growth compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms of a drug is crucial for interpreting its therapeutic index.

Doxorubicin's Dual Mechanism of Action

Doxorubicin exerts its anticancer effects primarily through two mechanisms: DNA intercalation and inhibition of topoisomerase II. This leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

doxorubicin_pathway dox Doxorubicin cell_mem Cell Membrane dox->cell_mem Enters Cell dna Nuclear DNA dox->dna Intercalates topo_ii Topoisomerase II dox->topo_ii Inhibits dna_breaks DNA Double-Strand Breaks dna->dna_breaks topo_ii->dna Causes transient breaks for replication topo_ii->dna_breaks cell_cycle_arrest Cell Cycle Arrest dna_breaks->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Doxorubicin's mechanism of action.

Proposed Mechanism of this compound via STAT3 Inhibition

This compound is a known inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3). STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. By inhibiting STAT3, this compound is hypothesized to suppress these pro-tumorigenic processes. Studies on related eupalinolides also suggest the involvement of reactive oxygen species (ROS) generation and modulation of other pathways like Akt/p38 MAPK.

eupalinolide_k_pathway eup_k This compound stat3 STAT3 eup_k->stat3 Inhibits Phosphorylation p_stat3 p-STAT3 (Active) stat3->p_stat3 Phosphorylation nucleus Nucleus p_stat3->nucleus Translocation tumor_growth Tumor Growth gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription Promotes gene_transcription->tumor_growth

Caption: Proposed mechanism of this compound.

Conclusion and Future Directions

While doxorubicin remains a cornerstone of cancer chemotherapy, its narrow therapeutic index necessitates the development of novel agents with improved safety profiles. This compound, as a STAT3 inhibitor, represents a promising therapeutic strategy. However, a comprehensive assessment of its therapeutic index is imperative. The experimental protocols outlined in this guide provide a roadmap for obtaining the necessary in vitro and in vivo data. Future studies should focus on determining the IC50 of this compound across a panel of cancer cell lines, establishing its LD50 and MTD in relevant animal models, and evaluating its in vivo efficacy to calculate a therapeutic index. A direct, head-to-head comparison with doxorubicin in these assays will be critical to understanding the potential clinical utility of this compound as a safer and more effective anticancer agent.

References

Evaluating the Toxicity Profile of Eupalinolide K and its Analogues Against Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Eupalinolides, a class of sesquiterpene lactones extracted from Eupatorium lindleyanum, have garnered significant interest in oncological research for their potent anti-cancer activities. A crucial aspect of pre-clinical drug development is the evaluation of a compound's toxicity profile against normal, healthy cells to determine its therapeutic window. While direct comprehensive data on Eupalinolide K remains limited in the reviewed literature, a comparative analysis of its close analogues—Eupalinolide A, B, J, and O—provides valuable insights into the potential selectivity and safety of this compound family. This guide synthesizes available experimental data to compare the cytotoxic effects of these Eupalinolide analogues on normal versus cancerous cell lines.

Comparative Cytotoxicity Data

The selective cytotoxicity of Eupalinolide analogues has been evaluated across various normal and cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, obtained from in vitro studies. A higher IC50 value in normal cells compared to cancer cells indicates selective toxicity towards cancer cells.

CompoundNormal Cell LineCancer Cell Line(s)IC50 in Normal CellsIC50 in Cancer CellsKey Findings
Eupalinolide O MCF-10A (normal breast epithelial)MDA-MB-231, MDA-MB-453 (Triple-Negative Breast Cancer)Insensitive to treatment[1]3.03 - 11.47 µM (depending on cell line and duration)[1]Showed significant growth inhibition in TNBC cells with negligible effect on normal breast epithelial cells[1][2].
Eupalinolide B HPNE (normal pancreatic), L-O2 (normal liver)MiaPaCa-2, PANC-1, PL-45 (Pancreatic Cancer); SMMC-7721, HCCLM3 (Hepatic Carcinoma)Significantly weaker effect than on cancer cells[3]; No obvious toxicity observedStronger effect on pancreatic cancer cells; Selectively inhibited hepatic carcinoma cell proliferation.Demonstrated selective inhibition of pancreatic and hepatic cancer cells over normal counterparts.
Eupalinolide J MCF-10A (normal breast epithelial)PC-3, DU-145 (Prostate Cancer)No significant inhibitory effects2.39 - 2.89 µM (at 72 hr)Exhibited potent anti-proliferative effects on prostate cancer cells without significantly affecting normal breast epithelial cells.
Eupalinolide A -MHCC97-L, HCCLM3 (Hepatocellular Carcinoma); A549, H1299 (Non-Small Cell Lung Cancer)Data not specified in the provided results.7 - 28 µM (Hepatocellular Carcinoma)Effectively inhibited proliferation and migration of liver and lung cancer cells.

A complex containing Eupalinolide I, J, and K (F1012-2) was found to inhibit the proliferation of MDA-MB-231 breast cancer cells through apoptosis and cell cycle arrest.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of Eupalinolide toxicity, based on the provided literature.

1. Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

  • Purpose: To quantify the effect of a compound on cell proliferation and viability.

  • Methodology:

    • Cells (both normal and cancerous) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the Eupalinolide compound (e.g., 0 to 28 µM) or a vehicle control (like DMSO) for different time points (e.g., 24, 48, 72 hours).

    • After the incubation period, a reagent solution (MTT or CCK-8) is added to each well.

    • The plates are incubated for a further 1-4 hours, allowing viable cells to metabolize the reagent into a colored formazan product.

    • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8, 550 nm for MTT).

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

2. Apoptosis Assay (Flow Cytometry)

  • Purpose: To detect and quantify the induction of programmed cell death (apoptosis).

  • Methodology:

    • Cells are treated with the Eupalinolide compound for a specified duration.

    • Both adherent and floating cells are harvested and washed with cold phosphate-buffered saline (PBS).

    • Cells are then stained with fluorescent dyes such as Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

    • The stained cells are analyzed by a flow cytometer. The distribution of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) is quantified.

3. Cell Cycle Analysis (Flow Cytometry)

  • Purpose: To determine the effect of a compound on the progression of the cell cycle.

  • Methodology:

    • Cells are treated with the Eupalinolide compound for a defined period (e.g., 24 or 48 hours).

    • The cells are harvested, washed with cold PBS, and fixed in cold 75% ethanol overnight at 4°C.

    • After fixation, the cells are washed again and incubated with a solution containing a DNA-binding fluorescent dye (like Propidium Iodide) and RNase A.

    • The DNA content of the cells is then analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involved in the evaluation of Eupalinolide toxicity.

G cluster_0 ROS-Mediated Apoptotic Pathway Eupalinolide Eupalinolide ROS Generation ROS Generation Eupalinolide->ROS Generation induces Akt/p38 MAPK Pathway Akt/p38 MAPK Pathway ROS Generation->Akt/p38 MAPK Pathway modulates Mitochondrial Disruption Mitochondrial Disruption Akt/p38 MAPK Pathway->Mitochondrial Disruption leads to Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation triggers Apoptosis Apoptosis Caspase Activation->Apoptosis results in

Caption: Proposed ROS-mediated apoptotic pathway induced by Eupalinolide analogues.

G cluster_workflow Cytotoxicity Evaluation Workflow start Seed Normal and Cancer Cells treatment Treat with Eupalinolide (various concentrations & times) start->treatment assay Perform Viability Assay (e.g., MTT, CCK-8) treatment->assay measurement Measure Absorbance assay->measurement analysis Calculate Cell Viability and Determine IC50 measurement->analysis

Caption: General experimental workflow for assessing cytotoxicity.

Conclusion

References

Comparative Transcriptomics of Eupalinolide K and Other STAT3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its persistent activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors have been developed to target STAT3, each with distinct mechanisms of action. This guide provides a comparative overview of the transcriptomic effects of Eupalinolide K and other notable STAT3 inhibitors, offering valuable insights for researchers in oncology and drug discovery.

While direct comparative transcriptomic data for this compound is emerging, this guide synthesizes available data for the closely related compound Eupalinolide A, alongside comprehensive data for the well-characterized STAT3 inhibitors, Stattic and Cryptotanshinone. This comparative analysis is designed to illuminate the shared and unique impacts of these compounds on the cellular transcriptome.

Comparative Analysis of Gene Expression Changes

The following table summarizes the known transcriptomic effects of Eupalinolide A (as a proxy for this compound), Stattic, and Cryptotanshinone on key STAT3 target genes and other relevant cellular pathways. It is important to note that the data presented is compiled from different studies and cell lines, which may contribute to variability in the observed gene expression changes.

Gene Target/PathwayEupalinolide A (in NSCLC cells)Stattic (in various cancer cells)Cryptotanshinone (in various cancer cells)
STAT3 Signaling Downregulation of STAT3 target genes involved in proliferation and survival.Inhibition of STAT3-mediated gene expression. However, some studies suggest STAT3-independent effects on gene expression[1][2].Potent inhibition of STAT3 activity and downregulation of its target genes[3].
Cell Cycle Regulation Downregulation of genes promoting cell cycle progression.Can induce cell cycle arrest through modulation of relevant genes.Downregulation of key cell cycle regulators like Cyclin D1[3].
Apoptosis Upregulation of pro-apoptotic genes.Can induce apoptosis, though the effect may be cell-type dependent.Upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes like Bcl-2 and Survivin.
Angiogenesis Potential downregulation of pro-angiogenic factors.Reported to inhibit the expression of angiogenesis-related genes.Downregulation of genes involved in angiogenesis.
Inflammation Modulation of inflammatory response pathways.Can alter the expression of inflammatory cytokines and chemokines[1].Exhibits anti-inflammatory properties by modulating gene expression in inflammatory pathways.
Metabolism Downregulation of genes involved in stearoyl-CoA desaturase 1 (SCD1) expression and lipid metabolism.Limited direct evidence on broad metabolic gene regulation.May influence metabolic pathways linked to cancer cell survival.
STAT3-Independent Effects Not extensively studied.Shown to have off-target effects, including modulation of histone acetylation, independent of STAT3.Primarily acts through STAT3 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of transcriptomic studies. Below are generalized protocols for key experiments typically employed in the comparative transcriptomic analysis of STAT3 inhibitors.

Cell Culture and Drug Treatment
  • Cell Lines: Select appropriate cancer cell lines with known STAT3 activation status (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).

  • Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment:

    • Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with this compound, Stattic, Cryptotanshinone, or a vehicle control (e.g., DMSO) at predetermined concentrations (typically based on IC50 values) for a specified duration (e.g., 24 or 48 hours).

    • Perform treatments in triplicate for each condition to ensure statistical robustness.

RNA Isolation and Quality Control
  • RNA Extraction:

    • Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Thermo Fisher Scientific).

    • Isolate total RNA according to the manufacturer's protocol.

  • RNA Quality Control:

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by calculating the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). A RIN value ≥ 8 is generally considered suitable for RNA sequencing.

RNA Sequencing (RNA-Seq) Library Preparation and Sequencing
  • Library Preparation:

    • Use a commercial RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit or NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).

    • Briefly, enrich for polyadenylated mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragment the enriched mRNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA, incorporating dUTP to achieve strand specificity.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR.

  • Sequencing:

    • Quantify and assess the quality of the prepared libraries.

    • Pool the libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq) to generate paired-end reads of a specified length (e.g., 150 bp).

Bioinformatic Analysis of RNA-Seq Data
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Normalize the raw read counts to account for differences in library size and sequencing depth.

    • Perform differential expression analysis between drug-treated and control samples using statistical packages like DESeq2 or edgeR in R.

    • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).

  • Pathway and Functional Enrichment Analysis: Use tools like Gene Set Enrichment Analysis (GSEA) or online databases such as DAVID or Metascape to identify biological pathways and functions that are significantly enriched among the differentially expressed genes.

Visualizations of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the STAT3 signaling pathway, a typical experimental workflow for comparative transcriptomics, and the logical framework of this guide.

STAT3_Signaling_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to DNA DNA Dimer->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Inhibitor STAT3 Inhibitor (e.g., this compound) Inhibitor->pSTAT3 Inhibits Dimerization/ Phosphorylation

Caption: Canonical STAT3 signaling pathway and points of inhibition.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treatment with STAT3 Inhibitors (this compound, Stattic, etc.) start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (RIN) rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics diff_exp Differential Gene Expression Analysis bioinformatics->diff_exp pathway Pathway & Functional Enrichment Analysis diff_exp->pathway comparison Comparative Transcriptomic Analysis pathway->comparison end End: Insights into Drug Action comparison->end

Caption: Workflow for comparative transcriptomic analysis.

Logical_Comparison EupalinolideK This compound (via Eupalinolide A data) STAT3_Inhibition STAT3 Inhibition EupalinolideK->STAT3_Inhibition Comparison Comparative Analysis EupalinolideK->Comparison Stattic Stattic Stattic->STAT3_Inhibition Stattic->Comparison Cryptotanshinone Cryptotanshinone Cryptotanshinone->STAT3_Inhibition Cryptotanshinone->Comparison Transcriptomic_Effects Transcriptomic Effects STAT3_Inhibition->Transcriptomic_Effects Comparison->Transcriptomic_Effects Reveals shared & unique signatures

Caption: Logical framework for comparing STAT3 inhibitors.

References

Benchmarking Eupalinolide K: A Comparative Guide to its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of Eupalinolide K against a library of well-characterized natural compounds. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data for its close structural analog, Eupalinolide J, as a proxy to provide a meaningful benchmark. Eupalinolide J, like other members of the Eupalinolide family, exhibits significant anti-cancer properties, primarily through the inhibition of the STAT3 signaling pathway.

Quantitative Comparison of Anti-Cancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eupalinolide J and a selection of other natural compounds with established anti-cancer and STAT3-inhibitory activities. These values represent the concentration of the compound required to inhibit the growth of cancer cells by 50% and are a key indicator of cytotoxic potency.

CompoundCell LineAssayIC50 (µM)
Eupalinolide J MDA-MB-231 (Triple-Negative Breast Cancer)MTT3.74 ± 0.58[1][2]
MDA-MB-468 (Triple-Negative Breast Cancer)MTT4.30 ± 0.39[1][2]
Parthenolide A549 (Lung Carcinoma)MTT4.3[3]
TE671 (Medulloblastoma)MTT6.5
HT-29 (Colon Adenocarcinoma)MTT7.0
Curcumin HCT-116 (Colon Cancer)MTTVaries (cell cycle arrest)
PC-3 (Prostate Cancer)MTT60-80% inhibition (concentration not specified)
DU-145 (Prostate Cancer)MTTDecreased viability
Resveratrol PC-3 (Prostate Cancer)-Growth reduction
C42B (Prostate Cancer)-Growth reduction

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

STAT3 Reporter Assay

This assay measures the activity of the STAT3 transcription factor. A reporter plasmid containing a luciferase gene under the control of STAT3-responsive elements is introduced into cells. Activation of STAT3 leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293T cells (or other suitable cell line)

  • STAT3-responsive luciferase reporter plasmid

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect cells with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.

  • After 24 hours, treat the cells with the test compounds.

  • Incubate for a further 24 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis of Phosphorylated STAT3 (p-STAT3)

Western blotting is used to detect the levels of specific proteins in a sample. To assess STAT3 activation, an antibody specific to the phosphorylated form of STAT3 (at tyrosine 705) is used.

Materials:

  • Cancer cells

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with test compounds for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: this compound inhibits the STAT3 signaling pathway.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with Compounds Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of p-STAT3.

References

A Comparative Guide to the Anticancer Activities of Eupalinolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Independent Validation of Published Eupalinolide K Findings: A Comparative Analysis within the Eupalinolide Family

Introduction

This compound, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has been identified as a STAT3 inhibitor and a Michael reaction acceptor. While direct independent validation studies specifically on this compound are not extensively available in published literature, its inclusion in the bioactive complex F1012-2, alongside Eupalinolides I and J, suggests a contributory role in the complex's observed anticancer effects, which include apoptosis induction and cell cycle arrest. This guide provides a comparative overview of the published findings for closely related Eupalinolide analogues—Eupalinolide A, B, J, and O—to offer a broader context for the potential mechanisms and activities of this compound. The following sections summarize the quantitative data, experimental protocols, and implicated signaling pathways for these analogues.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data from preclinical studies on various Eupalinolide analogues, offering a comparative look at their anticancer efficacy.

Table 1: In Vitro Anticancer Activity of Eupalinolide Analogues

Eupalinolide AnalogueCell Line(s)Key In Vitro EffectsIC50 ValuesReference(s)
Eupalinolide A A549, H1299 (NSCLC)G2/M phase cell cycle arrest, apoptosis, ferroptosis.Not Specified[1]
MHCC97-L, HCCLM3 (Hepatocellular Carcinoma)G1 phase cell cycle arrest, autophagy.~10 µM (effective concentration)[2]
Eupalinolide B SMMC-7721, HCCLM3 (Hepatocellular Carcinoma)S phase cell cycle arrest, ferroptosis, inhibition of migration (38-53% reduction).Not Specified[3]
MiaPaCa-2 (Pancreatic Cancer)Inhibition of cell viability, proliferation, migration, and invasion.Most potent among A, B, and O[4]
Eupalinolide J MDA-MB-231, MDA-MB-468 (TNBC)Apoptosis, mitochondrial membrane potential disruption, cell cycle arrest.3.74 ± 0.58 µM (MDA-MB-231), 4.30 ± 0.39 µM (MDA-MB-468)[5]
U251 (Glioma), MDA-MB-231 (TNBC)Inhibition of metastasis, reduction of STAT3, MMP-2, and MMP-9 expression.Non-cytotoxic below 5 µM
Eupalinolide O MDA-MB-231, MDA-MB-453 (TNBC)Apoptosis, decreased mitochondrial membrane potential, increased caspase-3 activity and ROS.Not Specified

Table 2: In Vivo Anticancer Activity of Eupalinolide Analogues

Eupalinolide AnalogueAnimal ModelTumor TypeKey In Vivo EffectsReference(s)
Eupalinolide A Xenograft ModelHepatocellular CarcinomaInhibition of tumor growth.
Eupalinolide B Xenograft Mouse ModelPancreatic CancerReduced tumor growth and Ki-67 expression.
Eupalinolide J Nude MiceTriple-Negative Breast Cancer (MDA-MB-231 xenograft)Effective antitumor activity.
Nude MiceMetastatic Breast Cancer (MDA-MB-231-Luc)Inhibition of lung metastasis.
Eupalinolide O Nude MiceTriple-Negative Breast Cancer (MDA-MB-231 & MDA-MB-453 xenografts)Suppressed tumor growth, reduced ROS, inhibited Akt phosphorylation, increased p38 phosphorylation.
F1012-2 Complex (I, J, K) MiceNot SpecifiedNo acute toxicity up to 2000 mg/kg.

Key Experimental Protocols

This section details the methodologies for key experiments cited in the studies of Eupalinolide analogues.

Cell Viability and Proliferation Assays

  • MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of Eupalinolide for 24, 48, or 72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at a specific wavelength (e.g., 450 nm or 550 nm) to determine cell viability.

  • BrdU Staining: Cells are treated with the Eupalinolide, followed by incubation with 5-bromo-2-deoxyuridine (BrdU). Incorporated BrdU is detected using an anti-BrdU antibody and a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection, to assess DNA synthesis and cell proliferation.

  • Clonogenic Assay: A low density of cells is seeded in 6-well plates and treated with the compound. The medium is changed periodically for about two weeks. Colonies are then fixed, stained with crystal violet, and counted.

Apoptosis and Cell Cycle Analysis

  • Flow Cytometry: For apoptosis, cells are stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, cells are fixed, permeabilized, and stained with a DNA-intercalating dye like PI. The DNA content is then analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • DAPI Staining: Cells are treated with the Eupalinolide, fixed, and stained with 4',6-diamidino-2-phenylindole (DAPI). Nuclear morphology, such as chromatin condensation and nuclear fragmentation characteristic of apoptosis, is observed under a fluorescence microscope.

Migration and Invasion Assays

  • Transwell Assay: Cancer cells are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion and migration assays, respectively). The lower chamber contains a chemoattractant. After incubation, non-migrated/invaded cells on the upper surface are removed, and the cells on the lower surface are fixed, stained, and counted.

  • Wound Healing Assay: A "scratch" is made in a confluent monolayer of cells. The cells are then treated with the compound, and the closure of the scratch is monitored and imaged over time to assess cell migration.

Protein Expression Analysis

  • Western Blotting: Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins and appropriate secondary antibodies. Protein bands are visualized using chemiluminescence.

In Vivo Xenograft Studies

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

  • Treatment: Once tumors are established, mice are treated with the Eupalinolide analogue or a vehicle control, typically via intraperitoneal or oral administration.

  • Monitoring: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry (e.g., for Ki-67) or Western blotting.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Eupalinolide analogues are mediated through various signaling pathways. The diagrams below illustrate these pathways.

Eupalinolide_A_Signaling cluster_ROS_ERK ROS/ERK Pathway (Hepatocellular Carcinoma) cluster_AMPK_mTOR AMPK/mTOR/SCD1 Pathway (NSCLC) EA Eupalinolide A ROS ↑ ROS EA->ROS ERK ↑ ERK Activation ROS->ERK Autophagy Autophagy ERK->Autophagy CellDeath Cell Death & Migration Inhibition Autophagy->CellDeath EA2 Eupalinolide A AMPK ↑ AMPK EA2->AMPK mTOR ↓ mTOR AMPK->mTOR SCD1 ↓ SCD1 mTOR->SCD1 Lipid ↓ Unsaturated Fatty Acid Synthesis SCD1->Lipid ProlifInhibit Proliferation Inhibition SCD1->ProlifInhibit Ferroptosis Ferroptosis Lipid->Ferroptosis

Caption: Signaling pathways modulated by Eupalinolide A.

Eupalinolide_B_Signaling cluster_ROS_JNK ROS-ER-JNK Pathway (Hepatocellular Carcinoma) cluster_Ferroptosis Ferroptosis Induction (Hepatocellular Carcinoma) EB Eupalinolide B ROS ↑ ROS EB->ROS ER_Stress ↑ ER Stress ROS->ER_Stress JNK ↑ JNK Activation ER_Stress->JNK MigrationInhibit Migration Inhibition JNK->MigrationInhibit EB2 Eupalinolide B HO1 ↑ HO-1 EB2->HO1 GPx4 ↓ GPx4 EB2->GPx4 Ferroptosis Ferroptosis GPx4->Ferroptosis ProlifInhibit Proliferation Inhibition Ferroptosis->ProlifInhibit

Caption: Signaling pathways affected by Eupalinolide B.

Eupalinolide_J_Signaling cluster_STAT3 STAT3 Degradation Pathway (TNBC, Glioma) EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Ubiquitination ↑ Ubiquitination STAT3->Ubiquitination Degradation ↑ Proteasomal Degradation Ubiquitination->Degradation STAT3_down ↓ STAT3 Degradation->STAT3_down MMP ↓ MMP-2, MMP-9 STAT3_down->MMP MetastasisInhibit Metastasis Inhibition MMP->MetastasisInhibit Eupalinolide_O_Signaling cluster_Akt_p38 Akt/p38 MAPK Pathway (TNBC) EO Eupalinolide O ROS ↑ ROS EO->ROS Akt ↓ Akt Phosphorylation ROS->Akt p38 ↑ p38 Phosphorylation ROS->p38 Apoptosis Apoptosis Akt->Apoptosis p38->Apoptosis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Compound (e.g., this compound) cell_lines Select Cancer Cell Lines start->cell_lines viability Cell Viability/Proliferation (MTT, BrdU, Clonogenic) cell_lines->viability mechanism Mechanism of Action (Flow Cytometry for Apoptosis/Cell Cycle, Western Blot for Protein Expression) viability->mechanism migration Migration/Invasion (Transwell, Wound Healing) mechanism->migration animal_model Xenograft/Orthotopic Animal Model migration->animal_model treatment Compound Administration animal_model->treatment monitoring Tumor Growth & Toxicity Monitoring treatment->monitoring analysis Endpoint Analysis (Tumor Weight, IHC, etc.) monitoring->analysis conclusion conclusion analysis->conclusion Conclusion on Anticancer Efficacy

References

Safety Operating Guide

Prudent Disposal of Eupalinolide K: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Core Principles of Eupalinolide K Waste Management

Successful waste management begins with minimizing the generation of waste. Researchers should review protocols to ensure the efficient use of this compound and avoid excess purchases.[2] When disposal is necessary, the following principles must be strictly adhered to:

  • Identification and Classification: All waste containing this compound must be classified as hazardous waste.

  • Segregation: this compound waste must be segregated from non-hazardous waste and other incompatible chemical waste streams.

  • Containment: Appropriate, clearly labeled, and sealed containers must be used for waste collection.

  • Regulatory Compliance: All institutional, local, and national regulations governing hazardous waste disposal must be followed.

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including contaminated labware and personal protective equipment (PPE).

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials).

  • Segregate this compound waste into designated containers. Do not mix with other incompatible waste categories such as acids, bases, or oxidizers.[2]

2. Waste Container Selection and Labeling:

  • Use a leak-proof container with a secure, screw-on cap that is compatible with the chemical nature of the waste.[3][4] Food containers are not acceptable for storing chemical waste.

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name "this compound". Avoid using abbreviations or chemical formulas.

  • If the waste is a mixture, list all constituents and their approximate concentrations.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated hazardous waste storage area.

  • Keep the waste container closed except when adding waste.

  • Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container.

  • Do not fill liquid waste containers to more than 80% capacity to allow for expansion.

4. Requesting Waste Collection:

  • Follow your institution's specific procedures for requesting hazardous waste collection. This is often managed by the Environmental Health & Safety (EH&S) department.

  • Be aware of and adhere to storage time and quantity limits for hazardous waste accumulation.

5. Handling of Empty Containers:

  • Original containers of this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing and air-drying, and ensuring the container is free of hazardous residue, any hazard labels should be defaced or removed before the container is disposed of in the regular trash or recycling.

III. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative parameters for hazardous waste management.

ParameterGuidelineRationale
Liquid Waste Container Fill Level Do not exceed 80% capacityTo allow for thermal expansion of the liquid.
Secondary Containment Volume Must hold 110% of the primary container's volumeTo contain potential spills and leaks from the primary container.
Residual Material in "Empty" Containers Less than 3% of the original volumeTo be considered "empty" and eligible for disposal as non-hazardous waste after proper cleaning.
Hazardous Waste Storage Time Limit Must be collected within 90 days of the first addition of waste to the containerTo comply with regulatory requirements and prevent accidental spills or degradation of the container.

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation and Containment cluster_2 Storage and Disposal start Generate this compound Waste (e.g., unused compound, contaminated labware) segregate Segregate as Hazardous Organic Waste start->segregate container Select Appropriate Waste Container (Leak-proof, Screw-cap) segregate->container label_container Label Container: 'Hazardous Waste' 'this compound' List all constituents container->label_container storage Store in Designated Area with Secondary Containment label_container->storage collection Request Waste Collection from EH&S storage->collection end Proper Disposal by Authorized Personnel collection->end

References

Personal protective equipment for handling Eupalinolide K

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Eupalinolide K

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure a safe laboratory environment when working with this potent sesquiterpenoid.

Physicochemical and Toxicological Data

This compound is a sesquiterpene lactone isolated from Eupatorium lindleyanum.[1] While specific quantitative toxicological data for this compound is limited, the following table summarizes available information for this compound and the closely related Eupalinolide H to provide a conservative safety profile. Sesquiterpene lactones as a class are known to have potential antitumor activity and can be biologically active.[2]

PropertyValue/InformationSource
Chemical Name This compoundChemFaces
CAS Number 108657-10-9ChemFaces
Molecular Formula C20H26O6ChemFaces
Molecular Weight 362.4 g/mol ChemFaces
Physical Description PowderChemFaces
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Storage Room temperature in continental US; may vary elsewhere. Stock solutions: -80°C for 6 months; -20°C for 1 month (protect from light).MedchemExpress[1]
Acute Toxicity (Oral) Harmful if swallowed (Category 4).DC Chemicals (for Eupalinolide H)[3]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects (Category 1).DC Chemicals (for Eupalinolide H)[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling any chemical. For this compound, the following PPE is mandatory to minimize exposure.

Hand Protection
  • Gloves: Wear chemical-resistant gloves such as nitrile rubber. Disposable gloves should be discarded after each use or immediately after visible contact with the compound.

Eye and Face Protection
  • Safety Glasses/Goggles: Use safety goggles with side-shields to protect against splashes.

  • Face Shield: A face shield may be necessary when there is a significant risk of splashing.

Skin and Body Protection
  • Lab Coat: A lab coat should be worn at all times in the laboratory.

  • Impervious Clothing: For larger quantities or when there is a risk of significant exposure, impervious clothing should be worn.

Respiratory Protection
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.

  • Respirator: If working outside of a fume hood or if aerosolization is likely, a suitable respirator should be used.

Operational and Disposal Plans

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Prepare and Inspect PPE B->C D Work in a Fume Hood C->D Proceed to Handling E Weigh and Prepare Solutions D->E F Conduct Experiment E->F G Decontaminate Work Surfaces F->G Experiment Complete H Dispose of Contaminated Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Safe handling workflow for this compound.
Step-by-Step Handling Procedures

  • Preparation:

    • Before beginning any work, conduct a thorough risk assessment for the planned experiment.

    • Review the Safety Data Sheet (SDS) for this compound and any other chemicals to be used.

    • Ensure all necessary PPE is available, in good condition, and worn correctly.

  • Handling:

    • All procedures involving the handling of solid this compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

    • When weighing the compound, use a balance inside the fume hood or in a ventilated enclosure.

    • Avoid direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the laboratory.

  • Spill Procedures:

    • In case of a spill, evacuate the area if necessary.

    • Wear appropriate PPE, including respiratory protection, before cleaning up the spill.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, follow your institution's emergency procedures.

Disposal Plan
  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.

  • Contaminated waste, including gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Do not dispose of this compound down the drain, as it is very toxic to aquatic life.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and maintain a safe laboratory environment.

References

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